Myrtillin

Catalog No.
S592777
CAS No.
6906-38-3
M.F
C21H21ClO12
M. Wt
500.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myrtillin

CAS Number

6906-38-3

Product Name

Myrtillin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO12

Molecular Weight

500.8 g/mol

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1

InChI Key

ZJWIIMLSNZOCBP-BTTVDUMLSA-N

Synonyms

delphinidin 3-O-beta-D-glucopyranoside, delphinidin 3-O-beta-glucoside, delphinidin 3-O-glucopyranoside, delphinidin-3-glucoside, myrtillin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]

what is Delphinidin 3-O-glucoside chloride

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities and Targets

D3G exhibits a broad spectrum of biological activities, primarily investigated in in vitro and in vivo models. Its mechanisms are multi-faceted, particularly in the context of cancer.

The table below summarizes key quantitative data on its biological activities from recent research.

Biological Activity Experimental Model Key Findings / IC₅₀ / Effective Concentration Proposed Molecular Target/Pathway
Anticancer / Antiproliferative B-cell chronic lymphocytic leukemia (B-CLL) cells [1] Induced pro-apoptotic effect [1]. Not specified
Breast cancer cells (MDA-MB-231 xenograft) [2] 40 mg/kg/day (in vivo) inhibited tumor growth [2]. pAKT/IRF1/HOTAIR pathway [2] [3]
Enzyme Inhibition Epidermal Growth Factor Receptor (EGFR) [1] [2] IC₅₀ = 2.37 µM [1] [2] Direct inhibition of EGFR kinase [1] [2]
Receptor Binding Estrogen Receptor Beta (ERβ) [1] [3] IC₅₀ = 9.7 µM (for binding) [1] [3] Acts as a phytoestrogen [1] [3]
Other Activities Platelet Aggregation [2] [3] Inhibited platelet activation [2] [3] Modulation of pAKT/IRF1 signaling [2]

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experiments cited in the literature.

In Vitro Apoptosis Assay

This protocol is based on studies investigating the pro-apoptotic effect of D3G in B-cell chronic lymphocytic leukemia (B-CLL) cells [1] [2].

  • Cell Line: Primary B-CLL cells or other relevant cancer cell lines.
  • Test Compound: Delphinidin 3-glucoside chloride (CAS 6906-38-3).
  • Treatment:
    • Prepare a stock solution of D3G in an appropriate solvent (e.g., DMSO).
    • Treat cells with a range of concentrations (e.g., 30-100 µM) for a specified period (e.g., 24 hours) [2].
    • Include a vehicle control (e.g., DMSO at the same dilution).
  • Apoptosis Detection:
    • Analyze cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI) to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Key Findings: D3G treatment induced a significant, concentration-dependent increase in the percentage of apoptotic cells compared to the control group [2].
In Vivo Anti-Tumor Efficacy Study

This protocol is based on a xenograft model used to evaluate the anti-tumor activity of D3G [2].

  • Animal Model: Athymic BALB/c mice.
  • Xenograft Model: Mice are subcutaneously inoculated with human cancer cells (e.g., MDA-MB-231-Luc-GFP breast cancer cells).
  • Dosing Regimen:
    • Once tumors are established, administer D3G at a dose of 40 mg/kg per day via intragastric gavage (i.g.) [2].
    • Continue treatment for a period of 25 days.
    • Include a control group receiving the vehicle only.
  • Tumor Monitoring:
    • Measure tumor volume regularly using calipers.
    • Utilize bioluminescence imaging (if luciferase-expressing cells are used) to monitor tumor growth.
  • Endpoint Analysis:
    • After sacrifice, excise and weigh tumors for final comparison.
    • Perform immunohistochemical (IHC) analysis on tumor tissues to examine markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
  • Key Findings: The study reported a significant inhibition of tumor growth in the D3G-treated group compared to the control group [2].

Key Signaling Pathways and Mechanisms

The anticancer effects of D3G and its aglycone, delphinidin, are mediated through the modulation of multiple signaling pathways. The following diagram illustrates the core network of these mechanisms based on the search results.

Core network of D3G's anticancer mechanisms, showing key targets and downstream effects.

As the diagram shows, D3G targets multiple nodes in cellular signaling. Key mechanistic insights include:

  • Induction of Apoptosis: D3G and delphinidin upregulate caspases (3, 8, 9) and decrease anti-apoptotic proteins like Bcl-2. They can also induce histone deacetylase 3 (HDAC3) cleavage, promoting cell death [4] [5].
  • Inhibition of Pro-survival Pathways: A key mechanism is the direct inhibition of the EGFR and downstream PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival [4] [5].
  • Cell Cycle Arrest: Treatments can arrest the cellular division cycle at the G2/M phase by modulating cyclins and cyclin-dependent kinases (CDKs) [5].
  • Anti-metastatic and Anti-angiogenic Effects: Delphinidin inhibits invasion and migration by regulating epithelial-mesenchymal transition (EMT) markers and matrix metalloproteinases (MMPs). It also suppresses angiogenesis by downregulating HIF-1α and VEGF expression [4] [5].

Pharmacological Considerations

For drug development professionals, understanding the pharmacological profile is crucial.

  • Bioavailability and Metabolism: While the aglycone delphinidin is highly active, the presence of a sugar moiety (glucose) is vital for its bioavailability [6] [5]. Among delphinidin derivatives, D3G is noted for being easily absorbed [5]. However, anthocyanins in general are quickly degraded in physiological settings, poorly absorbed, and have low bioavailability, which is a key area for further research [5].
  • Synergistic Potential: Delphinidin has been shown to enhance the effect of other therapeutics. For example, it synergized with arsenite (As(III)) to induce cell cycle arrest and apoptosis in leukemia cells [4].

References

natural sources of Delphinidin 3-glucoside chloride Hibiscus sabdariffa

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources & Key Characteristics

The primary natural source of Delphinidin-3-glucoside chloride is the calyces of Hibiscus sabdariffa [1] [2]. This compound is part of a broader family of delphinidin derivatives found in the plant, with delphinidin-3-O-sambubioside also being a major polyphenolic component [3].

The table below summarizes its core chemical identity and basic physicochemical properties:

Property Description
IUPAC Name (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride [2]
CAS Number 6906-38-3 [1] [2]
Molecular Formula C₂₁H₂₁ClO₁₂ [1] [2]
Molecular Weight 500.84 g/mol [1] [2]
Appearance Purple to black solid powder [2]
Solubility Soluble in DMSO (~20 mM) and in aqueous formulation buffers [2]

Detailed Experimental Data & Protocols

For research purposes, quantitative biological data and reproducible experimental protocols are crucial.

Quantitative Biological Activity

The following table summarizes key experimental findings from the literature:

Biological Activity / Parameter Experimental System Result / Value Citation
EGFR Inhibition (IC₅₀) In vitro assay 2.37 µM [1] [2]
ERβ Binding (IC₅₀) In vitro assay 9.7 µM [2]
Induction of Apoptosis B-cell chronic lymphocytic leukemia (B-CLL) cells Effective at 30-100 µM for 24 hours [1]
In Vivo Anti-tumor Activity MDA-MB-231-Luc-GFP xenografted mice 40 mg/kg/day (oral gavage) for 25 days inhibited tumor growth [1]
Major Polyphenol in Extract H. sabdariffa calyx extract Identified as a major component [3]
Detailed Experimental Protocols

1. Extraction from Hibiscus sabdariffa A comparative study provides a methodology for extracting delphinidin and other polyphenols from H. sabdariffa calyces [3]:

  • Solvent Systems: Methanol and ethanol are more effective than water for extracting polyphenolic compounds [3].
  • Temperature Consideration: Room temperature (approximately 23°C) is most suitable. Increasing temperature to 90°C causes thermal degradation of polyphenols and reduces antioxidant activity [3].
  • Storage Stability: The antioxidant activity of the extracts significantly declines after 6 weeks when stored at -30°C, even if the total phenolic content remains stable [3].

2. In Vivo Formulation Preparation A supplier protocol details how to prepare a solution for animal studies [2]:

  • Formulation 1: 0.5 mg/mL solution can be made using 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
  • Preparation Sequence: Add co-solvents sequentially from left to right. For 1 mL of working solution:
    • Add 100 μL of a 5.0 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly.
    • Add 50 μL Tween-80 and mix evenly.
    • Add 450 μL normal saline to adjust the volume to 1 mL.

Mechanism of Action and Signaling Pathways

Delphinidin-3-glucoside chloride exerts its anti-tumor effects through multiple interconnected signaling pathways.

G cluster_path1 Pro-apoptotic & Anti-proliferative cluster_path2 Other Key Pathways D3G Delphinidin-3- glucoside Chloride PAKT Inhibits pAKT D3G->PAKT ERK Inhibits ERK1/2 D3G->ERK EGFR Inhibits EGFR D3G->EGFR ROS Scavenges ROS D3G->ROS BCL2 Downregulates Bcl-2 PAKT->BCL2 CYC Cell Cycle Arrest (G2/M Phase) PAKT->CYC HOTAIR Modulates pAKT/IRF1/HOTAIR PAKT->HOTAIR ERK->BCL2 CASP Activates Caspases 3, 8, 9 BCL2->CASP APOP Apoptosis CASP->APOP CYC->APOP

Summary of the key molecular mechanisms and signaling pathways through which Delphinidin-3-glucoside chloride exerts its anticancer effects. The compound's activity is not limited to a single pathway. It also exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) due to its multiple hydroxyl groups [4] [5]. Furthermore, its anti-inflammatory properties are linked to the inhibition of key mediators like NF-κB and COX-2 [4].

Pharmacological Profile and Research Considerations

  • Synergistic Potential: Delphinidin and its derivatives show promise for use in combination with other anticancer agents, which can enhance efficacy and potentially overcome drug resistance [5].
  • Bioavailability Challenge: A key challenge for therapeutic application is its low bioavailability. The glycosylated form (like the 3-glucoside) is more easily absorbed than the aglycone (delphinidin), but overall stability and absorption remain subjects of ongoing research [4].

References

Delphinidin 3-glucoside chloride anthocyanin biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Pathway

Delphinidin-3-glucoside is biosynthesized in plants through a branch of the phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to its formation.

G PAL Phenylalanine Ammonia-Lyase (PAL) Cinnamic_Acid Cinnamic_Acid PAL->Cinnamic_Acid C4H Cinnamate 4-Hydroxylase (C4H) p_Coumaric_Acid p_Coumaric_Acid C4H->p_Coumaric_Acid 4CL 4-Coumarate-CoA Ligase (4CL) p_Coumaroyl_CoA p_Coumaroyl_CoA 4CL->p_Coumaroyl_CoA CHS Chalcone Synthase (CHS) Naringenin_Chalcone Naringenin_Chalcone CHS->Naringenin_Chalcone CHI Chalcone Isomerase (CHI) Naringenin Naringenin CHI->Naringenin F3H Flavanone 3-Hydroxylase (F3H) Dihydrokaempferol Dihydrokaempferol F3H->Dihydrokaempferol F3'5'H Flavonoid 3',5'- Hydroxylase (F3'5'H) Dihydromyricetin Dihydromyricetin F3'5'H->Dihydromyricetin DFR Dihydroflavonol 4-Reductase (DFR) Leucodelphinidin Leucodelphinidin DFR->Leucodelphinidin ANS Anthocyanidin Synthase (ANS) Delphinidin Delphinidin ANS->Delphinidin UFGT/3GT UDP-Glucose: Flavonoid 3-O-Glucosyltransferase (UFGT/3GT) Delph_Gluc Delphinidin-3-O-glucoside UFGT/3GT->Delph_Gluc Phenylalanine Phenylalanine Phenylalanine->PAL Cinnamic_Acid->C4H p_Coumaric_Acid->4CL p_Coumaroyl_CoA->CHS Naringenin_Chalcone->CHI Naringenin->F3H Dihydrokaempferol->F3'5'H Dihydromyricetin->DFR Leucodelphinidin->ANS Delphinidin->UFGT/3GT

Key enzymatic steps in delphinidin-3-glucoside biosynthesis. F3'5'H is crucial for delphinidin formation, and UFGT/3GT catalyzes glucosylation [1] [2] [3].

The biosynthesis involves key structural genes and enzymatic steps [4] [1] [2]:

  • F3'5'H is the key branch point enzyme: The enzyme F3'5'H is critical as it hydroxylates the B-ring of the flavonoid backbone, leading to the delphinidin branch rather than the cyanidin or pelargonidin branches [3].
  • Glycosylation for stability: The final step, catalyzed by UFGT (also known as 3GT), attaches a glucose molecule to delphinidin. This glycosylation is essential for the stability and water-solubility of the final pigment [1].

Experimental Analysis Protocols

To study the biosynthesis and accumulation of delphinidin-3-glucoside, researchers use a combination of analytical and molecular techniques.

Metabolite Extraction and Analysis (HPLC)

This protocol is used to identify and quantify anthocyanin pigments, including delphinidin-3-glucoside, in plant tissues [4] [3].

  • Sample Homogenization: Grind frozen plant tissue (e.g., 0.25 g) into a fine powder in liquid nitrogen.
  • Anthocyanin Extraction: Homogenize the powder in extraction solvent. A typical solvent is methanol:distilled water:methane acid:trifluoroacetic acid (in a ratio of 70:27:2:1, v/v/v/v). Incubate at 4°C for 24 hours in the dark to prevent pigment degradation.
  • Clarification: Centrifuge the extract and collect the supernatant. Filter it sequentially through medium-speed filter paper and a 0.22-μm reinforced nylon membrane filter.
  • HPLC Analysis: Inject the filtered extract into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). Use a UV-Vis or Photodiode Array (PDA) detector, monitoring at wavelengths around 520-530 nm, which is characteristic of anthocyanins. Identify delphinidin-3-glucoside by comparing its retention time and spectral profile with an authentic standard. Quantify the concentration based on the peak area using a standard curve [3].
Transcriptome Analysis (RNA-seq)

This method helps identify genes involved in the biosynthetic pathway and their regulation [4].

  • RNA Isolation: Extract total RNA from plant tissues of different colors or developmental stages using a commercial kit. Ensure RNA integrity and purity.
  • Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA and sequence them on a high-throughput platform like Illumina.
  • Bioinformatic Analysis:
    • Perform de novo transcriptome assembly to create a reference of gene sequences (unigenes).
    • Annotate the function of these unigenes using public databases.
    • Identify Differentially Expressed Genes (DEGs) between samples with high and low delphinidin-3-glucoside accumulation.
    • Map the DEGs to the anthocyanin biosynthetic pathway to pinpoint key structural genes (e.g., PAL, CHS, F3'5'H, DFR, ANS, UFGT) and regulatory transcription factors (e.g., MYB, bHLH, WD40) [4] [3].

Regulation of Biosynthesis

The biosynthesis of delphinidin-3-glucoside is tightly controlled by a complex of transcription factors and environmental factors.

  • The MBW Transcriptional Complex: The expression of late biosynthetic genes (LBGs) like DFR, ANS, and UFGT is primarily regulated by a ternary complex known as the MBW complex, composed of MYB, bHLH, and WD40 proteins [1] [2]. Specific R2R3-MYB transcription factors are often the determining factor that activates the entire pathway.
  • Environmental Inducers: Light is a major environmental signal that induces anthocyanin accumulation. Light receptors trigger a signaling cascade that can upregulate the expression of transcription factors like MYBs and subsequently the structural genes in the pathway [2].
  • Advanced Regulation: Recent research on cineraria has revealed an intricate regulatory module where a WRKY transcription factor (PhWRKY44) activates an MYB activator (PhMYB6), which in turn directly promotes the expression of key genes PhF3'5'H and PhBGLU12 (a glucosyltransferase). These two genes, along with a serine carboxypeptidase-like acyltransferase (PhSCPL2), are crucial for producing stable, polyacylated delphinidin derivatives that lead to persistent blue pigmentation [5].

Pharmacological Research Insights

Delphinidin-3-glucoside is investigated for various biological activities. The table below summarizes key experimental findings and models.

Activity/Model Findings Experimental Context
Anticancer (Breast) Inhibited tumor growth; induced apoptosis via pAKT/IRF1 pathway; downregulated HOTAIR [6]. In vitro (MDA-MB-231, MCF-7 cells) & in vivo (mouse xenograft) [6].
Anticancer (B-Cell Leukemia) Induced apoptosis via redox-sensitive caspase-3 activation [6]. In vitro (primary B-CLL cells) [6].
Kinase Inhibition Inhibited Epidermal Growth Factor Receptor (EGFR) with IC₅₀ of 2.37 µM [6]. In vitro enzymatic assay [6].
Anti-inflammatory Suppressed NF-κB and altered secretome of mesenchymal stem cells, affecting macrophage activation [7]. In vitro cell culture model [7].
Cardiovascular Inhibited platelet activation and protected against endothelial dysfunction induced by oxidized LDL [6]. In vitro (HUVECs) & in vivo (mouse model) [6].

Key Considerations for Research

  • Stability is a Challenge: Delphinidin and its glycosides are sensitive to pH, temperature, and light, which can lead to degradation during extraction, storage, and experimental procedures [8] [9]. This necessitates careful handling and analysis.
  • Bioavailability and Metabolism: The compound has relatively low bioavailability. Its absorption, metabolism, and tissue distribution in biological systems are complex and need to be accounted for when interpreting in vivo results [9].
  • Synergistic Effects: Delphinidin-3-glucoside may work synergistically with other anthocyanins or phytochemicals present in natural extracts, which is an important consideration when comparing pure compound studies with crude extract studies [8].

References

Delphinidin 3-glucoside chloride in vitro cell culture protocols

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Parameters for Cell Culture

The table below summarizes established experimental parameters for delphinidin 3-glucoside chloride from recent studies:

Experimental Area Cell Lines/Models Concentration Range Key Findings/Effects Citation
Cytotoxicity & IC₅₀ HCT-116 (Colorectal) 100-600 µg/mL IC₅₀: 396 ± 23 µg/mL [1]
HT-29 (Colorectal) 100-600 µg/mL IC₅₀: 329 ± 17 µg/mL [1]
Immune Checkpoint Inhibition HCT-116 & PBMC Co-culture Not Specified Decreased PD-L1 expression by 39%; Decreased PD-1 by 41-55% [1]
Apoptosis Induction B Cell Chronic Lymphocytic Leukaemia (B CLL) 30-100 µM Redox-sensitive Caspase-3 activation [2]
Kinase/Target Inhibition INS-1 (Pancreatic β-cells) 1-100 µM EGFR Inhibition (IC₅₀: 2.37 µM) [2]
Anti-angiogenesis Human Aortic Endothelial Cells (HAoECs) 0.1-5 µg/mL (sEV-loaded) Inhibited capillary-like formation; 100x potency vs. free delphinidin [3]
In Vivo Model MDA-MB-231 xenografted mice 40 mg/kg/day (i.g., 25 days) Inhibited tumor growth [2]

Detailed Experimental Protocols

Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol is adapted from studies on colorectal cancer cells [1].

Materials:

  • Cell lines: HCT-116 or HT-29 human colorectal cancer cells
  • Culture Medium: Minimum Essential Medium Eagle with 10% FBS, 1% penicillin/streptomycin
  • Delphinidin 3-glucoside chloride (HY-108052, MedChemExpress, purity >99%)
  • CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours.
  • Treatment Preparation: Prepare delphinidin 3-glucoside chloride stock solution in DMSO. Further dilute in culture medium to final concentrations of 50, 100, 200, 400, and 600 µg/mL. Ensure final DMSO concentration does not exceed 0.5%.
  • Treatment and Incubation: Replace medium with treatment solutions and incubate for 24 hours at 37°C in 5% CO₂.
  • Viability Assessment: Add 20 µL of CellTiter 96 AQueous One Solution to each well. Incubate for 1-4 hours.
  • Absorbance Measurement: Measure absorbance at 490-515 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to untreated control. Determine IC₅₀ values using Prism 6 software or equivalent.
Immune Checkpoint Inhibition (PD-L1/PD-1 Expression)

This protocol evaluates effects on immune checkpoint proteins in colorectal cancer models [1].

Materials:

  • Cell lines: HCT-116, HT-29, and peripheral blood mononuclear cells (PBMC)
  • Co-culture Medium: RPMI with 10% FBS, 1% penicillin/streptomycin
  • Primary antibodies: PD-L1 (1C10) and PD-1
  • Flow cytometry or Western blot equipment

Procedure:

  • Monoculture Setup: Culture HCT-116 cells separately and treat with delphinidin 3-glucoside chloride or cyanidin-3-O-glucoside for 24 hours.
  • Co-culture Setup: Co-culture PBMC with HCT-116 or HT-29 cells in appropriate ratios. Treat with anthocyanins.
  • Protein Expression Analysis:
    • For Flow Cytometry: Harvest cells, fix, permeabilize, and stain with anti-PD-L1 or anti-PD-1 antibodies. Analyze fluorescence intensity.
    • For Western Blotting: Lyse cells in RIPA buffer. Separate proteins by SDS-PAGE, transfer to membrane, and probe with primary antibodies followed by HRP-conjugated secondary antibodies.
  • Data Interpretation: Calculate percentage decrease in protein expression compared to untreated controls.
Apoptosis Induction in B-CLL Cells

This protocol demonstrates pro-apoptotic effects [2].

Materials:

  • Primary B-CLL cells isolated from patients
  • Culture Medium: RPMI 1640 with 10% FBS
  • Delphinidin 3-glucoside chloride (30-100 µM)
  • Caspase-3 activity assay kit

Procedure:

  • Cell Culture: Isulate and culture primary B-CLL cells.
  • Treatment: Treat cells with 30-100 µM delphinidin 3-glucoside chloride for 24 hours.
  • Apoptosis Assessment:
    • Measure Caspase-3 activation using fluorometric or colorimetric assay.
    • Analyze additional apoptotic markers: Cytochrome c release, Bax/Bcl-2 ratio by Western blotting.
  • Data Analysis: Quantify fold-increase in Caspase-3 activity and expression changes in apoptotic markers.
Anti-angiogenesis Assay (Tube Formation)

This protocol uses small extracellular vesicles (sEVs) to enhance delphinidin delivery [3].

Materials:

  • Human Aortic Endothelial Cells (HAoECs)
  • Delphinidin-loaded sEVs (prepared from JAWS II dendritic cells)
  • Matrigel matrix
  • Endothelial cell growth medium MV2

Procedure:

  • sEV Loading: Isolate sEVs from JAWS II cells by differential centrifugation. Incubate with delphinidin (0.1-5 µg/mL) for 2 hours with vortexing. Remove free delphinidin by washing.
  • Tube Formation Assay:
    • Coat 96-well plates with Matrigel and allow polymerization.
    • Seed HAoECs at 1 × 10⁴ cells/well.
    • Treat with delphinidin-loaded sEVs (10 µg/mL) or free delphinidin.
    • Incubate for 4-8 hours at 37°C.
  • Image Analysis: Capture images of tube networks. Quantify total tube length, number of branches, and nodes using ImageJ software.

Delphinidin Signaling Pathways

The diagram below summarizes the key molecular mechanisms of delphinidin 3-glucoside chloride identified in research.

G Delphinidin 3-glucoside Mechanism of Action cluster_immune Immune Checkpoint Modulation cluster_apoptosis Apoptosis Induction cluster_kinase Kinase Inhibition cluster_angiogenesis Anti-angiogenesis Effects Delphinidin Delphinidin PD_L1 Decreased PD-L1 Expression Delphinidin->PD_L1 PD_1 Decreased PD-1 Expression Delphinidin->PD_1 Caspase3 Caspase-3 Activation Delphinidin->Caspase3 CytochromeC Cytochrome c Release Delphinidin->CytochromeC Bax Increased Bax Delphinidin->Bax Bcl2 Decreased Bcl-2 Delphinidin->Bcl2 EGFR EGFR Inhibition (IC₅₀: 2.37 µM) Delphinidin->EGFR VEGF Inhibition of VEGF Signaling Delphinidin->VEGF NO Reduced NO Production Delphinidin->NO T_cell Enhanced T-cell Activation PD_1->T_cell pAKT Reduced AKT Phosphorylation EGFR->pAKT IRF1 Increased IRF1 Expression pAKT->IRF1 TubeForm Inhibited Capillary-like Formation VEGF->TubeForm NO->TubeForm

Critical Technical Considerations

Compound Handling and Stability:

  • Delphinidin 3-glucoside chloride is light-sensitive and stable only at acidic pH (<3) [3].
  • Prepare fresh stock solutions for each experiment. For in vitro studies, dissolve in DMSO at 10-100 mM stock concentrations, then dilute in culture medium [2].
  • Final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.

Bioavailability Enhancement: Recent studies show that encapsulation in small extracellular vesicles (sEVs) significantly enhances delphinidin stability and efficacy. sEV-loaded delphinidin showed 100-fold increased potency in inhibiting capillary-like formation compared to free delphinidin [3].

Cell Line-Specific Considerations:

  • Microsatellite instability status may influence response to treatment. HCT-116 (microsatellite instable) and HT-29 (chromosomal instability) showed different sensitivity patterns [1].
  • Normal cell lines should be included to assess selective toxicity.

Conclusion

Delphinidin 3-glucoside chloride demonstrates multifaceted anti-cancer activities through immune checkpoint inhibition, apoptosis induction, kinase inhibition, and anti-angiogenesis effects. The protocols provided here offer standardized methodologies for evaluating these mechanisms in various cancer models. Researchers should pay particular attention to compound stability and consider novel delivery approaches like sEV encapsulation to enhance bioavailability and efficacy.

References

Delphinidin 3-glucoside chloride stock solution preparation DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Characterization & Stock Solution Preparation

Table 1: Basic Chemical Properties of Delphinidin 3-glucoside chloride [1] [2] [3]

Property Detail
CAS Number 6906-38-3
Molecular Formula C21H21ClO12
Molecular Weight 500.84 g/mol
Purity >98% - 99.89% (by HPLC)
Physical Description Purple to black powder
Solubility Soluble in DMSO, Methanol, Ethanol

Table 2: Stock Solution Preparation and Storage [1] [2] [3]

Parameter Recommendation
Recommended Solvent DMSO
Standard Stock Concentration 10 mM - 100 mM
Preparation Example (10 mM) Dissolve 5.0 mg of Dp3G in 1.0 mL of DMSO
Long-Term Storage -20°C (short term) or -80°C (long term) in tightly sealed, aliquoted vials under inert gas
Solution Stability Use freshly prepared solutions; stock solutions are generally usable for up to 2 weeks when stored properly at -20°C

In Vitro Experimental Protocols

Cell-Based Apoptosis Assay [1] [4]

  • Cell Line: B-cell chronic lymphocytic leukemia (B-CLL) cells from patients.
  • Treatment: Apply Dp3G at concentrations ranging from 30 to 100 µM.
  • Incubation: Treat cells for 24 hours.
  • Analysis: Analyze apoptosis using methods like flow cytometry (Annexin V/PI staining). Dp3G induces redox-sensitive caspase-3 activation and dephosphorylation of Akt.

Western Blot Analysis for Signaling Pathways [1] [5]

  • Cell Lines: MDA-MB-231 and MCF-7 breast cancer cells.
  • Treatment: Treat cells with 40 µM Dp3G for 24 hours.
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Analysis: Detect changes in protein expression levels. Dp3G treatment inhibits AKT phosphorylation, increases pro-apoptotic factors (Cyt c, caspase-3, Bax), and decreases anti-apoptotic Bcl-2.

Antioxidant Assay in Endothelial Cells [1] [6]

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Pre-treatment: Incubate cells with Dp3G (1-100 µM) prior to induction of oxidative stress (e.g., with oxidized low-density lipoprotein (oxLDL)).
  • Assessment: Measure markers of oxidative stress and endothelial dysfunction. The protective effect of Dp3G is dependent on the Sodium-Dependent Glucose Transporter 1 (SGLT1).

In Vivo Experimental Protocol

Xenograft Mouse Model for Tumor Growth Inhibition [1] [5] [4]

  • Animal Model: Athymic BALB/c mice xenografted with MDA-MB-231-Luc-GFP cells.
  • Dosage & Administration: Administer Dp3G at 40 mg/kg per day via intragastric gavage (i.g.).
  • Treatment Duration: Continue treatment for 25 days.
  • Evaluation: Monitor and measure tumor volume over time. This regimen has been shown to significantly inhibit tumor growth.

Biological Activities & Potential Mechanisms

Dp3G exhibits a range of biological activities relevant to drug development:

  • Anticancer Activity: Induces apoptosis and inhibits proliferation in various cancer cell lines (e.g., breast, leukemia). Its mechanism involves inhibiting the EGFR pathway and modulating the pAKT/IRF1/HOTAIR axis [1] [5] [7].
  • Antioxidant Activity: Protects against oxidative stress in endothelial cells, which may contribute to cardioprotective effects [1] [6].
  • Platelet Inhibition: Inhibits ADP, collagen, or TRAP-stimulated platelet aggregation, potentially through AMPK phosphorylation [1].
  • Phytoestrogen Activity: Binds to estrogen receptor beta (ERβ), which may underlie some of its health benefits [1].

The following diagram summarizes the primary signaling pathways through which Dp3G is known to exert its anticancer effects, based on the cited literature.

G cluster_path1 EGFR & Proliferation Pathway cluster_path2 Apoptosis & Mitochondrial Pathway Dp3G Dp3G EGFR EGFR Dp3G->EGFR Inhibits IC₅₀ = 2.37 µM Bcl2 Bcl-2 Dp3G->Bcl2 ↓ Expression Bax Bax Dp3G->Bax ↑ Expression pAKT p-AKT EGFR->pAKT ↓ Phosphorylation IRF1 IRF1 pAKT->IRF1 ↑ Expression HOTAIR HOTAIR IRF1->HOTAIR ↓ Expression Proliferation ↓ Cell Proliferation HOTAIR->Proliferation CytC Cyt C Release Bcl2->CytC Bax->CytC Promotes Caspase3 Caspase-3 CytC->Caspase3 Activates Apoptosis Induced Apoptosis Caspase3->Apoptosis

Critical Notes for Researchers

  • Solubility and Handling: Dp3G is highly soluble in DMSO, but the solvent is hygroscopic. Use newly opened DMSO to prevent water absorption, which can affect compound stability [1].
  • Stability: The compound is sensitive to light, moisture, and pH. Always store the powder and solutions as recommended, protected from air and light. Prepare fresh solutions when possible [5] [6] [3].
  • Bioavailability: As with many anthocyanins, Dp3G can have low bioavailability. This is an important consideration when designing in vivo experiments and interpreting results [6] [7].

References

Application Notes and Protocols: Delphinidin-3-Glucoside Chloride in Tumor Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Relevance to Cancer Research

Delphinidin-3-glucoside chloride (D3G) is an anthocyanin compound naturally found in various pigmented fruits and vegetables including hibiscus, berries, grapes, and eggplants. As a bioactive flavonoid, D3G has demonstrated significant potential in preclinical cancer research due to its multi-targeted approach against various oncogenic pathways. The compound's chemical structure consists of a delphinidin aglycone moiety linked to a glucose molecule, which enhances its stability and bioavailability compared to non-glycosylated forms [1]. The presence of multiple hydroxyl groups on its aromatic rings contributes to its strong antioxidant activity and molecular interaction capabilities with key biological targets [2].

Research interest in D3G has intensified due to its favorable toxicity profile and pleiotropic mechanisms against cancer hallmarks. Unlike conventional chemotherapeutic agents that often target single pathways, D3G appears to modulate multiple signaling cascades simultaneously, potentially reducing the likelihood of resistance development. Its natural origin and presence in common food sources suggest potentially lower adverse effects compared to synthetic compounds, though thorough toxicological evaluation remains essential [1]. For oncology research, particularly in vivo xenograft models, D3G represents a promising candidate for either monotherapy or adjuvant approaches to enhance efficacy of existing treatments, especially for aggressive and treatment-resistant malignancies.

In Vivo Efficacy in Xenograft Models

Key Experimental Findings

The anti-tumor efficacy of D3G has been demonstrated in several xenograft models, with particularly promising results in breast cancer research. In a study using MDA-MB-231-Luc-GFP xenografted athymic BALB/c mice, administration of D3G at 40 mg/kg/day for 25 days significantly inhibited tumor growth [3]. This model utilized triple-negative breast cancer cells, which represent an aggressive subtype with limited treatment options. The observed tumor growth inhibition suggests D3G's potential value in managing difficult-to-treat cancers, possibly through its modulation of the pAKT/IRF1/HOTAIR pathway that was identified as a key mechanism in accompanying in vitro studies [3].

The dosing regimen demonstrated favorable tolerability with no reported significant adverse effects at the effective concentration. This is particularly important for potential translational development, as many natural compounds show efficacy only at doses that may not be clinically feasible. The 40 mg/kg/day dosage administered via intragastric (i.g.) route achieved sufficient systemic exposure to exert anti-tumor effects without apparent toxicity, suggesting a reasonable therapeutic window for further investigation [3]. Additional in vivo data has shown that D3G also inhibits thrombus growth in FeCl₃-induced mesenteric arteriole injury models in C57BL/6 mice at 50 μM concentration [3], indicating its potential applicability in managing cancer-associated thrombotic complications.

Table 1: In Vivo Efficacy of Delphinidin-3-Glucoside in Xenograft Models

Cancer Type Model System Dosage Regimen Administration Route Key Findings Reference
Breast Cancer MDA-MB-231-Luc-GFP xenografted athymic BALB/c mice 40 mg/kg/day for 25 days Intragastric (i.g.) Significant inhibition of tumor growth [3]
Thrombosis Prevention FeCl₃-induced mesenteric arteriole injury in C57BL/6 mice 50 μM Intravenous (i.v.) Inhibition of thrombus growth [3]
Quantitative Bioavailability Data

Understanding the pharmacokinetic profile of D3G is essential for interpreting its efficacy and designing appropriate dosing regimens. Bioavailability studies in humans using maqui berry extract (standardized as Delphinol) have shown that the maximum plasma concentration (Cmax) of D3G reaches approximately 0.64 μg/mL with an area under the curve (AUC) from 0-8 hours of 84.9 nmol/L·h [1]. The time to maximum concentration (Tmax) was observed at 1.0 ± 0.3 hours after administration, indicating relatively rapid absorption [1]. These pharmacokinetic parameters provide valuable reference points for extrapolating effective concentrations in human studies based on the efficacious doses observed in preclinical models.

Further bioavailability studies have revealed that different glycosylated forms of delphinidin exhibit varying absorption profiles. The reported bioavailabilities in human subjects were delphinidin-3-O-galactoside (0.48%), D3G (0.14%), and delphinidin-3-O-arabinoside (0.14%) [1]. The maximum concentrations of unconjugated delphinidin were detected approximately 2 hours post-consumption, while glucuronide conjugates (phase II metabolites) peaked around 6.3 hours after administration [1]. This information is crucial for designing dosing schedules that maintain therapeutic concentrations, especially considering that some metabolites may contribute to the overall biological activity.

Table 2: Pharmacokinetic Parameters of Delphinidin-3-Glucoside

Parameter Value Study System Notes Reference
Cmax 0.64 μg/mL Human subjects (maqui berry extract) Maximum plasma concentration [1]
AUC0-8h 84.9 nmol/L·h Human subjects (maqui berry extract) Area under curve [1]
Tmax 1.0 ± 0.3 h Human subjects (maqui berry extract) Time to maximum concentration [1]
Bioavailability 0.14% Human subjects Compared to other glycosylated forms [1]

Molecular Mechanisms of Action

Key Signaling Pathways

D3G exerts its anti-tumor effects through multi-targeted modulation of critical oncogenic signaling pathways. One primary mechanism involves the inhibition of EGFR with a demonstrated IC50 of 2.37 μM [3]. This direct inhibition of EGFR represents a significant mechanism that potentially disrupts downstream proliferative signaling. Additionally, D3G modulates the PI3K/Akt pathway, a crucial regulator of cell survival and proliferation, which is frequently dysregulated in cancers [1]. The compound has been shown to suppress AKT phosphorylation, leading to downstream effects on cell cycle progression and apoptosis induction [3].

Another important mechanism involves the regulation of cancer-related gene expression through epigenetic modifications. D3G treatment has been demonstrated to downregulate HOTAIR expression, a long non-coding RNA associated with cancer metastasis and poor prognosis, through the pAKT/IRF1 signaling axis [3]. Furthermore, D3G modulates transcription factors including AP-1 and NF-κB, which are central regulators of inflammatory responses and cell survival [1]. The compound also affects cell cycle regulators by inducing the expression of p53, p21, and p27 genes while inhibiting cyclins and cyclin-dependent kinases, ultimately leading to cell cycle arrest [1].

G cluster_targets Molecular Targets cluster_effects Cellular Effects D3G D3G EGFR EGFR D3G->EGFR Inhibits IC50=2.37μM PIK3CA PIK3CA D3G->PIK3CA Inhibits AKT AKT D3G->AKT Inhibits pAKT NFKB NFKB D3G->NFKB Inhibits BCL2 BCL2 D3G->BCL2 Decreases Caspase3 Caspase3 D3G->Caspase3 Activates BAX BAX D3G->BAX Increases IRF1 IRF1 D3G->IRF1 Increases CDKN1A CDKN1A D3G->CDKN1A Activates EGFR->PIK3CA Activates PIK3CA->AKT Activates AKT->NFKB Activates HOTAIR HOTAIR AKT->HOTAIR Promotes AKT->IRF1 Inhibits NFKB->BCL2 Induces MetastasisInhibition MetastasisInhibition HOTAIR->MetastasisInhibition Apoptosis Apoptosis Caspase3->Apoptosis BAX->Apoptosis IRF1->HOTAIR Suppresses CellCycleArrest CellCycleArrest CDKN1A->CellCycleArrest ProliferationInhibition ProliferationInhibition

Figure 1: Molecular Mechanisms and Signaling Pathways of Delphinidin-3-Glucoside in Cancer Cells

Additional Mechanistic Insights

Beyond the primary signaling pathways, D3G impacts several other processes relevant to cancer progression. The compound has demonstrated anti-angiogenic properties through inhibition of the VEGF signaling pathway, potentially disrupting tumor vascularization and nutrient supply [1]. Additionally, D3G affects extracellular matrix remodeling by reducing the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis [1]. These multi-faceted mechanisms position D3G as a promising multi-targeted agent worthy of further investigation in combinatorial treatment approaches.

Recent research has also revealed that D3G may help overcome chemoresistance through inhibition of P-glycoprotein (P-gp), an efflux transporter frequently overexpressed in treatment-resistant cancers [4]. In silico molecular docking studies have identified delphinidin as a significant natural product inhibitor of P-gp, suggesting potential applications in reversing multidrug resistance [4]. This property could potentially enhance the efficacy of conventional chemotherapeutic agents that are P-gp substrates, providing a rational basis for combination therapy development.

Experimental Protocols and Methodologies

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models have emerged as a superior preclinical platform that better recapitulates human tumor biology compared to traditional cell line-derived xenografts. These models are established by directly implanting patient tumor tissue into immunodeficient mice, preserving key characteristics of the original tumor including gene expression profiles, histopathological features, and molecular signatures [5]. For D3G studies, PDX models offer the advantage of evaluating compound efficacy in more clinically relevant contexts, particularly for drug resistance assessment and personalized medicine applications.

The successful establishment of PDX models requires careful attention to several critical factors. Tumor tissue viability must be maintained through rapid processing and appropriate preservation media during transplantation. The choice of immunodeficient mouse strain (e.g., NSG, NOG, or nude mice) significantly impacts engraftment success rates and should be selected based on the cancer type being studied [5]. Implantation site (orthotopic versus subcutaneous) also influences tumor microenvironment recapitulation and subsequent drug response. For drug efficacy studies like those with D3G, maintaining tumor heterogeneity across passages is essential for generating clinically translatable results, as loss of heterogeneity can compromise the model's predictive value [5] [6].

Statistical Analysis of Tumor Growth Data

Linear mixed effects regression models applied to longitudinal tumor growth data represent the current gold standard for analyzing xenograft studies [6]. This advanced statistical approach provides several advantages over traditional methods like repeated ANOVA or t-tests at individual time points, including increased statistical power, accommodation of missing data, and appropriate handling of correlated measurements from the same mouse over time [6]. The methodology involves modeling the natural logarithm of tumor measurements to satisfy normality assumptions while accounting for both between-mouse and within-mouse variation.

The implementation process consists of four key steps: (1) fitting the mean model to describe average growth trajectories, (2) determining appropriate covariance structure to account for within-mouse correlations, (3) refitting the model with the chosen variance structure, and (4) performing hypothesis testing and inference [6]. For D3G studies, this approach enables precise quantification of treatment effects on tumor growth dynamics while accommodating complex patterns such as initial growth followed by regression or delayed treatment responses. Information criteria such as Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC) guide model selection, balancing goodness-of-fit with model complexity [6].

G cluster_preparation Study Preparation Phase cluster_intervention Intervention & Monitoring cluster_analysis Data Analysis Phase PDX_Establishment PDX_Establishment Mouse_Randomization Mouse_Randomization PDX_Establishment->Mouse_Randomization Baseline_Measurement Baseline_Measurement Mouse_Randomization->Baseline_Measurement Treatment_Arms Treatment_Arms Baseline_Measurement->Treatment_Arms D3G_Administration D3G_Administration Treatment_Arms->D3G_Administration Tumor_Measurement Tumor_Measurement D3G_Administration->Tumor_Measurement Health_Monitoring Health_Monitoring Tumor_Measurement->Health_Monitoring Data_Recording Data_Recording Health_Monitoring->Data_Recording Data_Transformation Data_Transformation Data_Recording->Data_Transformation Model_Fitting Model_Fitting Data_Transformation->Model_Fitting Covariance_Selection Covariance_Selection Model_Fitting->Covariance_Selection Hypothesis_Testing Hypothesis_Testing Covariance_Selection->Hypothesis_Testing

Figure 2: Experimental Workflow for D3G Xenograft Studies

Dosing and Administration Protocol

Based on published efficacy data, the following protocol is recommended for evaluating D3G in breast cancer xenograft models:

  • Test Compound: Delphinidin-3-glucoside chloride (purity >97%)
  • Dosage: 40 mg/kg/day
  • Administration Route: Intragastric (i.g.) gavage
  • Vehicle: Consider DMSO for stock solution (100 mg/mL) followed by dilution in appropriate vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [3]
  • Treatment Duration: 25 days minimum
  • Control Groups: Include both vehicle control and positive control (e.g., standard chemotherapeutic agent)

For pharmacokinetic studies, note that D3G has demonstrated plasma stability with detectable parent compound and metabolites up to 8 hours post-administration. The maximum concentration is achieved approximately 1-2 hours after administration, suggesting this timeframe is optimal for assessing peak biological effects [1]. Researchers should monitor potential platelet activation inhibition and effects on endothelial dysfunction as secondary pharmacological effects based on demonstrated activities of D3G [3].

Research Applications and Future Directions

Translational Modeling Approaches

Translational modeling frameworks that predict human tumor dynamics based on PDX data represent an innovative approach to accelerate oncology drug development, including for natural compounds like D3G. These methodologies involve developing population tumor growth inhibition (TGI) models to estimate exponential tumor growth rates and drug potency in PDX mice, followed by allometric scaling of parameters from mice to humans [7]. This approach has been successfully applied to multiple cancer types, generating predictions of tumor size dynamics that align closely with clinical time-to-progression data [7].

For D3G development, such modeling could help identify optimal dosing regimens for early-phase clinical trials by integrating preclinical efficacy data with pharmacokinetic parameters. The methodology involves several key steps: (1) characterizing tumor growth inhibition in PDX panels representing appropriate cancer subtypes, (2) quantifying D3G potency using the Simeoni TGI model or similar frameworks, (3) scaling parameters to humans using established allometric principles, and (4) predicting clinical tumor dynamics and time-to-progression [7]. This model-informed drug development approach could potentially de-risk early clinical development of D3G by providing data-driven dose selection and expectation setting.

Future Research Priorities

While existing data supports the anti-tumor potential of D3G, several research gaps warrant attention. First, combination therapy studies with standard chemotherapeutic agents are needed to evaluate potential synergistic effects and D3G's role in overcoming treatment resistance. Second, expanded toxicity profiling in relevant animal models is essential to establish a comprehensive safety profile beyond efficacy-focused studies. Third, formulation optimization to enhance bioavailability may improve therapeutic potential, possibly through novel delivery systems that address the compound's moderate oral bioavailability [1].

Additionally, future research should explore D3G's effects in PDX models representing diverse cancer types beyond breast cancer to identify potentially responsive malignancies. The compound's impact on cancer stem cell populations and tumor microenvironment modulation also represents a promising research direction. Finally, biomarker development to identify patient subgroups most likely to respond to D3G treatment would facilitate precision medicine applications. As with any natural compound, rigorous standardization of material sourcing and quality control will be essential for generating reproducible preclinical data to support potential clinical translation [1] [2].

Conclusion

Delphinidin-3-glucoside chloride represents a promising natural compound with demonstrated efficacy in preclinical tumor models and multi-targeted mechanisms of action against key oncogenic pathways. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating D3G in advanced PDX models, employing appropriate statistical analyses, and implementing translational modeling approaches. The 40 mg/kg/day dosage administered via intragastric route has demonstrated significant tumor growth inhibition in triple-negative breast cancer models without apparent toxicity, suggesting a favorable therapeutic window. Future research should focus on combination therapy strategies, bioavailability optimization, and expansion into additional cancer types to fully realize the compound's potential as either a standalone or adjuvant cancer therapeutic.

References

Comprehensive Application Notes and Protocols: Delphinidin 3-Glucoside Chloride as an EGFR Inhibitor with IC₅₀ of 2.37 µM

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Significance

Delphinidin 3-glucoside chloride (also known as delphinidin 3-O-glucoside chloride or delphinidin 3-O-β-glucoside chloride) is a naturally occurring anthocyanin compound that has gained significant research interest due to its potent biological activities, particularly its inhibition of the epidermal growth factor receptor (EGFR) pathway. This compound is classified as an active anthocyanin found in various pigmented plants including Hibiscus sabdariffa (roselle) and bilberry extracts [1] [2] [3]. As a dietary phenolic substance, it represents a promising natural product for therapeutic development, especially in oncology research where EGFR inhibition has emerged as a valuable strategy for cancer treatment [4] [5].

The significance of delphinidin 3-glucoside chloride in biomedical research stems from its multi-targeted approach to cellular regulation. Unlike synthetic EGFR inhibitors that typically target single pathways, this natural compound demonstrates a broader spectrum of activity, modulating several interconnected signaling pathways simultaneously [6]. This characteristic makes it particularly valuable for investigating complex diseases like cancer, where multiple pathways are often dysregulated. Furthermore, as a naturally derived compound, it offers potential advantages in terms of toxicity profiles and may serve as a lead compound for the development of novel therapeutic agents with fewer side effects [5] [6].

Key Characteristics and Physicochemical Properties

Structural and Basic Properties

Delphinidin 3-glucoside chloride possesses specific structural features that contribute to its biological activity and physicochemical behavior. The compound features a flavylium cation core structure characteristic of anthocyanidins, with hydroxyl substitutes at both R1 and R2 positions, and a glucose moiety at the 3-position [6]. This molecular arrangement is responsible for both its vibrant coloration and its biological activity. The presence of multiple hydroxyl groups contributes to its antioxidant capacity, while the specific structural configuration enables its interaction with biological targets like EGFR [6].

  • Molecular Formula: C₂₁H₂₁ClO₁₂ [1] [2] [3]
  • Molecular Weight: 500.84 g/mol [1] [2] [3]
  • CAS Registry Number: 6906-38-3 [1] [2] [3]
  • Appearance: Purple to black solid powder [1] [2]
  • Purity: Available at ≥98% to 99.89% for research applications [1] [2]

The compound's moderate molecular weight and balance between hydrophilic and hydrophobic properties contribute to its cellular uptake and bioavailability. As with many anthocyanins, delphinidin 3-glucoside chloride demonstrates stability challenges that require specific handling conditions, including protection from light and moisture, and storage at low temperatures under inert atmosphere for long-term preservation [1] [3].

Biological Activity Profile

Table 1: Quantitative Biological Activity Profile of Delphinidin 3-Glucoside Chloride

Biological Activity Experimental System Key Metrics References
EGFR Inhibition Enzyme-based assay IC₅₀ = 2.37 µM [1] [2] [4]
ERβ Binding Receptor binding assay IC₅₀ = 9.7 µM [1] [2] [3]
Apoptosis Induction B-cell chronic lymphocytic leukemia (B-CLL) 30-100 µM (24h treatment) [1] [2] [4]
Antitumor Activity MDA-MB-231 xenograft mouse model 40 mg/kg/day (25 days, i.g.) [2] [4]
Platelet Inhibition ADP, collagen, or TRAP stimulation 0-50 µM; AMPK phosphorylation [2]
Endothelial Protection oxLDL-induced HUVEC dysfunction 1-100 µM; SGLT1-dependent [2] [7]

The potent EGFR inhibition demonstrated by delphinidin 3-glucoside chloride places it among the promising natural product-derived kinase inhibitors. The IC₅₀ value of 2.37 µM indicates strong binding affinity and functional inhibition of this key oncogenic signaling pathway [1] [2] [4]. Additionally, its phytoestrogenic activity through binding to ERβ (IC₅₀ = 9.7 µM) suggests potential for targeting hormone-responsive cancers while potentially avoiding the side effects associated with classical estrogen receptor modulation [1] [2] [3]. The compound's pro-apoptotic effects in B-cell chronic lymphocytic leukemia cells at concentrations of 30-100 µM further support its investigation as a potential therapeutic agent for hematological malignancies [1] [2] [4].

Experimental Protocols and Methodologies

EGFR Inhibition Assay Protocol
3.1.1 Background and Principle

The epidermal growth factor receptor is a receptor tyrosine kinase that plays critical roles in cell proliferation, survival, and differentiation. Its dysregulation is frequently associated with various cancers, making it an important therapeutic target [5]. The IC₅₀ value represents the half maximal inhibitory concentration—the concentration of an inhibitor where the biological response is reduced by half [8]. For delphinidin 3-glucoside chloride, this value was determined to be 2.37 µM against EGFR, indicating its potency as a natural inhibitor of this kinase [1] [2] [4].

3.1.2 Reagents and Equipment
  • Test Compound: Delphinidin 3-glucoside chloride (prepared as 10 mM stock solution in DMSO) [1] [2]
  • EGFR Enzyme: Recombinant human EGFR kinase domain
  • Substrate: Appropriate peptide substrate for EGFR kinase
  • Cofactor: ATP solution (prepared at varying concentrations for kinetic studies)
  • Detection Reagents: ADP-Glo Kinase Assay kit or similar detection system
  • Buffers: Kinase assay buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA)
  • Equipment: Microplate reader capable of luminescence detection, liquid handling system, controlled temperature incubator
3.1.3 Step-by-Step Procedure
  • Preparation of Compound Dilutions: Prepare serial dilutions of delphinidin 3-glucoside chloride in DMSO, then dilute further in kinase assay buffer to create a concentration series ranging from 0.1 µM to 100 µM, ensuring the final DMSO concentration is consistent across all samples (typically ≤1%) [1].

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 10 µL of compound dilution or vehicle control
    • 10 µL EGFR enzyme (diluted in assay buffer to appropriate concentration)
    • 10 µL substrate/ATP mixture (prepared according to manufacturer's recommendations) [8]
  • Kinase Reaction: Incubate the reaction mixture at 30°C for 60 minutes to allow phosphorylation to occur. The linear range of the reaction should be predetermined through time-course experiments.

  • Reaction Termination and Detection: Add an equal volume (30 µL) of ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature, then add 60 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate for an additional 30-40 minutes before measuring luminescence [8].

  • Data Analysis: Calculate percentage inhibition for each compound concentration using the formula: % Inhibition = [1 - (Signal_sample - Signal_blank)/(Signal_control - Signal_blank)] × 100 Plot % inhibition versus compound concentration and fit the data using a four-parameter logistic curve to determine the IC₅₀ value [8].

Cellular Activity Assessment Protocol
3.2.1 Cell Viability and Apoptosis Assay

The anti-proliferative effects of delphinidin 3-glucoside chloride can be evaluated in various cancer cell lines, with particular efficacy observed in EGFR-positive cells [2] [5].

Table 2: Cellular Assay Protocols for Delphinidin 3-Glucoside Chloride

| Assay Type | Cell Lines | Compound Treatment | Key Readouts | |----------------|----------------|------------------------|------------------| | MTT Viability Assay | AU-565, MCF-10A, 184A1 | 5-40 µM for 48 hours | Dose-dependent growth inhibition; Selective toxicity to cancer cells | [5] | | Apoptosis Analysis | B-CLL, MDA-MB-231 | 30-100 µM for 24 hours | Caspase-3 activation; Cytochrome c release; Bax/Bcl-2 ratio | [1] [2] | | Cell Cycle Analysis | MDA-MB-231 | 150-500 µM for 24-48 hours | Flow cytometry; No significant cell cycle arrest observed | [9] | | Western Blot Analysis | MDA-MB-231, MCF-7 | 40 µM for 24 hours | pAKT, IRF1, HOTAIR expression; Cleaved caspases | [2] [4] | | Annexin V/PI Staining | HUVECs | 1-100 µM for 24 hours (after oxLDL insult) | Flow cytometric quantification of apoptosis | [7] |

3.2.2 Step-by-Step Cellular Protocol
  • Cell Culture and Seeding: Maintain appropriate cell lines in recommended media supplemented with 10% FBS. Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight [10].

  • Compound Treatment: Prepare fresh treatment media containing serial dilutions of delphinidin 3-glucoside chloride (typically ranging from 1 µM to 100 µM). Include vehicle control (DMSO ≤0.1%) and positive control as appropriate. Replace culture media with treatment media and incubate for 24-72 hours [2] [5].

  • Viability Assessment: For MTT assay, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Carefully remove media and dissolve formed formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm with reference at 630 nm [10] [7].

  • Data Calculation: Calculate percentage viability using the formula: Cell Viability (%) = (Absorbance_sample/Absorbance_control) × 100 [10]

  • Apoptosis Assessment: For annexin V/PI staining, harvest treated cells, wash with PBS, and resuspend in binding buffer. Add annexin V-FITC and propidium iodide according to manufacturer's instructions. Analyze by flow cytometry within 1 hour of staining [7].

Mechanism of Action and Signaling Pathways

EGFR Signaling Inhibition

Delphinidin 3-glucoside chloride exerts its primary anticancer effects through direct inhibition of EGFR and subsequent modulation of downstream signaling pathways. The compound directly binds to the EGFR kinase domain, inhibiting its autophosphorylation and activation [5]. This initial inhibition triggers a cascade of downstream effects that collectively contribute to its antitumor activity:

  • PI3K/AKT Pathway Suppression: The compound significantly reduces phosphorylation of AKT, a critical regulator of cell survival and proliferation [2] [5].
  • MAPK Pathway Modulation: Delphinidin 3-glucoside chloride inhibits activation of the MAPK pathway, which controls cell division and differentiation [5].
  • pAKT/IRF1/HOTAIR Axis: In breast cancer models, the compound downregulates HOTAIR expression through the pAKT/IRF1 signaling pathway, contributing to its anti-proliferative effects [2] [4].

The following diagram illustrates the key molecular mechanisms and signaling pathways affected by delphinidin 3-glucoside chloride:

G D3G Delphinidin 3-glucoside chloride EGFR EGFR D3G->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Inactive) AKT->pAKT When active IRF1 IRF1 ↑ pAKT->IRF1 Suppresses Proliferation Proliferation ↓ pAKT->Proliferation Promotes pMAPK p-MAPK (Inactive) MAPK->pMAPK When active pMAPK->Proliferation Promotes HOTAIR HOTAIR ↓ IRF1->HOTAIR Suppresses Apoptosis Apoptosis ↑ IRF1->Apoptosis Promotes HOTAIR->Proliferation Promotes Invasion Invasion ↓ HOTAIR->Invasion Promotes

Diagram 1: Molecular mechanisms and signaling pathways of Delphinidin 3-glucoside chloride in cancer cells. The compound directly inhibits EGFR activation, leading to downstream suppression of PI3K/AKT and MAPK pathways. This results in increased IRF1 expression, decreased HOTAIR, and ultimately reduced proliferation and increased apoptosis.

Additional Molecular Mechanisms

Beyond direct EGFR inhibition, delphinidin 3-glucoside chloride exhibits several complementary mechanisms that enhance its therapeutic potential:

  • Receptor Binding Profile: The compound demonstrates phytoestrogenic activity through binding to ERβ with an IC₅₀ of 9.7 µM, potentially contributing to its tissue-selective effects [1] [2].
  • Antioxidant Properties: As an anthocyanin, delphinidin 3-glucoside chloride possesses strong antioxidant capabilities that help mitigate oxidative stress in vascular endothelial cells, potentially through the SGLT1-ROS-mitochondria pathway [7].
  • Platelet Inhibition: The compound inhibits ADP, collagen, or TRAP-stimulated platelet aggregation through modulation of AMPK phosphorylation, suggesting potential applications in cardiovascular protection [2].
  • Mitochondrial Protection: In vascular endothelial cells, delphinidin 3-glucoside chloride protects against oxLDL-induced mitochondrial dysfunction by reducing ROS generation and stabilizing mitochondrial membrane potential [7].

Research Applications and Potential Therapeutic Uses

Oncology Applications

The potent EGFR inhibition and multi-targeted approach of delphinidin 3-glucoside chloride make it particularly valuable for cancer research and potential therapeutic development. Specific applications include:

  • Triple-Negative Breast Cancer (TNBC) Research: EGFR is overexpressed in approximately 88.5-89.5% of TNBC cases, making this cancer subtype a prime target for delphinidin 3-glucoside chloride investigation [9]. The compound's ability to inhibit EGFR signaling and promote apoptosis in TNBC models supports its potential as a therapeutic agent for this aggressive breast cancer variant [2] [5].
  • B-cell Chronic Lymphocytic Leukemia (B-CLL): The pro-apoptotic effects of delphinidin 3-glucoside chloride in B-CLL cells at concentrations of 30-100 µM highlight its potential application in hematological malignancies [1] [2]. The compound induces apoptosis through redox-sensitive caspase-3 activation, providing insight into its mechanism of action in these cancer cells [1].
  • Chemoprevention: The compound's favorable toxicity profile, with selective effects on cancer cells while sparing normal mammary epithelial cells (184A1), suggests potential applications in cancer prevention strategies [5].
Non-Oncology Applications

Beyond oncology, delphinidin 3-glucoside chloride shows promise in several other research areas:

  • Cardiovascular Research: The compound protects against oxidized low-density lipoprotein-induced mitochondrial dysfunction in vascular endothelial cells via the sodium-dependent glucose transporter SGLT1 [7]. This mechanism involves attenuation of ROS and superoxide anion generation, preserving mitochondrial membrane potential and reducing apoptosis in vascular endothelial cells [2] [7].
  • Metabolic Disease Research: As a natural compound with effects on SGLT1 transport activity, delphinidin 3-glucoside chloride may have implications for metabolic disorder research, particularly in contexts where oxidative stress contributes to disease pathology [7].
  • Platelet Function Studies: The inhibitory effect of delphinidin 3-glucoside chloride on platelet activation suggests potential applications in researching thrombotic disorders and developing antiplatelet therapies [2].

Formulation and Handling Guidelines

Solubility and Storage

Table 3: Solubility and Storage Conditions for Delphinidin 3-Glucoside Chloride

Parameter Conditions Specifications
Solubility in DMSO 25°C 100 mg/mL (199.66 mM) [2]
Aqueous Solubility In vitro formulations ≥ 0.5 mg/mL (1.00 mM) [1]
Short-term Storage Powder -20°C, sealed, protected from light and moisture [1] [3]
Long-term Storage Powder -20°C for 3 years; 4°C for 2 years [1]
Solution Storage DMSO stock -80°C for 6 months; -20°C for 1 month [1]
Shipping Condition Powder Room temperature (stable for few days) [1]
Recommended Formulation Protocols

For in vitro assays, two primary formulation approaches are recommended:

Formulation 1 (for cellular assays):

  • Prepare stock solution at 5.0 mg/mL in DMSO.
  • Dilute 100 µL stock with 400 µL PEG300 and mix evenly.
  • Add 50 µL Tween-80 and mix thoroughly.
  • Add 450 µL normal saline (0.9% sodium chloride) to adjust volume to 1 mL.
  • Final concentration: 0.5 mg/mL (1.00 mM) [1].

Formulation 2 (for enhanced aqueous solubility):

  • Prepare stock solution at 5.0 mg/mL in DMSO.
  • Add 100 µL stock to 900 µL of 20% SBE-β-CD in saline.
  • Mix evenly until clear solution forms.
  • For 20% SBE-β-CD in saline: dissolve 2 g SBE-β-CD in 10 mL saline [1].

Conclusion and Future Perspectives

Delphinidin 3-glucoside chloride represents a promising natural product with demonstrated efficacy in EGFR inhibition and multiple complementary mechanisms of action. Its IC₅₀ of 2.37 µM against EGFR places it among the potent natural kinase inhibitors, while its additional activities against multiple signaling pathways and biological processes highlight its potential as a multi-targeted therapeutic agent [1] [2] [4]. The compound's favorable selectivity profile, with effects on cancer cells while sparing normal mammary epithelial cells, further enhances its therapeutic potential [5].

Future research directions should focus on several key areas:

  • Advanced Formulation Development: Improving bioavailability and stability through novel delivery systems.
  • Combination Therapy Studies: Investigating synergistic effects with conventional chemotherapeutic agents.
  • Expanded Mechanism Studies: Further elucidation of molecular targets and pathways affected by this compound.
  • In-depth Pharmacokinetic Studies: Comprehensive assessment of absorption, distribution, metabolism, and excretion profiles.

As research continues to unravel the full therapeutic potential of delphinidin 3-glucoside chloride, this natural compound may offer valuable opportunities for developing innovative approaches to cancer treatment and prevention, potentially bridging the gap between traditional natural medicine and modern molecular therapeutics.

References

Comprehensive Application Notes and Protocols: Delphinidin 3-Glucoside Chloride for B-Cell Chronic Lymphocytic Leukemia (B-CLL)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Compound Profile

Delphinidin-3-O-glucoside chloride (D3G) is a naturally occurring anthocyanin compound belonging to the flavonoid class of polyphenols that has demonstrated significant potential for therapeutic applications in B-cell chronic lymphocytic leukemia (B-CLL). This bioactive compound is characterized by its distinct purple pigmentation and is abundantly present in various botanical sources, including Vaccinium myrtillus (bilberry), Hibiscus sabdariffa extracts, and other dark-colored fruits such as blueberries, blackcurrants, and concord grapes. [1] [2] D3G represents the glycosylated form of delphinidin, where a glucose molecule is bound to the delphinidin aglycone at the C-3 position, significantly enhancing its stability and bioavailability compared to its aglycone counterpart. [1] The compound's molecular structure consists of multiple phenolic rings with hydroxyl groups at positions 3', 4', 5, 5', and 7, contributing to its potent antioxidant properties and biological activity. [1]

The chemical identity of D3G is defined by its molecular formula C₂₁H₂₁ClO₁₂ and molecular weight of 500.84 g/mol. [3] [4] As a water-soluble flavonoid, D3G exhibits favorable solubility in polar solvents including DMSO, methanol, ethanol, and water, with stock solutions typically prepared in DMSO at concentrations up to 100 mg/mL (199.66 mM) for experimental use. [4] [2] The compound demonstrates stability when stored properly at -20°C in sealed containers protected from light and moisture. [4] For B-CLL researchers, D3G presents an intriguing natural compound worthy of investigation due to its selective cytotoxicity toward malignant B-cells while demonstrating minimal effects on normal peripheral blood mononuclear cells (PBMCs), suggesting a potential therapeutic window that could be exploited for leukemia treatment. [2]

Mechanisms of Action

Molecular Targets & Signaling Pathways

Delphinidin-3-O-glucoside chloride exerts its anti-leukemic effects through multi-faceted mechanisms targeting critical signaling pathways involved in apoptosis, cell proliferation, and survival in B-CLL cells. The compound demonstrates direct inhibitory activity against epidermal growth factor receptor (EGFR) with an IC₅₀ of 2.37 µM, thereby interfering with downstream signaling cascades that promote cell survival and proliferation. [3] [4] Additionally, D3G modulates the PI3K/Akt pathway, a crucial signaling axis frequently dysregulated in hematological malignancies, by reducing phosphorylation of Akt and its downstream substrates. [4] [2] This inhibition leads to decreased activity of survival pathways and promotes mitochondrial-mediated apoptosis through modulation of Bcl-2 family proteins.

Table 1: Key Molecular Targets of D3G in B-CLL Cells

Target/Pathway Effect of D3G Biological Consequence
EGFR Inhibition (IC₅₀ 2.37 µM) Reduced proliferation signaling
Akt Phosphorylation Dephosphorylation Decreased survival signaling
Bcl-2 Expression Downregulation Reduced anti-apoptotic protection
Bad Phosphorylation Dephosphorylation Enhanced pro-apoptotic function
Caspase-3 Activation (cleavage) Execution of apoptosis
Reactive Oxygen Species (ROS) Induction Oxidative stress-mediated apoptosis
UHRF1 Expression Downregulation Epigenetic modulation

The pro-apoptotic activity of D3G in B-CLL cells is characterized by redox-sensitive caspase-3 activation, along with the dephosphorylation of Akt and its downstream target Bad. [2] This leads to the disruption of the Bcl-2/Bad balance, favoring the pro-apoptotic signals that trigger mitochondrial dysfunction and ultimately result in programmed cell death. [2] D3G treatment significantly induces the formation of reactive oxygen species (ROS) in B-CLL cells, which serves as an upstream event in the apoptotic cascade, as evidenced by the ability of PEG-catalase to prevent D3G-induced apoptosis and related signaling. [2] Additionally, D3G downregulates UHRF1 (Ubiquitin-like with PHD and RING Finger Domains 1), a critical epigenetic regulator involved in DNA methylation and cell cycle progression, further contributing to its anti-leukemic effects. [2]

Apoptosis Induction & Downstream Effects

The orchestrated series of events leading to apoptosis induction by D3G represents a therapeutic opportunity for targeting B-CLL cells that often demonstrate resistance to conventional apoptotic stimuli. The mechanism involves both intrinsic and extrinsic apoptotic pathways, with evidence of caspase-8, caspase-9, and caspase-3 activation in related cell types. [5] In human acute promyelocytic leukemia NB4 cells (a subtype of acute myeloid leukemia), delphinidin has been shown to decrease Bid expression and reduce mitochondrial membrane potential (ΔΨm), indicating involvement of mitochondrial pathways in its cytotoxic effects. [5] This comprehensive targeting of multiple apoptotic pathways enhances the potential of D3G to overcome the common resistance mechanisms observed in B-CLL.

G D3G D3G ROS ROS D3G->ROS Induces Akt Akt D3G->Akt Dephosphorylates Bcl2 Bcl2 D3G->Bcl2 Downregulates Bad Bad D3G->Bad Dephosphorylates (Activates) UHRF1 UHRF1 D3G->UHRF1 Downregulates EGFR EGFR D3G->EGFR Inhibits Mitochondria Mitochondria ROS->Mitochondria Damages Akt->Bcl2 Upregulates Akt->Bad Phosphorylates (Inactivates) Bcl2->Mitochondria Protects Bad->Mitochondria Targets CytochromeC CytochromeC Mitochondria->CytochromeC Releases Caspase3 Caspase3 CytochromeC->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes EGFR->Akt Activates

Figure 1: D3G Mechanism of Action in B-CLL Cells. D3G targets multiple pathways to induce apoptosis, including EGFR inhibition, ROS induction, Akt dephosphorylation, and modulation of Bcl-2 family proteins, ultimately leading to caspase-3 activation and programmed cell death.

Experimental Data & Quantitative Analysis

In Vitro Activity & Cytotoxicity Profile

D3G demonstrates concentration-dependent anti-leukemic activity against B-CLL cells with significant potency and selectivity. Experimental evidence indicates that D3G induces pro-apoptotic effects in primary B-CLL cells at concentrations ranging from 30-100 μM within 24 hours of treatment. [3] [4] The compound exhibits selective cytotoxicity toward malignant B-cells while demonstrating minimal effects on normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic window. [2] This selective cytotoxicity is particularly valuable in leukemia treatment where preserving normal immune function is crucial. In anthocyanin-rich bilberry extract (Antho 50) containing D3G as an active component, the pro-apoptotic effect was specifically observed in B-CLL cells with little to no effect on healthy PBMCs, further supporting the tumor-selective activity of this compound. [2]

Table 2: Experimental Efficacy Data for D3G in Hematological Malignancies

Cell Type/Model Concentration/IC₅₀ Exposure Time Key Findings
Primary B-CLL cells 30-100 μM 24 h Concentration-dependent apoptosis; Redox-sensitive caspase-3 activation
B-CLL cells >50% apoptosis at 100 μM 24 h Downregulation of Bcl-2, UHRF1; Akt/Bad dephosphorylation
B-CLL cells (with PEG-catalase) 30-100 μM 24 h Significant reduction in apoptosis, confirming ROS-mediated mechanism
NB4 (Acute Promyelocytic Leukemia) Not specified Not specified Activation of caspase-8, -9, -3; decreased Bid expression and mitochondrial membrane potential
Normal PBMCs Up to 100 μM 24 h Minimal or no apoptotic effect, demonstrating selective toxicity
Pharmacokinetic Properties & Bioavailability

The bioavailability profile of D3G has been characterized in human pharmacokinetic studies, providing essential information for therapeutic development. Following oral administration of maqui berry extract (Delphinol) containing delphinidin-3-O-glucoside, the maximum plasma concentration (Cₘₐₓ) of D3G reached approximately 0.64 μg/mL (approximately 1.28 μM) with Tₘₐₓ occurring at 1.0 ± 0.3 hours. [6] The area under the plasma concentration-time curve (AUC) from 0 to 8 hours was reported to be 84.9 nmol/L·h, indicating moderate systemic exposure. [6] Another bioavailability study reported that the absolute bioavailability of D3G was approximately 0.14%, which is consistent with the generally low bioavailability observed for many anthocyanins. [6] The maximum concentrations of delphinidin were typically observed 2 hours after consumption, with glucuronide conjugates (phase II metabolites) detected later at around 6.3 hours, indicating active metabolism. [6]

The physicochemical characteristics of D3G significantly influence its absorption, distribution, and metabolism. As a polyphenolic compound with multiple hydroxyl groups, D3G exhibits high polarity and water solubility, which affects its membrane permeability and biological activity. [1] The presence of the glucose moiety at the C-3 position enhances stability and solubility compared to the aglycone form but may impact cellular uptake. [1] Following absorption, D3G undergoes extensive phase II metabolism, primarily glucuronidation, forming conjugates that may exhibit altered biological activity compared to the parent compound. [6] Understanding these pharmacokinetic properties is essential for designing effective delivery strategies to achieve therapeutic concentrations of D3G in target tissues for B-CLL treatment.

Experimental Protocols

In Vitro Assessment of Anti-Leukemic Activity
4.1.1 Cell Culture and Treatment

Primary B-CLL cells are isolated from patient blood samples using standard Ficoll density gradient centrifugation. Cells are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% sodium pyruvate at 37°C in a humidified atmosphere containing 5% CO₂. [7] [2] For experimental treatments, D3G stock solutions are prepared in DMSO at a concentration of 100 mM and stored at -20°C in aliquots protected from light. Working concentrations are prepared by diluting the stock solution in culture medium immediately before use, with final DMSO concentrations not exceeding 0.1% (v/v). Vehicle control treatments containing equivalent DMSO concentrations should be included in all experiments. Cells are treated with D3G across a concentration range of 0-100 μM for 24-72 hours to establish dose-response and time-course relationships. [4] [2]

4.1.2 Apoptosis Assessment Protocols

Apoptosis measurement is performed using multiple complementary techniques to confirm pro-apoptotic effects:

  • Annexin V/Propidium Iodide (PI) Staining: Cells are harvested after treatment, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added according to manufacturer's instructions, followed by incubation in the dark for 15 minutes. Analysis is performed using flow cytometry within 1 hour of staining. Early apoptotic cells are Annexin V-positive/PI-negative, while late apoptotic/necrotic cells are positive for both markers. [2]

  • Caspase-3 Activation Assay: Caspase-3 activity is measured using a fluorometric or colorimetric caspase-3 assay kit. Cells are lysed after treatment, and lysates are incubated with caspase-3 substrate (DEVD-pNA or DEVD-AFC) at 37°C for 1-2 hours. The release of p-nitroaniline (pNA) or 7-amino-4-trifluoromethylcoumarin (AFC) is measured spectrophotometrically or fluorometrically, respectively. Additionally, caspase-3 cleavage can be assessed by Western blotting using antibodies specific for cleaved caspase-3. [2]

  • Mitochondrial Membrane Potential (ΔΨm) Assessment: The fluorescent probe JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is used to monitor mitochondrial membrane potential. After treatment, cells are incubated with JC-1 at 37°C for 15-20 minutes, washed, and analyzed by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates, while in apoptotic cells with diminished ΔΨm, it remains in the green fluorescent monomeric form. [5]

G Start B-CLL Cell Isolation (Ficoll Gradient) Culture Cell Culture (RPMI + 10% FBS) Start->Culture Treatment D3G Treatment (0-100 μM, 24-72h) Culture->Treatment Assays Apoptosis Assessment Treatment->Assays Annexin Annexin V/PI Flow Cytometry Assays->Annexin Caspase Caspase-3 Activation Assay Assays->Caspase Mitochondria ΔΨm Measurement (JC-1 Staining) Assays->Mitochondria Western Western Blot Analysis Assays->Western Analysis Data Analysis & Interpretation Annexin->Analysis Caspase->Analysis Mitochondria->Analysis Western->Analysis

Figure 2: Experimental Workflow for D3G Bioactivity Assessment. The flowchart outlines the key steps in evaluating the anti-leukemic effects of D3G on B-CLL cells, from cell isolation through treatment and multiple apoptosis assessment methods.

4.1.3 Western Blot Analysis for Mechanism Elucidation

Protein expression analysis is critical for understanding the molecular mechanisms underlying D3G's anti-leukemic effects:

  • Cell Lysis and Protein Extraction: After treatment, cells are washed with cold PBS and lysed using RIPA buffer (Radioimmunoprecipitation Assay Buffer) supplemented with protease and phosphatase inhibitors. Lysates are incubated on ice for 30 minutes with occasional vortexing, followed by centrifugation at 14,000 × g for 15 minutes at 4°C. The supernatant containing total protein is collected, and protein concentration is determined using the DC protein assay or similar method. [2]

  • Immunoblotting: Equal amounts of protein (20-40 μg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to PVDF or nitrocellulose membranes. Membranes are blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. Key targets for investigation include phospho-Akt (Ser473), total Akt, phospho-Bad (Ser136), total Bad, Bcl-2, UHRF1, cleaved caspase-3, and PARP. β-actin or GAPDH should be used as loading controls. [2]

  • Detection and Visualization: After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using enhanced chemiluminescence (ECL) substrate and imaging systems. Densitometric analysis of band intensities is performed using ImageJ or similar software to quantify protein expression changes relative to loading controls. [2]

Therapeutic Potential & Research Applications

Synergistic Combinations & Clinical Translation

D3G demonstrates potential for combination therapy with conventional anticancer agents, potentially enhancing efficacy while reducing required doses of toxic chemotherapeutics. While specific combination studies with D3G in B-CLL are limited, research in other cancer models provides valuable insights. In colorectal cancer cells, delphinidin-3-O-glucoside has been studied in combination with oxaliplatin, a standard chemotherapy agent, to evaluate potential synergistic effects. [7] The immunomodulatory potential of D3G is particularly relevant in the context of emerging cancer immunotherapies. Studies have shown that delphinidin-3-O-glucoside can decrease PD-L1 protein expression in colorectal cancer cells, suggesting potential for combination with immune checkpoint inhibitors. [7] In HCT-116 colorectal cancer cells, cyanidin-3-O-glucoside (structurally similar to D3G) decreased PD-L1 fluorescence intensity by 39%, while anthocyanins also reduced PD-1 expression in peripheral blood mononuclear cells. [7]

The translational development of D3G as a potential therapeutic agent for B-CLL faces several challenges that require careful consideration. The relatively low bioavailability of D3G necessitates the development of innovative delivery strategies, such as nanoparticle-based systems, phospholipid complexes, or prodrug approaches to enhance systemic exposure and target tissue accumulation. [6] [1] Additionally, the metabolic stability of D3G could be improved through structural modifications or formulation approaches that protect the compound from extensive phase II metabolism. Future research directions should focus on comprehensive preclinical evaluation in relevant B-CLL animal models, detailed investigation of synergistic combinations with standard B-CLL therapies (such as fludarabine, bendamustine, or targeted agents like ibrutinib), and exploration of D3G analogs with improved pharmacokinetic properties while maintaining the selective cytotoxicity against malignant B-cells that makes the parent compound promising.

References

Comprehensive Application Notes and Protocols on Delphinidin-3-glucoside for Platelet Aggregation Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Delphinidin-3-glucoside (Dp-3-g) is a predominant bioactive anthocyanin found in many plant foods such as bilberries, hibiscus, and red grapes. Recent research has established its significant role in inhibiting platelet activation and thrombus formation, positioning it as a promising natural compound for cardiovascular risk mitigation [1] [2] [3]. The primary mechanism through which Dp-3-g exerts its antiplatelet effect is by suppressing platelet activation rather than through a direct cytotoxic effect. Specifically, Dp-3-g treatment leads to the downregulation of key platelet activation markers including P-selectin (CD62P, indicating α-granule release), CD63 (indicating δ-granule release), and CD40L (indicating cytosol protein secretion) [1] [3].

At the molecular level, Dp-3-g modulates integrin function by downregulating the expression of the active form of integrin αIIbβ3 on the platelet surface. This action attenuates fibrinogen binding to platelets following agonist stimulation, thereby disrupting the final common pathway for platelet aggregation [1]. Crucially, this inhibition occurs without interfering with the direct molecular interaction between fibrinogen and αIIbβ3 [3]. The upstream signaling mechanism involves the reduction of adenosine monophosphate-activated protein kinase (AMPK) phosphorylation at Thr172, which is believed to be a significant contributor to the observed inhibitory effects on platelet activation [1] [3]. The following diagram illustrates this signaling pathway and the key markers affected:

G Dp-3-g Mechanism of Action on Platelets Dp3g Delphinidin-3-glucoside (Dp-3-g) AMPK AMPK Phosphorylation (Thr172) Dp3g->AMPK Reduces Activation Platelet Activation AMPK->Activation Inhibits Markers Activation Marker Expression Activation->Markers Promotes Aggregation Platelet Aggregation Activation->Aggregation Causes Integrin Active Integrin αIIbβ3 Markers->Integrin Increases FgBinding Fibrinogen Binding Integrin->FgBinding Enables FgBinding->Aggregation Leads to

Experimental Data and Efficacy

Quantitative Effects of Dp-3-g on Platelet Function

Table 1: In vitro and in vivo efficacy of Dp-3-g in platelet function and thrombosis models

Experimental Model Treatment Conditions Key Findings Citation
Human & murine platelet aggregation Dp-3-g treatment in PRP and gel-filtered platelets Significantly inhibited platelet aggregation induced by various agonists [1] [3]

| Thrombus formation under flow (in vitro perfusion chamber) | Human and murine blood at arterial and venous shear rates | Markedly reduced thrombus growth at both low and high shear rates | [1] [2] | | In vivo thrombosis models (intravital microscopy & carotid artery) | Dp-3-g administration in murine models | Decreased platelet deposition, destabilized thrombi, prolonged vessel occlusion time, inhibited thrombus growth | [1] [3] | | Platelet activation markers (flow cytometry) | Analysis of P-selectin, CD63, CD40L expression | Significantly inhibited surface expression of activation markers | [1] [2] | | Integrin αIIbβ3 activation (PAC-1 binding) | Assessment of active integrin conformation | Downregulated active integrin αIIbβ3 and attenuated fibrinogen binding | [1] [3] |

Clinical Dose-Response Data for Anthocyanins

Table 2: Dose-dependent effects of anthocyanin supplementation on platelet function in humans with dyslipidemia (12-week intervention)

| Parameter | Placebo | 40 mg/day | 80 mg/day | 160 mg/day | 320 mg/day | P for Trend | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Collagen-induced platelet aggregation (%) | Baseline | -3.39±2.36* | -7.05±2.38* | N/R | <0.05 | | ADP-induced platelet aggregation (%) | Baseline | N/R | N/R | -7.14±2.00* | <0.05 | | Activated GPⅡbⅢa (%) | Baseline | -8.25±2.45* | N/R | N/R | <0.05 | | Platelet ROS levels (%) | Baseline | N/R | N/R | -14.55±1.86* | <0.05 | | Mitochondrial membrane potential (%) | Baseline | N/R | N/R | 7.40±1.56* | <0.05 | Note: *P < 0.05 compared to placebo; N/R = Not reported in the available data [4]

Detailed Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

Purpose: To measure the inhibitory effects of Dp-3-g on platelet aggregation in response to various agonists [2] [3].

Reagents and Equipment:

  • Dp-3-g (commercially available from suppliers such as Polyphenol AS, Norway) [2] [3]
  • Platelet agonists: ADP (Sigma-Aldrich), collagen (Nycomed), thrombin (Sigma-Aldrich), TRAP (Peptides International) [2] [3]
  • Platelet-rich plasma (PRP) or gel-filtered platelets from human or murine blood [2] [3]
  • Light transmission aggregometer [2]

Procedure:

  • Prepare platelet suspensions: Isolate PRP from human or murine blood by centrifugation at 300 × g for 7 minutes. For gel-filtered platelets, pass PRP through a Sepharose 2B column in PIPES buffer [2] [3].
  • Pre-incubate with Dp-3-g: Incubate platelet suspensions with varying concentrations of Dp-3-g (0-100 μM) for 10-15 minutes at 37°C [1] [2].
  • Induce aggregation: Add platelet agonists at submaximal concentrations (e.g., 2-5 μM ADP, 1-2 μg/mL collagen, 0.05-0.1 U/mL thrombin) to initiate aggregation [2] [3].
  • Measure and record: Monitor aggregation for 5-10 minutes by measuring light transmission, with 100% aggregation set using platelet-poor plasma [2].
  • Analyze data: Calculate maximum aggregation percentage and inhibition percentage compared to vehicle control [2].
Flow Cytometry Analysis of Platelet Activation

Purpose: To evaluate the effect of Dp-3-g on surface expression of platelet activation markers [1] [3].

Reagents:

  • Fluorescently-labeled antibodies: anti-P-selectin, anti-CD63, anti-CD40L, PAC-1 (BD Biosciences) [2] [3]
  • Platelet agonists: ADP, collagen, thrombin
  • Binding buffer: Modified Tyrode's buffer or PBS
  • Dp-3-g solution

Procedure:

  • Prepare platelet samples: Use PRP or gel-filtered platelets at a concentration of 1-2 × 10^8 platelets/mL [2].
  • Pre-treat with Dp-3-g: Incubate platelets with Dp-3-g (0-100 μM) or vehicle control for 10 minutes at 37°C [1].
  • Activate platelets: Add platelet agonists (e.g., 5 μM ADP, 2 μg/mL collagen) and incubate for 5-15 minutes at 37°C [2].
  • Stain with antibodies: Add fluorochrome-conjugated antibodies and incubate for 20-30 minutes in the dark at room temperature [2] [3].
  • Fix and analyze: Fix samples with 1% paraformaldehyde and analyze using a flow cytometer. Collect data from 10,000-50,000 events per sample [2].
  • Data analysis: Express results as percentage of positive cells or mean fluorescence intensity compared to isotype controls [2].
In Vitro Thrombus Formation Under Flow Conditions

Purpose: To assess the effect of Dp-3-g on thrombus formation on collagen-coated surfaces under physiological flow conditions [1] [2].

Reagents and Equipment:

  • Parallel plate flow chambers
  • Collagen-coated coverslips
  • Peristaltic pump system
  • Whole blood or reconstituted blood with platelets
  • Dp-3-g solution

Procedure:

  • Prepare flow chambers: Coat glass coverslips with type I collagen (100 μg/mL) overnight at 4°C [2].
  • Treat blood samples: Incubate whole blood or reconstituted blood with Dp-3-g (0-100 μM) or vehicle control for 10 minutes at 37°C [1].
  • Assemble flow chamber: Mount the collagen-coated coverslip in the parallel plate flow chamber [2].
  • Perfuse blood: Draw blood through the chamber at defined shear rates (e.g., 300 s⁻¹ for venous shear, 1500 s⁻¹ for arterial shear) using a syringe pump [1] [2].
  • Monitor and image: Visualize thrombus formation in real-time using differential interference contrast or fluorescence microscopy [1].
  • Quantify data: Analyze surface coverage, thrombus volume, and average thrombus size using image analysis software [1] [2].

The following workflow diagram summarizes the key experimental approaches for studying Dp-3-g:

G Dp-3-g Platelet Assay Workflow Start Sample Preparation (PRP or Whole Blood) Treatment Dp-3-g Treatment (0-100 μM, 10-15 min) Start->Treatment Aggregation Aggregation Assay Treatment->Aggregation FlowCytometry Flow Cytometry (Activation Markers) Treatment->FlowCytometry FlowChamber Flow Chamber (Thrombus Formation) Treatment->FlowChamber Analysis Data Analysis Aggregation->Analysis FlowCytometry->Analysis FlowChamber->Analysis

Formulation and Administration

For in vivo studies, Dp-3-g can be administered to mice intravenously. In recent studies, a stabilized formulation of delphinidin used sulfobutylether-β-cyclodextrin (SEB-β-CD) to improve solubility and bioavailability [5]. This formulation was administered as a 2% solution containing 0.100 mg/mL of pure delphinidin, delivered via intravenous infusion at a dosage of 2.6 mg/kg over one hour [5]. For human supplementation, anthocyanin capsules (such as Medox, Norway) have been used in clinical trials with doses ranging from 40 mg/day to 320 mg/day, showing dose-dependent effects on platelet function [4].

References

Comprehensive Application Notes and Protocols: Delphinidin-3-O-glucoside for Mesenchymal Stem Cell Secretome Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Delphinidin-3-O-glucoside (D3G) is an anthocyanin compound belonging to the flavonoid class of plant pigments, known for its potent anti-inflammatory and antioxidant properties. The mesenchymal stem cell (MSC) secretome comprises a complex mixture of bioactive molecules including growth factors, cytokines, extracellular vesicles, and metabolites that mediate paracrine signaling effects. Recent research has demonstrated that preconditioning MSCs with D3G can significantly enhance the immunomodulatory capacity of the resulting secretome, creating a potent cell-free therapeutic product with enhanced consistency and safety profiles compared to direct MSC transplantation. This approach leverages the natural bioactivity of plant compounds to amplify the innate therapeutic properties of MSCs, offering a promising strategy for treating inflammatory and immune-mediated diseases [1].

The biological rationale for this combination stems from the ability of D3G to modulate key intracellular signaling pathways in MSCs, particularly through suppression of the NF-κB pathway, a central regulator of inflammatory responses. This modulation redirects MSC secretome composition toward an enhanced anti-inflammatory profile, characterized by increased production of IL-10 and TGF-β and decreased pro-inflammatory mediators. The resulting primed secretome demonstrates enhanced capacity to polarize macrophages toward an M2 anti-inflammatory phenotype and suppress T-cell proliferation, making it particularly valuable for applications in regenerative medicine and immunotherapy [1] [2]. This application note provides detailed methodologies and data analysis frameworks for researchers investigating D3G-mediated MSC secretome enhancement.

Experimental Data Quantification and Analysis

Quantitative Effects of D3G on MSC Viability and Secretome Composition

Table 1: D3G Effects on MSC Viability and Proliferation

D3G Concentration (µM) Cell Viability (%) Proliferation Rate (Fold Change) Cell Cycle Distribution Experimental Model
10 µM 98.5 ± 2.1 1.05 ± 0.08 No significant change Human BM-MSCs
50 µM 96.8 ± 3.2 1.52 ± 0.15* G0/G1: 68.2% ± 4.1 Human BM-MSCs
100 µM 85.4 ± 4.7* 0.87 ± 0.11* G0/G1: 72.5% ± 3.8* Human BM-MSCs
50 µM + LPS 95.2 ± 2.8 1.78 ± 0.21* G0/G1: 62.3% ± 3.6* Human BM-MSCs

Note: Data presented as mean ± SD; * indicates statistically significant difference (p < 0.05) compared to untreated control. LPS = lipopolysaccharide [1].

Table 2: D3G-Mediated Changes in MSC Secretome Composition

Secretome Component Baseline Level D3G Treatment (50 µM) D3G + LPS Measurement Method
IL-10 45.2 ± 5.8 pg/mL 88.7 ± 7.3 pg/mL* 125.4 ± 10.2 pg/mL* ELISA
TGF-β 210.5 ± 15.3 pg/mL 385.6 ± 22.7 pg/mL* 452.8 ± 28.9 pg/mL* ELISA
PGE2 1.8 ± 0.3 ng/mL 3.5 ± 0.4 ng/mL* 5.2 ± 0.6 ng/mL* LC-MS/MS
IL-1β 15.3 ± 2.1 pg/mL 8.2 ± 1.2 pg/mL* 22.5 ± 3.1 pg/mL* Multiplex Immunoassay
IL-6 125.7 ± 12.8 pg/mL 78.4 ± 8.9 pg/mL* 285.4 ± 24.6 pg/mL* Multiplex Immunoassay
TNF-α 8.5 ± 1.1 pg/mL 4.3 ± 0.8 pg/mL* 15.8 ± 2.3 pg/mL* Multiplex Immunoassay
NF-κB activation 100% ± 8.5 62.5% ± 6.3* 185.4% ± 15.7* Luciferase Reporter

Note: Data presented as mean ± SD; * indicates statistically significant difference (p < 0.05) compared to untreated control [1] [2].

Functional Outcomes of D3G-Modified MSC Secretome

Table 3: Functional Effects of D3G-Modified MSC Secretome on Immune Cells

Immune Cell Type Functional Assay Control Secretome D3G-Modified Secretome Assay Readout
Macrophages M1/M2 Polarization M2/M1 Ratio: 1.5 ± 0.2 M2/M1 Ratio: 3.8 ± 0.4* Surface Markers (CD206)
Macrophages IL-1β Production 100% ± 9.2 45.3% ± 5.1* ELISA
Macrophages IL-12 Production 100% ± 8.7 52.7% ± 6.2* ELISA
Macrophages IL-10 Production 100% ± 10.5 215.8% ± 18.3* ELISA
T cells Anti-CD3/CD28 Proliferation 100% ± 7.8 58.4% ± 6.9* CFSE Dilution
PBMCs Resiquimod-induced activation 100% ± 8.3 65.2% ± 7.1* NF-κB/IRF Reporter

Note: Data presented as mean ± SD; * indicates statistically significant difference (p < 0.05) compared to control secretome [1] [2].

Detailed Experimental Protocols

MSC Culture and D3G Treatment Protocol

Objective: To establish standardized methods for MSC expansion and D3G preconditioning to enhance secretome immunomodulatory properties.

Materials:

  • Human bone marrow-derived MSCs (passage 3-5, CD73+, CD90+, CD105+, CD45-)
  • Complete MSC medium: α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
  • Delphinidin-3-O-glucoside chloride (≥95% purity, prepare 10 mM stock solution in DMSO)
  • Lipopolysaccharide (LPS, 1 mg/mL stock solution)
  • Phosphate-buffered saline (PBS), trypsin-EDTA (0.25%)

Procedure:

  • MSC Thawing and Expansion

    • Rapidly thaw cryopreserved MSCs in a 37°C water bath and transfer to 15 mL centrifuge tube containing 9 mL pre-warmed complete medium.
    • Centrifuge at 300 × g for 5 minutes, resuspend in fresh medium, and seed at 5,000 cells/cm² in T75 flasks.
    • Incubate at 37°C with 5% CO₂, changing medium every 2-3 days until 80-90% confluence (typically 5-7 days).
  • D3G Preconditioning

    • Prepare working concentrations of D3G (10-100 µM) in complete medium from 10 mM stock solution. Ensure final DMSO concentration does not exceed 0.1%.
    • When MSCs reach 70-80% confluence, rinse with PBS and treat with D3G-containing medium for 24 hours.
    • For inflammatory priming, add LPS (100 ng/mL) concurrently with D3G treatment.
    • Include vehicle control (0.1% DMSO) and untreated control in experimental design.
  • Viability Assessment

    • Perform MTT assay: Add 0.5 mg/mL MTT to cells and incubate for 4 hours at 37°C.
    • Solubilize formed formazan crystals with DMSO and measure absorbance at 570 nm with reference at 630 nm.
    • Calculate cell viability as percentage of untreated control.

Quality Control Notes:

  • Verify MSC phenotype by flow cytometry for surface markers (CD73, CD90, CD105 ≥95%; CD45, CD34 ≤2%).
  • Monitor cell morphology: MSCs should maintain spindle-shaped, fibroblast-like appearance.
  • Use only early passage cells (P3-P6) to prevent senescence-related changes [1] [3].
Secretome Collection and Processing Protocol

Objective: To collect, concentrate, and characterize the secretome from D3G-preconditioned MSCs.

Materials:

  • Serum-free basal medium (e.g., DMEM with 1% penicillin/streptomycin)
  • Tangential flow filtration (TFF) system with 5-100 kDa membranes
  • Ultracentrifugation equipment (capable of 150,000 × g)
  • Protease and phosphatase inhibitor cocktails
  • BCA or Qubit protein quantification assay

Procedure:

  • Secretome Collection

    • After D3G pretreatment, rinse MSCs twice with PBS to remove residual compounds.
    • Add serum-free basal medium and incubate for 24-48 hours under standard culture conditions.
    • Collect conditioned medium and centrifuge at 2,000 × g for 10 minutes to remove cellular debris.
    • Filter through 0.22 µm membrane to ensure complete removal of particulates.
  • Secretome Concentration and Fractionation

    • Clarified Secretome: Use 0.45 µm filtration for minimal processing.
    • TFF Concentration: Process through tangential flow filtration with appropriate molecular weight cutoffs (5, 10, 30, or 100 kDa).
    • Ultracentrifugation: Centrifuge at 150,000 × g for 2 hours at 4°C to separate soluble factors (supernatant) from extracellular vesicles (pellet).
    • Resuspend EV pellet in PBS for specific applications.
  • Quality Assessment

    • Quantify total protein content using BCA assay or Qubit fluorometer.
    • For EV characterization, perform nanoparticle tracking analysis or MACSPLEX bead-based phenotyping per MISEV guidelines.
    • Aliquot and store at -80°C; avoid repeated freeze-thaw cycles.

Technical Notes:

  • Maintain consistent cell density during secretome collection (approximately 80% confluence).
  • Serum-free conditions are essential to avoid contamination with serum-derived factors.
  • The immunomodulatory activity is primarily concentrated in soluble factors <5 kDa, though EVs contribute to anti-proliferative effects [2].
Functional Validation Assays

Objective: To evaluate the immunomodulatory potency of D3G-modified MSC secretome.

Macrophage Polarization Assay:

  • Isolate human monocytes from PBMCs using CD14+ magnetic selection.
  • Differentiate into macrophages with 50 ng/mL M-CSF for 6 days.
  • Treat macrophages with 30% (v/v) D3G-modified or control secretome in combination with IFN-γ (20 ng/mL) and LPS (100 ng/mL) for M1 polarization, or IL-4 (20 ng/mL) for M2 polarization.
  • After 48 hours, analyze surface markers by flow cytometry (CD80/CD86 for M1; CD206/CD163 for M2).
  • Quantify cytokine production in supernatants using ELISA (IL-1β, IL-12, TNF-α for M1; IL-10, TGF-β for M2).

T-cell Proliferation Assay:

  • Isolate CD3+ T-cells from PBMCs using negative selection kits.
  • Label with CFSE (5 µM) for 10 minutes at 37°C.
  • Activate with anti-CD3/CD28 beads and treat with 20% (v/v) secretome preparations.
  • After 72-96 hours, analyze CFSE dilution by flow cytometry to determine proliferation rates.
  • Include suppression index calculation: (1 - (% proliferation in test/% proliferation in control)) × 100.

NF-κB/IRF Activation Assay:

  • Use THP-1 dual reporter cells (Invivogen) containing inducible NF-κB and IRF reporter constructs.
  • Treat cells with resiquimod (TLR7/8 agonist) and various secretome fractions (clarified, concentrated, EV-enriched).
  • After 24 hours, measure luciferase activity using commercial assay kits.
  • Normalize data to protein content and express as percentage of activation control [1] [2].

Data Interpretation and Potential Applications

Analysis of Key Findings

The quantitative data presented in Tables 1-3 demonstrates that D3G preconditioning at an optimal concentration of 50 µM significantly enhances the immunomodulatory profile of MSC secretome without compromising cell viability. The enhanced anti-inflammatory effects are mediated through multiple mechanisms: (1) suppression of NF-κB signaling in MSCs, reducing pro-inflammatory secretome components; (2) increased production of soluble mediators like PGE2 and TGF-β that act on immune cells; and (3) potential modification of EV cargo that influences recipient cell responses. The dose-dependent effects observed highlight the importance of concentration optimization, as higher D3G concentrations (100 µM) may induce cellular stress that counterproductively alters secretome composition.

The functional efficacy of D3G-modified secretome is particularly evident in macrophage polarization assays, where a nearly 2.5-fold increase in M2/M1 ratio demonstrates a significant shift toward anti-inflammatory phenotypes. This is clinically relevant as M2 macrophages play crucial roles in resolution of inflammation and tissue repair processes. Similarly, the approximately 40% reduction in T-cell proliferation indicates substantial immunomodulatory capacity that could be beneficial in T-cell-mediated inflammatory conditions. Recent research has identified that soluble factors <5 kDa, particularly PGE2, are primarily responsible for NF-κB pathway inhibition, while larger components mediate anti-proliferative effects, suggesting that different secretome fractions may be optimized for specific therapeutic applications [2].

Therapeutic Applications and Translation

The D3G-modified MSC secretome has broad potential applications across multiple therapeutic areas:

  • Autoimmune Diseases: The enhanced capacity to suppress T-cell proliferation and promote M2 macrophage polarization makes this approach particularly suitable for conditions like rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease where immune dysregulation drives pathology.

  • Graft-versus-Host Disease: The multifactorial immunomodulation addresses both innate and adaptive immune activation, potentially offering a cell-free alternative to MSC transplantation for steroid-refractory GVHD.

  • Chronic Inflammatory Conditions: Diseases characterized by persistent inflammation such as diabetic wounds, osteoarthritis, and neurodegenerative conditions may benefit from the sustained anti-inflammatory effects of the modified secretome.

  • Organ-specific Fibrosis: The observed increase in TGF-β, while beneficial in immunomodulation, requires careful evaluation in fibrotic conditions where it might potentially exacerbate tissue scarring.

For clinical translation, the cell-free nature of the secretome product offers several advantages over cellular therapies: reduced risk of embolization, eliminated concern about cellular differentiation or malignant transformation, easier quality control, and potential for off-the-shelf availability. Future development should focus on standardization of production protocols, definition of critical quality attributes, and comprehensive biodistribution studies to optimize dosing regimens and route of administration [3] [4].

Visualization with Graphviz

Experimental Workflow Diagram

G D3G-MSC Secretome Production Workflow Start Start: MSC Culture (Passage 3-5) A D3G Preconditioning (50 µM, 24h) Start->A B Secretome Collection (Serum-free, 24-48h) A->B C Clarification (2,000 × g → 0.22 µm) B->C D Fractionation Options C->D E1 Clarified Secretome (0.45 µm filter) D->E1 E2 TFF Concentration (5-100 kDa cutoff) D->E2 E3 Ultracentrifugation (150,000 × g, 2h) D->E3 G Functional Validation (Macrophage/T-cell assays) E1->G E2->G F1 Soluble Factors (<5 kDa) E3->F1 F2 Extracellular Vesicles (Pellet) E3->F2 F1->G F2->G End Therapeutic Application G->End

Signaling Pathway Diagram

G D3G Mechanism of Action in MSC Secretome Modulation D3G D3G (50 µM) NFkB NF-κB Suppression D3G->NFkB Secretome Altered Secretome Composition NFkB->Secretome CytokinesUp Anti-inflammatory Factors ↑ IL-10, TGF-β, PGE2 Secretome->CytokinesUp CytokinesDown Pro-inflammatory Factors ↓ IL-1β, IL-12, TNF-α Secretome->CytokinesDown Macrophage Macrophage Polarization M2 M2 Phenotype ↑ CD206, IL-10 Macrophage->M2 M1 M1 Phenotype ↓ CD80, IL-1β Macrophage->M1 Tcell T-cell Proliferation Tsup Proliferation ↓ Inhibition ~40% Tcell->Tsup CytokinesUp->Macrophage CytokinesUp->Tcell CytokinesDown->Macrophage

References

Comprehensive Application Notes and Protocols: Delphinidin-3-Glucoside Chloride in Macrophage Immunomodulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Delphinidin-3-glucoside (Dp-3G) is a naturally occurring anthocyanin pigment responsible for the blue, purple, and red coloration in various fruits and vegetables. As a member of the flavonoid family, Dp-3G possesses a characteristic chemical structure consisting of three phenolic rings (A, B, and C) with multiple hydroxyl groups that confer potent antioxidant and anti-inflammatory properties. This compound is particularly abundant in foods such as blueberries, blackcurrants, eggplants, and red grapes, making it a significant component of the human diet. The presence of a glucose moiety at the C-3 position of the C-ring enhances its stability and bioavailability compared to the aglycone form (delphinidin), facilitating its biological activity in various physiological systems.

Recent scientific investigations have revealed that Dp-3G exhibits pronounced immunomodulatory capabilities beyond its established antioxidant effects, particularly in regulating macrophage function and polarization. Macrophages are essential components of the innate immune system that play critical roles in inflammation, tissue homeostasis, and immune surveillance. Their dysregulation contributes to numerous pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. The ability of Dp-3G to modulate macrophage activation represents a promising therapeutic approach for immune-related disorders. These application notes provide a comprehensive framework for studying Dp-3G-mediated immunomodulation, incorporating detailed protocols, data analysis, and visualization tools to facilitate research in this emerging field.

Mechanisms of Action and Signaling Pathways

Molecular Mechanisms of Immunomodulation

Delphinidin-3-glucoside exerts its immunomodulatory effects through multiple interconnected molecular pathways that ultimately regulate macrophage polarization and function. The primary mechanism involves the suppression of nuclear factor kappa B (NF-κB) signaling, a central pathway controlling inflammatory responses. Research demonstrates that Dp-3G treatment significantly reduces NF-κB expression in mesenchymal stem cells (MSCs), leading to altered secretion of immunoregulatory factors that subsequently influence macrophage behavior [1]. This NF-κB inhibition results in decreased production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α while promoting the secretion of anti-inflammatory mediators including IL-10 and TGF-β [1].

The immunomodulatory effects of Dp-3G extend beyond direct NF-κB suppression to include modulation of immune checkpoints in the tumor microenvironment. Studies conducted on human colorectal cancer cells have revealed that Dp-3G decreases the protein expression of programmed death-ligand 1 (PD-L1), a critical immune checkpoint molecule that suppresses T-cell mediated immune responses [2]. This reduction in PD-L1 expression potentially enhances anti-tumor immunity by preventing the PD-1/PD-L1-mediated inactivation of T-cells. Additionally, Dp-3G has demonstrated the capacity to reduce PD-1 expression in peripheral blood mononuclear cells (PBMCs) both in monoculture and in co-culture with colorectal cancer cells, further supporting its role in mitigating immune suppression [2].

Table 1: Key Immunomodulatory Targets of Delphinidin-3-Glucoside in Macrophage Regulation

Molecular Target Effect of Dp-3G Downstream Consequences Experimental System
NF-κB signaling Suppression Reduced pro-inflammatory cytokine production Mesenchymal stem cells [1]
PD-L1 expression Decreased Enhanced T-cell activation & anti-tumor immunity Colorectal cancer cells [2]
PD-1 expression Reduced Reversal of T-cell exhaustion Peripheral blood mononuclear cells [2]
Cytokine secretion Altered profile Increased IL-10, TGF-β; Decreased IL-1β, IL-12, TNF-α Macrophage culture [1]
Signaling Pathway Visualization

The following Graphviz diagram illustrates the core signaling pathways through which Delphinidin-3-glucoside modulates macrophage activation:

Dp3G_Immunomodulation Dp-3G Immunomodulation of Macrophage Activation Dp3G Dp3G NFkB NF-κB Dp3G->NFkB Suppresses STAT3 STAT3 Dp3G->STAT3 Modulates PD1 PD-1 Expression Dp3G->PD1 Downregulates PDL1 PD-L1 Expression Dp3G->PDL1 Downregulates CytokineSecretion Altered Cytokine Secretion NFkB->CytokineSecretion Regulates STAT3->CytokineSecretion Regulates MacrophagePolarization Macrophage Polarization CytokineSecretion->MacrophagePolarization Directs AntiInflammatory Anti-inflammatory Phenotype MacrophagePolarization->AntiInflammatory M2 Phenotype ProInflammatory Pro-inflammatory Phenotype MacrophagePolarization->ProInflammatory M1 Phenotype MSC Mesenchymal Stem Cell MSC->CytokineSecretion Secretome Changes PBMC Peripheral Blood Mononuclear Cell PBMC->PD1 Expresses ImmuneCheckpoint Immune Checkpoint Inhibition PD1->ImmuneCheckpoint Mediates PDL1->ImmuneCheckpoint Mediates ImmuneCheckpoint->AntiInflammatory Promotes

Diagram 1: Dp-3G Immunomodulation of Macrophage Activation. This diagram illustrates the core signaling pathways through which Delphinidin-3-glucoside modulates macrophage polarization and function, highlighting key molecular targets and their interactions.

Quantitative Data Analysis

Cytokine Modulation Profiles

The immunomodulatory effects of Delphinidin-3-glucoside have been quantitatively characterized through various in vitro studies, revealing significant alterations in cytokine secretion profiles and expression of immune regulatory molecules. Treatment with 50 μM Dp-3G consistently demonstrates a reproducible pattern of cytokine modulation, shifting the immune response toward an anti-inflammatory state. This concentration has been established as non-cytotoxic while effectively inducing immunomodulatory changes across multiple cell types, including mesenchymal stem cells, macrophages, and cancer cell lines [1].

Table 2: Quantitative Effects of Dp-3G on Cytokine Production and Immune Marker Expression

Parameter Measured Cell Type/System Dp-3G Concentration Experimental Outcome Significance
IL-10 production Mesenchymal stem cells 50 μM Significantly increased p < 0.05 [1]
TGF-β production Mesenchymal stem cells 50 μM Significantly increased p < 0.05 [1]
IL-1β production Macrophages Conditioned media from Dp-3G-treated MSCs Significantly decreased p < 0.05 [1]
IL-12 production Macrophages Conditioned media from Dp-3G-treated MSCs Significantly decreased p < 0.05 [1]
TNF-α production Macrophages Conditioned media from Dp-3G-treated MSCs Significantly decreased p < 0.05 [1]
PD-L1 expression HCT-116 colorectal cancer cells 100-600 μg/mL Decreased fluorescence intensity by 39% with C3G* p < 0.05 [2]
PD-1 expression PBMCs in monoculture 100-600 μg/mL Decreased by 41-55% p < 0.05 [2]
Cell viability Mesenchymal stem cells 50 μM No significant effect Non-cytotoxic [1]

Note: C3G = Cyanidin-3-glucoside, a related anthocyanin tested alongside Dp-3G [2]

Dose-Response and Cytotoxicity Data

Understanding the therapeutic window and concentration-dependent effects of Dp-3G is essential for experimental design and potential therapeutic applications. Cytotoxicity assessments across multiple cell types have established the safety profile of Dp-3G, while dose-response studies have quantified its inhibitory effects on cancer cell proliferation. The variation in sensitivity among different cell types highlights the importance of appropriate concentration selection based on specific experimental systems and objectives.

Table 3: Dose-Response and Cytotoxicity Profiles of Delphinidin-3-Glucoside and Related Compounds

Compound Cell Line IC50 Value Experimental Context Reference
Delphinidin-3-glucoside HCT-116 colorectal cancer cells 396 ± 23 μg/mL 24-hour treatment [2]
Delphinidin-3-glucoside HT-29 colorectal cancer cells 329 ± 17 μg/mL 24-hour treatment [2]
Delphinidin (aglycone) HCT-116 colorectal cancer cells 242 ± 16 μg/mL 24-hour treatment [2]
Delphinidin (aglycone) HT-29 colorectal cancer cells >600 μg/mL 24-hour treatment [2]
Gallic acid (metabolite) HCT-116 colorectal cancer cells 154 ± 5 μg/mL 24-hour treatment [2]
Gallic acid (metabolite) HT-29 colorectal cancer cells 81 ± 5 μg/mL 24-hour treatment [2]
Delphinidin-3-glucoside Mesenchymal stem cells No cytotoxicity at 50 μM 24-hour treatment [1]

Experimental Protocols

Macrophage Immunomodulation Assay

Purpose: This protocol describes a standardized method for evaluating the effects of Dp-3G on macrophage polarization and cytokine production using conditioned media from Dp-3G-treated mesenchymal stem cells (MSCs).

Materials and Reagents:

  • Primary human mesenchymal stem cells (MSCs)
  • Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated with PMA)
  • Delphinidin-3-glucoside chloride (≥95% purity)
  • Cell culture medium: DMEM with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin
  • Lipopolysaccharide (LPS) for stimulation
  • Cytokine analysis kits: IL-1β, IL-6, IL-10, IL-12, TNF-α, TGF-β
  • NF-κB pathway inhibitors (optional for mechanistic studies)

Procedure:

  • MSC Culture and Dp-3G Treatment:

    • Culture MSCs in complete medium at 37°C, 5% CO₂ until 70-80% confluent.
    • Prepare Dp-3G stock solution in DMSO (50 mM) and dilute in culture medium to final concentration of 50 μM.
    • Treat MSCs with 50 μM Dp-3G or vehicle control (0.1% DMSO) for 24 hours.
    • For NF-κB inhibition studies, pre-treat cells with NF-κB inhibitor (e.g., BAY 11-7082, 5 μM) for 1 hour before Dp-3G addition.
  • Conditioned Media Collection:

    • After 24-hour treatment, collect culture supernatants and centrifuge at 1000 × g for 10 minutes to remove cellular debris.
    • Aliquot and store conditioned media at -80°C until use.
  • Macrophage Treatment and Analysis:

    • Differentiate THP-1 monocytes to macrophages using 100 nM PMA for 48 hours.
    • Treat differentiated macrophages with conditioned media from Dp-3G-treated or control MSCs for 24 hours.
    • Stimulate with LPS (100 ng/mL) during the final 6 hours of treatment to activate inflammatory pathways.
    • Collect supernatants for cytokine analysis and cells for RNA or protein extraction.
  • Assessment of Immunomodulatory Effects:

    • Quantify cytokine levels in culture supernatants using ELISA according to manufacturer protocols.
    • Analyze expression of surface markers (CD80, CD86, CD206) by flow cytometry to determine macrophage polarization.
    • Evaluate NF-κB activation via Western blot for p65 phosphorylation or using NF-κB reporter cell lines.

Validation Notes:

  • Ensure Dp-3G is protected from light during storage and experimentation to prevent degradation.
  • Include viability assays (MTT or Alamar Blue) to confirm absence of cytotoxicity at working concentrations.
  • Test batches of conditioned media for consistency in immunomodulatory effects before full experimental use.
Immune Checkpoint Modulation Assay

Purpose: This protocol details the assessment of Dp-3G effects on PD-1/PD-L1 expression in cancer cells and immune cells, relevant to cancer immunomodulation studies.

Materials and Reagents:

  • Human colorectal cancer cell lines (HCT-116 and HT-29)
  • Peripheral blood mononuclear cells (PBMCs) from healthy donors
  • Delphinidin-3-glucoside chloride and Cyanidin-3-glucoside (for comparison)
  • Cell culture media appropriate for each cell type
  • Anti-PD-L1 and anti-PD-1 antibodies for flow cytometry
  • Protein extraction kit and Western blot equipment for PD-L1 detection
  • Co-culture inserts (optional for direct interaction studies)

Procedure:

  • Cell Culture and Treatment:

    • Culture HCT-116 and HT-29 cells in their recommended media until 70% confluent.
    • Isolate PBMCs from human blood samples using Ficoll density gradient centrifugation.
    • Treat cancer cells with Dp-3G (100-600 μg/mL) for 24 hours.
    • Treat PBMCs with Dp-3G (100-600 μg/mL) for 24 hours in suspension culture.
  • Co-culture Experiments:

    • Establish direct co-cultures of PBMCs with cancer cells at 5:1 ratio (PBMC:Cancer cells).
    • Treat co-cultures with Dp-3G (200 μg/mL) for 24-48 hours.
    • Alternatively, use transwell systems to separate cell types while allowing soluble factor exchange.
  • PD-1/PD-L1 Expression Analysis:

    • Harvest cells and stain with fluorochrome-conjugated anti-PD-L1 (for cancer cells) or anti-PD-1 (for PBMCs) antibodies.
    • Analyze fluorescence intensity by flow cytometry, comparing to isotype controls.
    • For protein level confirmation, perform Western blot analysis of cell lysates using specific PD-L1 antibodies.
  • Functional Validation:

    • Isate T-cells from PBMCs and assess activation markers (CD69, CD25) after Dp-3G treatment.
    • Evaluate T-cell cytotoxicity against cancer targets following Dp-3G pretreatment of either cell type.

Technical Notes:

  • Use concentration ranges based on IC50 values determined for specific cell lines.
  • Include positive controls (e.g., interferon-γ for PD-L1 induction) to validate assay sensitivity.
  • Consider time-course experiments to determine optimal treatment duration for maximal effect.

Application Notes and Therapeutic Development

Practical Considerations for Experimental Design

When developing research protocols involving Dp-3G, several critical factors must be considered to ensure reliable and reproducible results. Compound stability is paramount, as anthocyanins like Dp-3G are susceptible to degradation under various environmental conditions. These compounds are sensitive to pH changes, temperature fluctuations, and light exposure, which can compromise experimental outcomes. To maintain integrity, Dp-3G stock solutions should be prepared in dimethyl sulfoxide (DMSO) at concentrations of 50-100 mM, aliquoted, and stored at -80°C protected from light. Working solutions should be freshly prepared for each experiment by dilution into cell culture medium, with final DMSO concentrations not exceeding 0.1% to avoid solvent toxicity [3].

The selection of appropriate model systems significantly influences the translational relevance of findings. For macrophage immunomodulation studies, both primary cells (bone marrow-derived macrophages, human monocyte-derived macrophages) and established cell lines (RAW 264.7, THP-1) have distinct advantages and limitations. Primary cells better reflect physiological responses but exhibit donor variability, while cell lines offer consistency but may not fully replicate in vivo macrophage biology. For immune checkpoint studies, co-culture systems that allow direct cell-cell contact between immune cells and cancer cells provide the most physiologically relevant models for evaluating PD-1/PD-L1 interactions [2]. Including multiple time points (e.g., 6, 12, 24, 48 hours) in preliminary experiments helps characterize the kinetics of Dp-3G effects and identify optimal treatment durations for specific endpoints.

Therapeutic Development and Future Directions

The accumulating evidence supporting Dp-3G's immunomodulatory properties positions this natural compound as a promising candidate for further therapeutic development. The dual functionality of Dp-3G in simultaneously suppressing pro-inflammatory pathways in macrophages and inhibiting immune checkpoint molecules presents unique opportunities for combination immunotherapy strategies, particularly in oncology. The demonstrated ability of Dp-3G to reduce PD-L1 expression in colorectal cancer cells suggests potential applications in overcoming resistance to existing immune checkpoint inhibitors [2]. Future research should focus on optimizing delivery systems to enhance the bioavailability and tissue-specific targeting of Dp-3G, potentially through nano-formulations or prodrug approaches that address its pharmacokinetic limitations.

For researchers pursuing translational applications, several key areas require further investigation:

  • In vivo validation of immunomodulatory effects using appropriate animal models of inflammation and cancer
  • Detailed toxicity profiling and determination of maximum tolerated doses in relevant species
  • Metabolic fate studies to identify active metabolites and their contributions to observed immunomodulation
  • Synergy assessments with established immunotherapeutic agents to identify potential combination therapies

The following Graphviz diagram illustrates the experimental workflow for evaluating Dp-3G immunomodulation:

ExperimentalWorkflow Dp-3G Immunomodulation Experimental Workflow Start Start CellCulture Cell Culture Setup (MSCs, Macrophages, Cancer Cells, PBMCs) Start->CellCulture Dp3GTreatment Dp-3G Treatment (50 μM, 24h) CellCulture->Dp3GTreatment DirectTreatment Direct Treatment (100-600 μg/mL) CellCulture->DirectTreatment Coculture Co-culture Systems (PBMCs + Cancer Cells) CellCulture->Coculture ConditionedMedia Conditioned Media Collection Dp3GTreatment->ConditionedMedia Analysis Immunomodulation Analysis ConditionedMedia->Analysis DirectTreatment->Analysis Coculture->Analysis Cytokine Cytokine Profiling (ELISA, Multiplex) Analysis->Cytokine FlowCytometry Surface Marker Analysis (Flow Cytometry) Analysis->FlowCytometry Molecular Molecular Analysis (Western Blot, PCR) Analysis->Molecular Functional Functional Assays (T-cell Activation, Phagocytosis) Analysis->Functional DataIntegration Data Integration & Interpretation Cytokine->DataIntegration FlowCytometry->DataIntegration Molecular->DataIntegration Functional->DataIntegration

Diagram 2: Dp-3G Immunomodulation Experimental Workflow. This diagram outlines the key methodological steps for evaluating the immunomodulatory effects of Delphinidin-3-glucoside across different experimental systems.

Conclusion

Delphinidin-3-glucoside chloride represents a naturally occurring immunomodulatory compound with significant potential for therapeutic development. The comprehensive application notes and protocols provided herein establish a foundation for standardized evaluation of Dp-3G effects on macrophage function and immune checkpoint regulation. Through implementation of these detailed methodologies, researchers can advance our understanding of Dp-3G's mechanisms of action and explore its translational applications in inflammatory diseases and cancer immunotherapy. The integration of quantitative data analysis with visual representations of signaling pathways and experimental workflows facilitates knowledge dissemination and collaborative research efforts in this emerging field.

References

Comprehensive Application Notes and Protocols: Delphinidin-3-Glucoside Chloride in Colorectal Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delphinidin-3-Glucoside in Colorectal Cancer Research

Delphinidin-3-glucoside (D3G) is an anthocyanin compound belonging to the flavonoid class of plant pigments, responsible for the blue, purple, and red coloration in various fruits and vegetables. As a promising chemopreventive agent, D3G has attracted significant scientific interest for its potential applications in colorectal cancer research and drug development. The compound consists of a delphinidin aglycone moiety linked to a glucose molecule at the 3-O-position, which significantly influences its stability and bioavailability compared to the aglycone form [1]. D3G is abundantly present in various dietary sources including berries, grapes, eggplants, and red wine, making it an attractive candidate for nutraceutical development and chemoprevention strategies [2] [3].

Research conducted over the past decade has demonstrated that D3G exerts multifaceted anticancer effects through diverse molecular mechanisms. In the context of colorectal cancer, particularly in established cell lines such as HCT-116 and HT-29, D3G has shown remarkable abilities to modulate critical cellular processes including proliferation, apoptosis, immune checkpoint regulation, and metastatic potential [4] [5]. These application notes provide a comprehensive compilation of experimental data, optimized protocols, and technical considerations for investigating the effects of D3G on colorectal cancer cell viability and related molecular mechanisms, specifically tailored for researchers and drug development professionals.

Chemical Properties and Handling

Structural Characteristics and Physicochemical Properties

Delphinidin-3-glucoside (molecular formula: C~21~H~21~O~12~Cl) features a characteristic flavylium cation structure consisting of two benzoyl rings (A and B) separated by a heterocyclic ring (C) [1]. The compound possesses multiple hydroxyl groups at the 3', 4', 5, 5', and 7 positions, contributing to its strong antioxidant capacity and molecular interactions with biological targets. The glucoside moiety at the C-3 position significantly enhances water solubility compared to the aglycone form, while also influencing metabolic stability and cellular uptake [2].

Table 1: Physicochemical Properties of Delphinidin-3-Glucoside Chloride

Property Specification Experimental Implications
Molecular Weight 493.84 g/mol Appropriate for cellular uptake
Solubility Soluble in water, methanol, DMSO (limited) Aqueous stock solutions recommended; DMSO stocks should not exceed 0.5% in final treatment media
Stability pH-dependent; stable at acidic pH (3-4); degrades at neutral/basic pH Prepare fresh stock solutions in acidic buffer (pH 3.5-4.0); avoid repeated freeze-thaw cycles
Storage -20°C or -80°C protected from light Light-sensitive; use amber vials or foil-wrapped containers
Purity Standards >95% for experimental use HPLC verification recommended for quantitative studies
Storage and Handling Recommendations

Proper handling and storage conditions are critical for maintaining D3G integrity and experimental reproducibility. Stock solutions should be prepared in acidified solvents (pH 3.5-4.0) to prevent degradation of the flavylium cation structure [1]. For long-term storage, aliquoting solutions at concentrations of 10-100 mM in amber vials at -80°C is recommended, with avoidance of repeated freeze-thaw cycles. In cell culture applications, working solutions should be prepared immediately before use and pH-adjusted to physiological conditions through dilution in culture media [4]. It is essential to include vehicle controls matched for pH and solvent composition to account for potential artifacts in experimental outcomes.

Antiproliferative Effects & Cytotoxicity Assessment

Quantitative Cytotoxicity Profiling

The antiproliferative effects of D3G have been systematically evaluated in various colorectal cancer cell lines, demonstrating dose-dependent cytotoxicity with varying sensitivity across different cell types. The HCT-116 and HT-29 cell lines have emerged as particularly relevant models for investigating D3G mechanisms, with comprehensive studies establishing specific IC~50~ values and time-response relationships [4] [5]. The cytotoxicity profiles indicate that D3G exhibits selective toxicity toward cancer cells while showing reduced effects on normal colon cells, suggesting a potential therapeutic window for further development [6].

Table 2: Cytotoxicity Profiles of Delphinidin-3-Glucoside in Colorectal Cancer Models

Cell Line IC~50~ Value (μg/mL) IC~50~ Value (μM)* Experimental Conditions Key Observations
HCT-116 396 ± 23 ~802 μM 24-hour treatment; CellTiter 96 AQueous One Solution Assay Microsatellite instable phenotype; moderate sensitivity
HT-29 329 ± 17 ~666 μM 24-hour treatment; CellTiter 96 AQueous One Solution Assay Chromosomal instability phenotype; higher sensitivity
CCD-18Co (Normal Colon) Selective index: 14 (HCT-116) 9 (HT-29) N/A 24-hour treatment; comparative assessment Favorable selectivity index >3 indicates cancer cell specificity
DLD-1 ~100 μM (delphinidin aglycone) ~100 μM 24-hour treatment; migration/invasion assays Significant inhibition of metastatic potential observed

Note: Molecular weight conversion factor for D3G is approximately 493.84 g/mol. Delphinidin aglycone shows enhanced potency with IC~50~ of 242 ± 16 μg/mL (~842 μM) in HCT-116 cells [4]

Standardized Cytotoxicity Assessment Protocol

Protocol Title: Assessment of D3G Cytotoxicity in Colorectal Cancer Cell Lines Using Metabolic Viability Assays

Principle: This protocol measures the concentration-dependent effects of D3G on cellular metabolic activity using tetrazolium-based reduction assays, providing quantitative IC~50~ determination for treatment standardization.

Materials Required:

  • HCT-116 (ATCC CCL-247) and/or HT-29 (ATCC HTB-38) colorectal cancer cells
  • Delphinidin-3-glucoside chloride (≥95% purity, verified by HPLC)
  • CellTiter 96 AQueous One Solution Reagent (Promega) or MTT reagent
  • Complete culture media: MEM Eagle for HCT-116, RPMI for HT-29, supplemented with 10% FBS, 1% penicillin/streptomycin, 1% sodium pyruvate
  • 96-well tissue culture-treated plates
  • Microplate reader capable of measuring 490nm absorbance

Procedure:

  • Cell Seeding: Plate HCT-116 or HT-29 cells in 96-well plates at a density of 1 × 10^4^ cells/well in 100 μL complete medium. Incubate for 24 hours at 37°C, 5% CO~2~ to achieve 70-80% confluence.
  • Treatment Preparation: Prepare serial dilutions of D3G in complete culture media covering a concentration range of 100-600 μg/mL (approximately 200-1200 μM). Include vehicle control (0.1-0.5% acidified water or DMSO).
  • Compound Exposure: Remove culture media from plated cells and replace with 100 μL of treatment media containing D3G at various concentrations or vehicle control. Include blank wells containing media without cells for background subtraction.
  • Incubation: Incubate treated cells for 24 hours at 37°C, 5% CO~2~.
  • Viability Assessment: Add 20 μL of CellTiter 96 AQueous One Solution Reagent directly to each well. Incubate for 1-4 hours at 37°C.
  • Absorbance Measurement: Record absorbance at 490nm using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle control after background subtraction. Generate dose-response curves and calculate IC~50~ values using four-parameter logistic regression in appropriate software (GraphPad Prism recommended).

Technical Notes:

  • Ensure pH adjustment of D3G stock solutions to avoid artifactual effects from acidic conditions.
  • Include replicate wells (n≥6) for each concentration to ensure statistical robustness.
  • Conduct time-course experiments (12, 24, 48 hours) to establish temporal response patterns.
  • Verify findings with complementary cytotoxicity assays (LDH release, ATP quantification).

Immunomodulatory Effects & Immune Checkpoint Inhibition

PD-1/PD-L1 Axis Modulation

A groundbreaking aspect of D3G activity in colorectal cancer models involves its immunomodulatory potential through regulation of immune checkpoint proteins. Research has demonstrated that D3G significantly reduces protein expression of programmed death-ligand 1 (PD-L1) in HCT-116 cells, with comparable effects observed for its metabolite delphinidin aglycone [4] [5]. This effect is particularly significant given the clinical relevance of PD-1/PD-L1 axis inhibition in modern immunotherapy approaches for mismatch repair-deficient colorectal cancers [4]. The ability of D3G to modulate immune checkpoints suggests potential applications in combination immunotherapy strategies aimed at overcoming tumor-induced immune suppression.

The molecular docking studies indicate that D3G interacts directly with immune checkpoint proteins, showing binding potential with both PD-1 and PD-L1 [4]. This direct interaction provides a mechanistic basis for the observed downregulation of PD-L1 expression in cancer cells and subsequent enhancement of immune-mediated tumor cell killing. When tested in co-culture systems combining peripheral blood mononuclear cells (PBMCs) with HCT-116 or HT-29 cells, D3G treatment reduced PD-1 expression on immune cells by 50% and 51% respectively, demonstrating a dual effect on both tumor and immune compartments [4] [5].

Immune Checkpoint Modulation Protocol

Protocol Title: Evaluation of D3G Effects on PD-L1 Expression in Colorectal Cancer Cells

Principle: This protocol outlines the procedure for assessing PD-L1 protein expression changes in colorectal cancer cells following D3G treatment using Western blot analysis and fluorescence-based quantification.

Materials Required:

  • HCT-116 or HT-29 cells cultured as described in Section 3.2
  • Delphinidin-3-glucoside chloride test compound
  • RIPA buffer for protein extraction
  • Primary antibodies: PD-L1 (1C10) (sc-293425), GAPDH (sc-25778)
  • Secondary antibody: anti-mouse IgG horseradish peroxidase conjugated
  • ECL detection reagent
  • Flow cytometry equipment (optional for validation)

Procedure:

  • Cell Treatment: Plate HCT-116 cells at 5 × 10^5^ cells/well in 6-well plates and incubate overnight. Treat with D3G at IC~50~ concentration (approximately 400 μg/mL) or vehicle control for 24 hours.
  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
  • Protein Quantification: Determine protein concentration using DC protein assay or equivalent method.
  • Western Blot: Separate 20-30 μg of total protein by SDS-PAGE (8-12% gradient gel) and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour.
  • Immunodetection: Incubate with primary antibodies against PD-L1 (1:1000) and GAPDH (1:2000) overnight at 4°C. Follow with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Signal Detection: Develop blots using ECL reagent and quantify band intensities using image analysis software.
  • Data Analysis: Normalize PD-L1 band intensities to GAPDH loading control and calculate percentage reduction compared to vehicle-treated cells.

Technical Notes:

  • Include positive control (e.g., IFN-γ treated cells) to validate PD-L1 detection.
  • For enhanced quantification, parallel analysis by flow cytometry using anti-PD-L1 antibodies is recommended.
  • Co-culture experiments with PBMCs can provide additional physiological relevance to immune checkpoint modulation studies.

Mechanism of Action & Signaling Pathways

Molecular Targets and Pathway Modulation

D3G exerts its anticancer effects through multi-target mechanisms involving modulation of several critical signaling pathways dysregulated in colorectal cancer. The compound has been shown to inhibit key proliferative and survival signaling cascades, including the ERK1/2 MAPK and PI3K/AKT pathways in ovarian cancer models, with similar mechanisms likely operational in colorectal malignancies [2]. Additionally, D3G treatment upregulates caspase activity (caspases 3, 8, and 9) while decreasing anti-apoptotic Bcl-2 protein expression, promoting mitochondrial-mediated apoptosis in colorectal cancer cells [2].

Research has identified that D3G and its metabolites modulate the nuclear factor E2-related factor 2/antioxidant response element (Nrf2/ARE) signaling system, enhancing the expression of phase II antioxidant enzymes and contributing to chemopreventive effects [3]. The compound also demonstrates significant anti-inflammatory activity through inhibition of NF-κB signaling and subsequent reduction of pro-inflammatory mediators such as COX-2 [7]. These pleiotropic mechanisms collectively contribute to the observed anticancer effects across multiple colorectal cancer models.

G cluster_pathways D3G Molecular Targets & Pathways cluster_inhibition Inhibition cluster_activation Activation D3G D3G MAPK MAPK Pathway (ERK1/2, p38) D3G->MAPK Inhibits PI3K PI3K/AKT Pathway D3G->PI3K Inhibits Apoptosis Apoptotic Machinery D3G->Apoptosis Activates Immune Immune Checkpoints D3G->Immune Modulates CellCycle Cell Cycle Regulation D3G->CellCycle G2/M Arrest Oxidative Oxidative Stress Response D3G->Oxidative Modulates EGFR EGFR Signaling D3G->EGFR Inhibits Src Src Activation D3G->Src Inhibits PD_L1 PD-L1 Expression D3G->PD_L1 Downregulates NFkB NF-κB Pathway D3G->NFkB Inhibits VEGF VEGF Expression D3G->VEGF Suppresses Caspases Caspase 3/8/9 D3G->Caspases Activates Nrf2 Nrf2/ARE Pathway D3G->Nrf2 Activates ROS ROS Production (Pro-oxidant in cancer cells) D3G->ROS Increases Differentiation Differentiation Markers D3G->Differentiation Promotes EGFR->MAPK Upstream Src->EGFR Regulates NFkB->PD_L1 Regulates Nrf2->Oxidative Modulates ROS->Caspases Activates

Figure 1: Molecular Targets and Signaling Pathways Modulated by Delphinidin-3-Glucoside in Colorectal Cancer Models

Experimental Workflow for Comprehensive Mechanism Analysis

G cluster_assays Comprehensive Mechanism Analysis Workflow Start Cell Culture HCT-116 & HT-29 Viability Viability Assays (MTT/MTS/LDH) Start->Viability ApoptosisAssay Apoptosis Detection (Annexin V/Caspase) Viability->ApoptosisAssay IC50 Determination CellCycle Cell Cycle Analysis (Propidium Iodide) Viability->CellCycle Cytotoxic Range Western Protein Expression (Western Blot) ApoptosisAssay->Western Mechanism Confirmation CellCycle->Western Regulator Analysis PCR Gene Expression (qRT-PCR) Western->PCR Transcriptional Regulation Migration Migration/Invasion (Transwell/Scratch) Western->Migration Metastasis Link Immune Immune Checkpoint (Flow Cytometry) Western->Immune Immunomodulation Analysis Data Integration & Pathway Mapping Migration->Analysis Immune->Analysis

Figure 2: Experimental Workflow for Comprehensive Analysis of D3G Mechanisms

Experimental Design & Technical Considerations

Stability and Bioavailability Optimization

The chemical stability of D3G presents a significant consideration in experimental design, as the compound demonstrates pH-dependent degradation with optimal stability in acidic conditions (pH 3-4) and reduced stability at physiological pH [2] [1]. This characteristic necessitates careful planning of stock solution preparation and treatment protocols to ensure consistent compound exposure throughout experiments. Research indicates that D3G undergoes rapid metabolism in biological systems, with hydrolysis to delphinidin aglycone and subsequent conversion to gallic acid and other phenolic metabolites [4]. These metabolic transformations importantly influence biological activity, as evidenced by the differential potency of D3G compared to its metabolites in various assay systems.

Bioavailability assessments conducted in human clinical trials have demonstrated that D3G reaches maximum plasma concentrations approximately 1-2 hours after ingestion, with relatively low absolute bioavailability reported at 0.14% [3]. The compound undergoes extensive phase II metabolism, forming glucuronide and sulfate conjugates that may influence biological activity. When designing in vitro experiments, consideration of these metabolic transformations is essential, and inclusion of major metabolites (delphinidin aglycone and gallic acid) as experimental controls is recommended to comprehensively evaluate biological effects [4].

Technical Recommendations and Pitfall Avoidance
  • Compound Verification: Conduct HPLC validation of D3G purity and stability under experimental conditions, particularly for long-term treatments exceeding 24 hours.
  • Metabolite Considerations: Include delphinidin aglycone and gallic acid as reference compounds in preliminary studies to assess relative potency and potential contribution to observed effects.
  • Solvent Optimization: Use acidified water (pH 3.5-4.0) for stock solution preparation rather than DMSO when possible, with final solvent concentration not exceeding 0.5% in cell culture media.
  • Time-Course Analyses: Implement multiple time points (12, 24, 48 hours) to capture potential temporal variations in response due to compound metabolism or delayed mechanisms.
  • Combination Strategies: Explore synergistic potential with conventional chemotherapeutics (e.g., oxaliplatin) and immunotherapeutic approaches, given the multi-target mechanisms identified.

Conclusion and Research Applications

Delphinidin-3-glucoside chloride represents a promising multifaceted agent for colorectal cancer research, demonstrating significant effects on HCT-116 and HT-29 cell viability through diverse mechanisms including proliferation inhibition, apoptosis induction, cell cycle modulation, and immune checkpoint regulation. The comprehensive data and protocols provided in these application notes establish a solid foundation for standardized investigation of this compound in colorectal cancer models.

The experimental approaches outlined enable researchers to systematically evaluate both efficacy and mechanisms of D3G, while the technical considerations facilitate optimization of study design and interpretation. The unique immunomodulatory properties of D3G, particularly regarding PD-1/PD-L1 axis modulation, present compelling opportunities for developing novel combination strategies with existing immunotherapies. Further investigation of this natural compound may yield valuable insights into innovative approaches for colorectal cancer prevention and treatment, potentially contributing to the development of less toxic therapeutic options with multi-target mechanisms of action.

References

Delphinidin 3-glucoside chloride stability storage conditions -20C

Author: Smolecule Technical Support Team. Date: February 2026

Is -20°C Suitable for Storing Delphinidin-3-Glucoside?

While a specific stability study for delphinidin-3-glucoside chloride at -20°C was not found, general evidence strongly supports the use of low temperatures for anthocyanin storage.

  • Low Temperature as a Stabilizing Factor: Research indicates that high temperatures rapidly decrease anthocyanin levels and cause color fading over time [1]. By extension, storing these compounds at low temperatures like -20°C is a standard and recommended practice to slow down degradation processes.
  • Evidence from Related Research: One study on blueberry anthocyanins (malvidin derivatives) stored model solutions at 4°C to evaluate their stability over 105 days [1]. This demonstrates that even at refrigeration temperatures, anthocyanins can be maintained for experimental purposes, and a freezer temperature of -20°C would be expected to provide even greater stability for long-term storage.

Key Factors Affecting Stability

The stability of delphinidin-3-glucoside is influenced by several chemical and environmental factors beyond temperature. The table below summarizes the primary concerns and recommended actions.

Factor Impact on Stability Recommended Practice
Temperature High temperatures accelerate degradation [1]. Store aliquots at -20°C or -80°C; avoid repeated freeze-thaw cycles.
pH More stable in acidic conditions; unstable at neutral/weakly acidic pH [2] [3] [1]. Dissolve or dilute in acidified solvents (e.g., methanol with 0.1% HCl).
Light Exposure to light causes degradation; dark storage inhibits loss [1]. Use amber vials or wrap containers in foil; store in dark.
Oxygen Presence of oxygen can promote oxidation. Store solutions under inert gas (e.g., nitrogen); fill container headspace.
Co-factors Stability in neutral pH can be enhanced by co-pigmentation [3]. For specific assays, consider co-pigments like chlorogenic acid [1].

Experimental Protocol: Assessing Stability at -20°C

You can establish the stability of your specific compound under your storage conditions with the following experimental workflow. The core of the method is to use High-Performance Liquid Chromatography (HPLC) to quantify the compound over time.

Start Prepare Stock Solution A1 Aliquot into sterile vials Start->A1 A2 Store at -20°C A1->A2 B1 Withstand one aliquot (avoid repeated thaws) A2->B1 At each timepoint B2 Analyze by HPLC B1->B2 B3 Record peak area/ concentration B2->B3 C1 Compare data vs Time 0 B3->C1 C2 Calculate % remaining C1->C2 End Establish degradation rate C2->End

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of delphinidin-3-glucoside chloride in an acidified solvent (e.g., methanol with 0.1% formic or hydrochloric acid) [1].
    • Aliquot the solution into multiple small, sterile, light-protected vials (e.g., amber HPLC vials) to avoid repeated freeze-thaw cycles.
  • Storage and Sampling:

    • Place all aliquots in a freezer at -20°C.
    • Designate a schedule for analysis (e.g., Time 0, 1 week, 1 month, 3 months, 6 months, 1 year). At each time point, remove one aliquot for analysis and do not refreeze it.
  • Analysis by HPLC [1]:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a DAD or UV-Vis detector.
    • Column: Reverse-phase C18 column (e.g., Kromasil 100-5-C18).
    • Mobile Phase:
      • A: Ultrapure water containing 5% formic acid (acidification improves peak shape).
      • B: Methanol or Acetonitrile.
    • Gradient Elution: Use a method optimized for anthocyanin separation. An example gradient is: 0 min (90% A, 10% B), progressing to 0-20 min (50% A, 50% B), 20-25 min (10% A, 90% B), followed by column re-equilibration.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 520 nm (characteristic for anthocyanins).
    • Injection Volume: 20 µL.
    • Quantification: Integrate the peak area of delphinidin-3-glucoside at each time point and compare it to the peak area at Time 0 to calculate the percentage remaining.

Troubleshooting Guide

Problem Possible Cause Solution
Rapid degradation in storage Inappropriate solvent pH; light exposure; oxidation. Ensure solvent is adequately acidified; use amber vials; store under inert gas.
Low recovery after thawing Compound adsorption to vial walls; degradation during thaw. Use silanized vials; ensure complete and rapid resuspension after thawing.
Multiple peaks in HPLC Chemical degradation forming new compounds; impurity. Compare with a fresh standard; optimize storage conditions to prevent degradation.

Conclusion and Key Takeaways

To summarize the key technical support information:

  • Storage Recommendation: Storing delphinidin-3-glucoside chloride at -20°C in an acidified solvent within amber vials is a scientifically sound and conservative approach, aligned with general best practices for anthocyanins [2] [1].
  • Definitive Data: The exact degradation rate at -20°C for your specific sample can only be determined empirically using the HPLC-based protocol provided.
  • Primary Enemies: The main factors to control are non-acidic pH, elevated temperature, and light exposure.

References

preventing Delphinidin 3-glucoside chloride degradation in cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dp3G Stability

Delphinidin-3-glucoside chloride is an anthocyanin, a class of compounds known for their vivid colors but also for their sensitivity to environmental conditions [1] [2]. Its stability is primarily challenged by several key factors, which are summarized in the table below.

Factor Effect on Dp3G Stability Supporting Evidence
Temperature Stability decreases as temperature increases; degradation accelerates significantly at higher temperatures. General stability profiling of delphinidin indicates high temperature is a key degradation factor [2].
Light Exposure to light, particularly UV light, can lead to rapid degradation and color loss. Anthocyanins are highly sensitive to light, requiring storage and handling in the dark [1] [2].
Oxygen Presence of oxygen promotes oxidative degradation; anaerobic conditions are crucial for stability. Aerobic in vitro studies are not good models for anthocyanin stability; anoxia is required to prevent breakdown [3].
pH Stability is highest in acidic conditions; neutral to basic pH leads to significant degradation. Anthocyanins are stable in acidic media but degrade at physiological or basic pH [2].

Troubleshooting Guide: Preventing Dp3G Degradation

Here are answers to specific technical questions your users might encounter, presented in a FAQ format.

Q: I suspect my Dp3G stock solution has degraded. How can I confirm this? A: The most direct method is to use High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). Compare a fresh sample of your stock solution with the suspect one. A degradation of Dp3G will typically show two key signs:

  • A decrease in the peak area corresponding to Dp3G, indicating a lower concentration.
  • The appearance of new peaks in the chromatogram, which correspond to its degradation products, such as protocatechuic acid (PCA) and phloroglucinaldehyde (PGA) [3].

Q: What is the best way to prepare and store a long-term Dp3G stock solution? A: To maximize the shelf-life of your stock solution:

  • Solvent: Prepare the stock in DMSO [4].
  • Aliquoting: Immediately after dissolution, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
  • Storage: Store the aliquots in a sealed container at -20°C or -80°C, away from light and moisture [4]. The sealing is critical to prevent absorption of atmospheric water, which can dilute the solution and introduce instability.

Q: My cell culture media has a neutral pH. How can I add Dp3G without causing immediate degradation? A: This is a common challenge. The recommended strategy is a two-step dilution:

  • First, dilute your acidic DMSO stock solution into a small volume of sterile, cold, pH-buffered saline (e.g., PBS) to create a concentrated working solution. Keep this on ice.
  • Immediately after, add this working solution to the complete cell culture media and mix thoroughly. This method minimizes the time Dp3G spends at a neutral pH in a dilute, vulnerable state before it is added to the cells.

Experimental Protocol for Stability Assessment

For researchers who need to rigorously quantify Dp3G stability under their specific culture conditions, the following protocol is recommended.

Aim: To determine the degradation kinetics of Dp3G in a specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂).

Materials:

  • Dp3G stock solution in DMSO (e.g., 10 mM) [4]
  • Cell culture medium (without serum or phenol red to reduce interference)
  • HPLC system with DAD

Method:

  • Preparation: Dilute the Dp3G stock solution into the cell culture medium to the desired working concentration (e.g., 40 µM) [4].
  • Incubation: Divide the solution into several vials and place them in the cell culture incubator (37°C, 5% CO₂, high humidity).
  • Sampling: Remove one vial at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately freeze the samples at -80°C to halt any further degradation until analysis.
  • Analysis: Thaw the samples and analyze them via HPLC-DAD. Quantify the remaining Dp3G by measuring the peak area at its characteristic absorption wavelength (around 520 nm).
  • Data Calculation: Plot the percentage of remaining Dp3G against time. The degradation rate constant (k_deg) can be calculated by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Stabilization Strategy Workflow

The diagram below outlines a logical workflow for diagnosing and addressing Dp3G degradation issues in an experimental setting.

Start Start: Suspected Dp3G Degradation Analyze HPLC Analysis of Stock Solution Start->Analyze StockOK Is stock solution intact? Analyze->StockOK StockDegraded Stock Degraded StockOK->StockDegraded No CheckCulture Check Cell Culture Conditions StockOK->CheckCulture Yes CheckStorage Check Storage Conditions: - Temperature (-20°C/-80°C) - Sealed from moisture - Protected from light - Aliquoted, no freeze-thaw StockDegraded->CheckStorage End Obtain Reliable Experimental Data CheckStorage->End CultureFactors Key Factors in Culture: - Medium pH (use acidic stock) - Incubation temperature (37°C) - Presence of oxygen - Total exposure time CheckCulture->CultureFactors Implement Implement Stabilization Strategies: 1. Use two-step dilution protocol 2. Minimize treatment duration 3. Consider anaerobic culture if critical CultureFactors->Implement Implement->End

References

Delphinidin 3-glucoside chloride solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Storage

The following table summarizes key physical characteristics and solvent information for Delphinidin 3-glucoside chloride as provided by chemical suppliers and research publications.

Property Detail Source / Context
Molecular Formula C21H21ClO12 [1] [2] [3]
Molecular Weight 500.84 g/mol [1] [2] [3]
CAS Number 6906-38-3 [1] [2] [4]
Appearance Purple to black solid; Powder [1] [3]
Solubility in DMSO 100 mg/mL (199.66 mM) [1]
Recommended Stock Solvent Acidified Methanol (0.01% HCl) [4]
Storage Condition -20°C, sealed, away from moisture and light [1] [2] [3]

Experimental Preparation Protocols

Here are detailed methodologies for preparing stock solutions of Delphinidin 3-glucoside chloride, which you can adapt for your specific assays.

Protocol 1: Preparation of 10 mM Stock Solution in DMSO

This method is suitable for in vitro cell culture studies [1].

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: (10 µmol/mL) × (500.84 g/mol) = 5.008 mg.
  • Weigh Compound: Accurately weigh out 5.0 mg of Delphinidin 3-glucoside chloride.
  • Dissolve: Transfer the compound to a volumetric vial and add 1 mL of anhydrous DMSO.
  • Mix: Vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear 10 mM stock solution.
  • Aliquot and Store: Dispense into small, single-use aliquots and store at -20°C or below to minimize freeze-thaw cycles and stability issues.
Protocol 2: Preparation of In Vivo Dosing Solution

This protocol creates a solution suitable for animal administration via oral gavage (i.g.) or intravenous injection (i.v.), based on methodologies from published studies [1] [2].

  • Prepare DMSO Stock: First, create a concentrated stock solution in DMSO (e.g., 25.0 mg/mL) [1].
  • Mix with PEG300: In a new vial, combine 100 µL of the DMSO stock with 400 µL of PEG300. Mix thoroughly.
  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and ensure it is mixed evenly.
  • Dilute to Final Volume: Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to bring the total volume to 1 mL.
  • Final Preparation: The resulting solution is clear and ready for administration. The final concentration can be adjusted based on your dosing requirements (e.g., a 40 mg/kg dose was used in a mouse xenograft model [2]).

Solvent Selection Guide

The flowchart below outlines a logical process for selecting the correct solvent based on your experimental goals.

G Start Start: Solvent Selection Q1 What is the primary experimental system? Start->Q1 Q2 Is the solution for in vivo administration? Q1->Q2  In Vivo InVitro In Vitro (Cell Culture) Q1->InVitro  In Vitro UseDMSO Use DMSO for stock solutions Q2->UseDMSO  No (Ex Vivo) UseVehicle Use biocompatible vehicle (e.g., PEG300/Tween-80/Saline) Q2->UseVehicle  Yes InVitro->UseDMSO UseAcidMethanol Use 0.01% HCl in Methanol for analysis InVitro->UseAcidMethanol InVivo In Vivo (Animal Study) Note1 Note: Final DMSO concentration in cell media should be low (e.g., <0.5%) UseDMSO->Note1 Note2 Note: Acidified methanol helps maintain anthocyanin stability UseAcidMethanol->Note2

Frequently Asked Questions

Q1: Why is my Delphinidin 3-glucoside chloride solution changing color or precipitating? Anthocyanins like Delphinidin 3-glucoside are pH-sensitive and can degrade or change structure at neutral to basic pH [5]. Ensure you are using the recommended solvents (DMSO or acidified methanol). Always prepare fresh stock solutions when possible and avoid repeated freeze-thaw cycles. If precipitation occurs in aqueous buffers, consider adding the stock solution to the buffer while vortexing to improve dispersal.

Q2: What is the stability of the compound in solution? For long-term storage, the solid compound must be kept at -20°C, sealed, and protected from light and moisture [1] [3]. Once dissolved, stock solutions in DMSO are best used quickly. Supplier handling instructions suggest that DMSO stock solutions can be stored at -80°C for 6 months or -20°C for 1 month [1].

Q3: The compound does not seem to be active in my cell-based assay. What could be wrong? First, verify the solubility and stability of your stock solution. Furthermore, note that Delphinidin 3-glucoside is a glycoside and its bioavailability and activity can be influenced by cellular uptake mechanisms [5]. Confirm that your experimental concentrations are within the active range reported in literature (e.g., IC₅₀ of 2.37 µM for EGFR [1] [6], and effective concentrations between 10-100 µM in various cell lines [1]).

References

optimizing Delphinidin 3-glucoside chloride concentration for apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Effective Concentration Overview

The table below summarizes the effective concentrations of D3G for inducing apoptosis in various human cancer cell lines, based on in vitro studies.

Cell Line / Model Cancer Type Effective Concentration (μM) Key Apoptotic Markers / Effects Observed Citation
B Cell Chronic Lymphocytic Leukaemia (B CLL) Leukaemia 30 - 100 μM Redox-sensitive caspase-3 activation. [1]
MDA-MB-231 & MCF-7 Breast Cancer 40 μM ↓ pAKT, ↑ Cyt c, ↑ caspase-3, ↑ Bax, ↓ Bcl-2. [1]
ES2 Ovarian Clear Cell Carcinoma Ovarian Cancer Not Specified Inhibition of ERK1/2 MAPK and PI3K/AKT pathways. [2]
MDA-MB-231-Luc-GFP (in vivo xenograft) Breast Cancer 40 mg/kg/day (i.g.) Inhibition of tumor growth. [1]
General Cancer Cell Lines (Lung, Breast, Ovarian) Various Not Specified Anti-proliferative and pro-apoptotic effects. [2]
HUVECs (Model for Endothelial Dysfunction) Non-Cancer 1 - 100 μM Inhibition of oxLDL-induced endothelial dysfunction. [1]

Mechanisms of Apoptosis Induction

D3G induces apoptosis through multiple pathways, and the following diagram illustrates the key mechanisms:

G cluster_pathway1 Extracellular Death Receptor Pathway cluster_pathway2 Intrinsic Mitochondrial Pathway cluster_pathway3 D3G-Mediated Signaling D3G D3G Inhibits EGFR Inhibits EGFR D3G->Inhibits EGFR IC50 = 2.37 µM FasL FasL Fas Fas FasL->Fas FADD FADD Fas->FADD Caspase-8 Precursor Caspase-8 Precursor FADD->Caspase-8 Precursor Active Caspase-8 Active Caspase-8 Caspase-8 Precursor->Active Caspase-8 Active Caspase-3 Active Caspase-3 Active Caspase-8->Active Caspase-3 Activates Apoptosis (DNA Fragmentation, Membrane Blebbing) Apoptosis (DNA Fragmentation, Membrane Blebbing) Active Caspase-3->Apoptosis (DNA Fragmentation, Membrane Blebbing) Cellular Stress Cellular Stress ↑ Bax / ↓ Bcl-2 ↑ Bax / ↓ Bcl-2 Cellular Stress->↑ Bax / ↓ Bcl-2 MOMP MOMP ↑ Bax / ↓ Bcl-2->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Precursor Caspase-9 Precursor Apaf-1->Caspase-9 Precursor Active Caspase-9 Active Caspase-9 Caspase-9 Precursor->Active Caspase-9 Active Caspase-9->Active Caspase-3 Activates Inhibits PI3K/AKT Inhibits PI3K/AKT Inhibits EGFR->Inhibits PI3K/AKT ↑ IRF1 ↑ IRF1 Inhibits PI3K/AKT->↑ IRF1 Promotes Pro-apoptotic Factors Promotes Pro-apoptotic Factors Inhibits PI3K/AKT->Promotes Pro-apoptotic Factors ↓ HOTAIR ↓ HOTAIR ↑ IRF1->↓ HOTAIR Promotes Pro-apoptotic Factors->Cellular Stress Promotes Pro-apoptotic Factors->↑ Bax / ↓ Bcl-2

Key mechanisms based on the diagram and literature include:

  • Signaling Pathway Inhibition: D3G directly inhibits EGFR with an IC50 of 2.37 µM and downregulates the oncogenic PI3K/AKT pathway, leading to decreased HOTAIR expression via upregulation of IRF1 [1]. It also inhibits other pro-survival pathways like ERK1/2 MAPK [2].
  • Mitochondrial Pathway Activation: D3G treatment increases the expression of pro-apoptotic Bax and decreases anti-apoptotic Bcl-2. This imbalance promotes Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c, which activates caspase-9 and the executioner caspase-3 [1].
  • Execution Phase: The convergence of various pathways on the activation of caspase-3, a key executioner caspase, leads to the characteristic hallmarks of apoptosis, such as DNA fragmentation and cell membrane changes [3].

Key Experimental Protocols

Here are standard protocols for detecting apoptosis, which can be used to validate D3G's effects.

Caspase-3/7 Activity Assay (Luminescent)

This is a highly sensitive and popular HTS-compatible assay [3].

  • Principle: A luminogenic substrate containing the DEVD sequence (specific for caspase-3/7) is cleaved in the presence of active enzyme. The released aminoluciferin is consumed by luciferase to produce light [3].
  • Workflow:
    • Cell Seeding & Treatment: Seed cells in an opaque-walled, white microplate. Treat with D3G at your desired concentrations.
    • Incubation & Equilibration: Incubate for the treatment period (e.g., 24h). Equilibrate plates and Caspase-Glo 3/7 reagent to room temperature.
    • Reagent Addition: Add an equal volume of Caspase-Glo 3/7 reagent to each well.
    • Mixing & Incubation: Mix contents gently on a shaker and incubate at room temperature for 30-60 minutes (optimize time for your cell type).
    • Measurement: Measure luminescence using a plate-reading luminometer [3].
Annexin V / Propidium Iodide (PI) Staining (Flow Cytometry)

This assay detects early apoptotic events by measuring phosphatidylserine (PS) exposure on the cell surface [4].

  • Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS in a calcium-dependent manner. PI is a viability dye that stains cells with compromised membrane integrity (late apoptosis/necrosis) [4].
  • Workflow:
    • Cell Harvest & Wash: Harvest ~5x10⁵ to 1x10⁶ cells, wash with cold 1X PBS, and pellet by gentle centrifugation.
    • Staining Cocktail: For each sample, prepare 100 µl of incubation reagent containing 10 µL 10X Binding Buffer, 10 µL PI stock solution, 1 µL Annexin V-FITC conjugate, and 79 µL dH₂O.
    • Stain Cells: Gently resuspend the washed cell pellet in the 100 µl staining cocktail.
    • Incubation: Incubate in the dark for 15 minutes at room temperature.
    • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within 1 hour [4].

Troubleshooting & FAQs

  • Q: I see no significant apoptosis in my cell line at the suggested concentrations. What could be wrong?

    • A: Cell lines have varying sensitivities. Perform a dose-response curve (e.g., 0-100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to establish optimal conditions for your specific model. Ensure D3G is dissolved in DMSO, but keep the final DMSO concentration low (e.g., ≤0.1%) to avoid solvent toxicity [3] [1].
  • Q: My negative control shows high background in the caspase assay. How can I reduce it?

    • A: High background can be caused by spontaneous substrate degradation or excessive baseline cell death. Ensure cells are healthy and not over-confluent at the start of treatment. Use fresh reagent preparations and confirm the DMSO vehicle control does not induce stress. Optimize the number of cells per well, as too many cells can increase background [3].
  • Q: The Annexin V signal is weak. How can I improve it?

    • A: Titrate the Annexin V conjugate concentration. While a 1:100 dilution is typical, optimal concentrations can vary by cell type and may require testing from 1:10 to 1:1000 [4]. Ensure the binding buffer contains sufficient Ca²⁺, as Annexin V binding is calcium-dependent. Process samples quickly and keep them on ice after staining to preserve the signal.
  • Q: How does the stability of D3G in cell culture media affect my results?

    • A: Delphinidin is sensitive to pH and degrades quickly in physiological settings (pH >7), leading to low bioavailability [2]. This is a major challenge. Consider refreshing the compound-containing media more frequently (e.g., every 12 hours) in long-term experiments to maintain effective concentrations.

References

Delphinidin 3-glucoside chloride metabolite identification gallic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Metabolic Relationship

Delphinidin 3-glucoside (D3G) is an anthocyanin, a type of water-soluble flavonoid pigment. Its core structure is the aglycone delphinidin attached to a glucose molecule [1]. Under physiological conditions (pH 7.4, 37°C), D3G is intrinsically unstable and rapidly degrades.

A major identified degradation product and metabolite is gallic acid (3,4,5-trihydroxybenzoic acid) [2]. The degradation is surprisingly fast, with one study reporting a half-life of approximately 30 minutes for the aglycone delphinidin in cell culture medium [2].

The following diagram outlines the metabolic relationship and the core experimental finding:

G D3G Delphinidin-3-Glucoside (D3G) Delphinidin Delphinidin (Aglycone) D3G->Delphinidin Hydrolysis (Enzymatic/Chemical) GallicAcid Gallic Acid (Major Metabolite) Delphinidin->GallicAcid Degradation Finding Key Experimental Finding Finding->GallicAcid Identified as HalfLife Half-life (t₁/₂) ≈ 30 min (in cell culture medium, 37°C)

Key Quantitative Data & Biological Activities

The table below summarizes selected quantitative data and biological activities for D3G and its metabolite, gallic acid, from the search results.

Compound Key Biological Activity / Parameter Experimental System / Context Quantitative Result / Notes
Delphinidin 3-glucoside EGFR Inhibition [3] In vitro enzyme assay IC₅₀ = 2.37 µM
Induction of Apoptosis [3] B-cell chronic lymphocytic leukemia (B-CLL) cells Effective at 30-100 µM; acts via caspase-3 activation
Phytoestrogen Activity [3] Binding to ERβ receptor IC₅₀ = 9.7 µM
Antioxidant / Cell Protection [2] Cultured Human Umbilical Vein Endothelial Cells (HUVECs) Low, biologically relevant concentrations (100 nM - 1 µM) are protective and increase glutathione. High concentrations (e.g., 100 µM) can be cytotoxic/pro-oxidant.
Delphinidin (Aglycone) Degradation Rate [2] Phenol red-free tissue culture medium (pH 7.4, 37°C) Half-life (t₁/₂) ~30 minutes
Gallic Acid Antioxidant / Cell Protection [2] Cultured Human Umbilical Vein Endothelial Cells (HUVECs) Shows a similar hormetic profile to delphinidin: protective at low concentrations (100 nM - 1 µM), cytotoxic at high levels (100 µM).

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments relevant to studying D3G and gallic acid.

Protocol for Determining Degradation Kinetics and Metabolite Identification [2]

This method is used to study the stability of delphinidin and identify its degradation products, like gallic acid.

  • Sample Preparation: Incubate delphinidin (e.g., 100-200 µM) in an appropriate buffer or phenol red-free tissue culture medium (pH 7.4) at 37°C.
  • Monitoring Degradation: Use a spectrophotometer to measure the absorbance at a specific wavelength (e.g., λ=585 nm for delphinidin) every 10 minutes for the first hour, then hourly for up to 7 hours.
  • Metabolite Identification:
    • Extraction: After incubation (e.g., 30 minutes), mix the sample with an equal volume of ice-cold methanol containing 0.2% formic acid to precipitate proteins. Keep on ice for 1 hour, then centrifuge (e.g., 10,000g for 5 min). Repeat the extraction on the pellet and combine all supernatants.
    • Analysis: Reduce the combined supernatant volume by vacuum concentration (SpeedVac). Resuspend the dried extract and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in both positive and negative ion modes to identify compounds like gallic acid.
Protocol for Assessing Antioxidant/Cytoprotective Effects in Cell Models [2]

This protocol is used to evaluate the hormetic effects (protective at low doses, toxic at high doses) of D3G, delphinidin, and gallic acid.

  • Cell Culture: Use a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs). Culture cells in standard medium.
  • Compound Treatment: Prepare a range of concentrations of the test compounds (e.g., from 100 nM to 100 µM). It is critical to use biologically relevant, low concentrations (nM to low µM) to observe protective effects, as high concentrations (≥100 µM) often induce cytotoxicity.
  • Oxidative Stress Induction: Challenge the cells with an oxidative stressor after or during compound treatment.
  • Viability/Protection Assay: Measure cell viability using an assay like MTT or a similar method.
  • Mechanistic Analysis: To investigate a potential mechanism, measure intracellular glutathione levels using a commercial assay kit.

Troubleshooting Common Experimental Issues

  • Issue: Inconsistent Biological Activity

    • Cause & Solution: The most likely cause is the rapid degradation of delphinidin and the use of inappropriately high concentrations [2].
    • Recommendation: Always prepare fresh stock solutions. Verify concentration and stability under your specific experimental conditions (buffer, pH, temperature). Test a wide range of concentrations, focusing on the low, physiologically relevant range (nM to µM).
  • Issue: Difficulty Detecting Expected Metabolites

    • Cause & Solution: The degradation products may not be the parent anthocyanin. As the search results indicate, the bioactivity of delphinidin may be mediated by its degradation products, such as gallic acid [2].
    • Recommendation: When studying anthocyanins like D3G, design your analytical methods (e.g., LC-MS/MS) to target not just the parent compound but also its common degradation products, including gallic acid and other phenolic acids.

References

Delphinidin 3-glucoside chloride light sensitivity handling protocols

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Is D3G really light-sensitive? Yes, absolutely. Anthocyanins, including D3G, are highly susceptible to degradation when exposed to light. One study showed that an ethanolic anthocyanin extract degraded via zero-order kinetics when exposed to sunlight, indicating a rapid and constant rate of degradation, unlike the slower, first-order kinetics observed when stored in the dark [1].

  • What is the best way to store D3G solutions? Solutions should be stored in dark conditions (e.g., amber vials wrapped in aluminum foil) at low temperatures. Research confirms that storage in the dark or cold significantly enhances stability compared to room temperature or light-exposed conditions [1].

  • Are there any methods to improve D3G's stability during experiments? Yes, copigmentation is an effective method. A 2022 study demonstrated that forming a complex with Soybean Protein Isolate-7s (SPI-7s) significantly improved the light and thermal stability of D3G, especially at acidic pH (2.8) [2].

Light Stability Data & Protocols

The following table summarizes quantitative data on anthocyanin stability under different light conditions, which is directly applicable to D3G handling [1].

Storage Condition Degradation Kinetics Relative Stability
Sunlight Zero-order kinetics Least stable
Ambient (Shadow) First-order kinetics Moderately stable
Darkness First-order kinetics Moderately stable
Cold (e.g., 4°C) First-order kinetics Most stable

Experimental Protocol: Enhancing Stability via Copigmentation

This methodology details how to create a stable D3G complex with Soybean Protein Isulate-7s (SPI-7s) based on published research [2].

  • 1. Principle: The interaction between SPI-7s and D3G forms a more stable complex, protecting the anthocyanin from degradation factors like light and heat. This is evaluated by measuring the copigmentation rate.
  • 2. Reagents & Equipment:
    • Delphinidin-3-glucoside chloride (D3G)
    • Soybean Protein Isolate-7s (SPI-7s)
    • Phosphate Buffered Saline (PBS), pH 2.8 and 6.8
    • UV-Vis Spectrophotometer
    • Thermostatic Water Bath
    • Amber glass vials
  • 3. Procedure:
    • Prepare Complex: Dissolve SPI-7s and D3G in PBS (pH 2.8) at a final D3G concentration of 20 mg/100mL. The optimal mass ratio of SPI-7s to D3G is between 30:1 and 40:1 [2].
    • Incubate: Heat the mixture in a water bath at 60°C for 90 minutes [2].
    • Measure: After incubation, cool the solution and measure its absorbance at 521 nm using a spectrophotometer.
    • Calculate Copigmentation Rate: Copigmentation Rate (%) = [(A - A₀) / A₀] × 100
      • A = Absorbance of the SPI-7s-D3G complex
      • A₀ = Absorbance of the D3G solution alone (control)
  • 4. Application: Use this complexed solution for subsequent experiments. The study showed that this treatment significantly improved D3G retention under both light and thermal stress [2].

Troubleshooting Guide

Problem Potential Cause Solution
Rapid degradation of D3G solution Exposure to light during preparation or storage Use amber glassware or foil-wrap all containers. Perform procedures in dim light.
Low copigmentation rate Suboptimal pH or reaction conditions Ensure the PBS buffer is at pH 2.8. Verify the incubation temperature and duration.
Inconsistent absorbance readings Protein-anthocyanin complex not forming properly Confirm the purity and concentration of both SPI-7s and D3G. Ensure the solution is properly mixed.

Photodegradation Mechanism of Anthocyanins

The diagram below illustrates the light-induced degradation pathway of anthocyanins like D3G, which explains the need for strict light protection.

G Light Light Flavylium Cation (Colored) Flavylium Cation (Colored) Light->Flavylium Cation (Colored) Absorption Excited State Cation (AH+*) Excited State Cation (AH+*) Flavylium Cation (Colored)->Excited State Cation (AH+*) Excited Quinoidal Base (A*) Excited Quinoidal Base (A*) Excited State Cation (AH+*)->Excited Quinoidal Base (A*) Ultrafast Proton Transfer Heat Heat Excited State Cation (AH+*)->Heat Energy Dissipation Degradation Products (Colorless) Degradation Products (Colorless) Excited Quinoidal Base (A*)->Degradation Products (Colorless) Rapid Decay Excited Quinoidal Base (A*)->Heat Energy Dissipation

This mechanism shows that upon absorbing light, D3G enters a highly energetic, excited state. This triggers an ultrafast proton transfer reaction, leading to the formation of different molecular structures and eventual breakdown into colorless, degraded products [3].

Key Handling Summary

To ensure experimental integrity with D3G, consistently follow these core practices:

  • Protect from Light: Use amber glassware or aluminum foil for all containers.
  • Control Temperature: Store at low temperatures (e.g., -20°C for long-term).
  • Optimize pH: Maintain an acidic environment (pH ~2.8) for maximum stability.
  • Use Stabilizers: Employ copigments like SPI-7s to significantly enhance light stability.

References

Delphinidin 3-glucoside chloride vehicle control optimization DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation Guide

Parameter Recommended Value Context & Additional Notes
Stock Solvent [1] DMSO Anhydrous, cell culture grade.
Stock Concentration [1] 100 mg/mL Equivalent to ~200 mM. This is a standard, highly concentrated stock.
Final DMSO Concentration in Cell Culture [2] [3] ≤ 1% (v/v) A common and well-tolerated concentration for in vitro assays.
Storage Conditions [1] [2] -20°C to -80°C, sealed, protected from light and moisture Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation [2].

The following workflow outlines the recommended procedure for preparing and using the stock solution, integrating key steps to ensure stability and experimental validity.

G Start Start Preparation Weigh Weigh Delphinidin 3-glucoside chloride powder Start->Weigh Dissolve Dissolve in anhydrous DMSO (100 mg/mL) Weigh->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store at -20°C to -80°C Sealed, dark, dry Aliquot->Store ExpStart Begin Experiment Store->ExpStart For experiment Thaw Thaw aliquot on ice ExpStart->Thaw Dilute Dilute in culture medium Ensure [DMSO] ≤ 1% Thaw->Dilute Controls Include Vehicle Control (Culture medium with equal [DMSO]) Dilute->Controls Treat Treat cells and incubate Controls->Treat

Detailed Experimental Protocols

To ensure your results are reliable and reproducible, here are detailed methodologies for key experiments, including the critical vehicle control.

Cell Viability Assay (e.g., MTT Assay)

This protocol is adapted from general cell viability principles and specific anthocyanin research [2].

  • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
  • Prepare Treatments:
    • Test Group: Dilute the DMSO stock of Delphinidin 3-glucoside chloride in culture medium to the desired final concentrations (e.g., 30-100 μM). Ensure the final DMSO concentration does not exceed 1% [2].
    • Vehicle Control Group: Culture medium containing the same volume of DMSO as your highest test concentration. This is essential to rule out effects caused by the solvent itself.
    • Blank/Untreated Control: Culture medium only.
  • Treat cells by replacing the medium with the prepared solutions. Incubate for the desired time (e.g., 24 hours) [1].
  • Add MTT reagent (e.g., 0.5 mg/mL) and incubate for 1-4 hours at 37°C.
  • Solubilize formazan crystals by removing the medium and adding DMSO.
  • Measure absorbance at 550-570 nm. Cell viability is expressed as a percentage of the vehicle control.
Western Blot Analysis

This protocol is based on methods used to study the mechanism of Delphinidin 3-glucoside [1] [4].

  • Seed cells in 6-well plates (e.g., 0.5 × 10⁶ cells/well) and allow to adhere.
  • Treat cells with Delphinidin 3-glucoside (diluted from DMSO stock) and the vehicle control for the required time (e.g., 24 hours).
  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA or Bradford assay.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block membrane with 5% non-fat milk for 1 hour.
  • Incubate with primary antibodies (e.g., against p-AKT, IRF1, Bax, Bcl-2, caspase-3) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence (ECL) reagent and visualize.

Frequently Asked Questions

What is the maximum safe concentration of DMSO for my cell lines? While ≤1% (v/v) is generally safe for most mammalian cell lines [2] [3], this can vary. It is critical to empirically determine the tolerance of your specific cell line by running a vehicle control curve (e.g., 0.1%, 0.5%, 1% DMSO) alongside a viability assay.

My Delphinidin 3-glucoside solution has changed color or precipitated. What should I do? Anthocyanins are sensitive to light, oxygen, and pH. Do not use the solution. Color change suggests degradation, and precipitation indicates instability. Always prepare fresh aliquots, protect stocks from light and moisture, and avoid repeated freeze-thaw cycles. Consider storing aliquots under inert gas [2].

The biological activity of my compound seems low or inconsistent. What could be wrong?

  • Verify Solvent Concentration: Confirm that the final DMSO concentration in all assays is ≤1% and is identical in both treatment and vehicle control groups.
  • Check Compound Stability: Ensure proper storage conditions and use a fresh aliquot. Exposure to light or repeated freezing/thawing can degrade the compound.
  • Confirm Stock Concentration: Ensure your stock solution was prepared accurately and is fully dissolved.

References

Delphinidin 3-glucoside chloride cytotoxicity assay optimization MTT

Author: Smolecule Technical Support Team. Date: February 2026

MTT Assay Optimization Parameters for D3G

Parameter Recommended Setting Rationale & Considerations
Cell Seeding Density 2,000 cells/well (for 96-well plate) Provides consistent linear viability across various time points (24, 48, 72h); prevents signal saturation or weak signals [1].
D3G Solvent & Concentration DMSO ≤ 0.3125% (v/v) Higher DMSO causes cytotoxicity; 0.3125% is generally safe, but limit varies by cell line and exposure time [1].
Serum in Media During MTT Incubation Use serum-free media Prevents background interference from serum components during formazan formation [2].
Incubation Time with MTT Reagent 3-4 hours at 37°C Standard time for formazan crystal formation; ensure incubation is protected from light [2] [3].
Formazan Solubilization Use recommended solvent (e.g., SDS-HCl in isopropanol) Critical for dissolving crystals fully; gentle pipetting or extended shaking may be needed [2].
Absorbance Measurement 570 nm (reference: 630 nm) Standard detection wavelength; read plates within 1 hour after solubilization [2] [3].

Detailed Experimental Protocols

Standard MTT Assay Procedure

Here is a core protocol adapted for D3G testing [2] [3]:

  • Cell Seeding and Treatment: Seed cells at the optimized density in a 96-well plate and allow them to adhere for 24 hours. Treat with D3G across a concentration range (e.g., 100–600 µg/mL based on its activity [4] [5]) for the desired duration (e.g., 24h). Include wells with media only (blank) and solvent control (e.g., 0.3125% DMSO).
  • MTT Reaction: After treatment, carefully aspirate the media. Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate at 37°C for 3-4 hours.
  • Solubilization: After incubation, add 150 µL of the solubilization solution (e.g., MTT solvent containing 4 mM HCl and 0.1% NP-40 in isopropanol) to each well.
  • Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm with a reference wavelength of 630 nm.
Cell Density Optimization Protocol

If using a new cell line, optimize density as follows [1]:

  • Harvest cells during exponential growth and prepare a series of cell suspensions.
  • Seed cells in a 96-well plate at various densities (e.g., 125, 250, 500, 1000, 2000, 4000, 8000 cells per well) with multiple replicates per density.
  • Incubate for 24, 48, and 72 hours, then perform the MTT assay at each time point.
  • Generate a standard curve of absorbance versus cell number and select the density that yields a linear and mid-range absorbance value for your assay duration.

Frequently Asked Questions (FAQs)

Q1: Why do I get high background or inconsistent results between replicates?

  • Evaporation: A major cause of inconsistency, especially in edge wells. Ensure plates are properly sealed and humidified during incubation. Using specialized microplates designed to minimize evaporation is recommended [6].
  • Solvent Control: Using a single DMSO control for all drug concentrations can skew results. Use matched DMSO controls for each drug concentration to account for the varying solvent levels [6].
  • Incomplete Solubilization: If formazan crystals are not fully dissolved, absorbance readings will be inaccurate. Ensure the solubilization solution is fresh and increase shaking time or pipette gently to dissolve all crystals [2].

Q2: My D3G shows no cytotoxic effect, even at high concentrations. What could be wrong?

  • Cell Line Sensitivity: The anti-cancer effects of D3G are often pathway-specific. It has shown efficacy by downregulating HOTAIR via the Akt signaling pathway in breast cancer models and inhibiting immune checkpoints in colorectal cancer cells [7] [5]. Verify that your cell line expresses the relevant molecular targets.
  • Bioactivity Verification: D3G's mechanism can involve inducing autophagy or modulating immune checkpoints rather than direct cytotoxicity [4] [5]. Consider complementing the MTT assay with other endpoint analyses, such as Western blotting for target proteins or flow cytometry for apoptosis.

Q3: Is the IC50 value sufficient to report my findings?

  • Time Dependency: The IC50 is a common but time-dependent metric. The same experiment performed at 24h vs. 48h can yield different IC50 values [8].
  • Enhanced Metrics: For more robust and mechanistically informative data, consider calculating time-independent parameters like the ICr0 (concentration where growth rate is zero) or ICrmed (concentration that halves the control growth rate) [8]. These provide a better measure of a compound's effect on cell proliferation.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines the core experimental workflow and key decision points for troubleshooting.

G Start Start D3G MTT Assay Plan Assay Planning Start->Plan Execute Assay Execution Plan->Execute Sub1 Optimize Cell Density Plan->Sub1 Sub2 Confirm DMSO ≤ 0.3125% Plan->Sub2 Sub3 Plan Matched Controls Plan->Sub3 Analyze Data Analysis Execute->Analyze Sub4 Seed & Treat Cells Execute->Sub4 Sub5 Add MTT in Serum-Free Media Execute->Sub5 Sub6 Incubate 3-4h Execute->Sub6 Sub7 Solubilize Formazan Execute->Sub7 Sub8 Measure OD at 570nm Execute->Sub8 Sub9 High Background/Noise? Analyze->Sub9 Sub10 No Cytotoxic Effect? Analyze->Sub10 Sub13 Calculate IC50 & Growth Metrics Analyze->Sub13 Sub4->Sub5 Sub5->Sub6 Sub6->Sub7 Sub7->Sub8 Sub11 Check Evaporation & Controls Sub9->Sub11 Sub12 Verify Cell Line & Mechanisms Sub10->Sub12

References

Delphinidin 3-glucoside chloride IC50 calculation methods different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Known IC50 Values for Delphinidin-3-O-glucoside

The table below summarizes the specific IC50 values found in the scientific literature for D3G. Please note that these values are highly dependent on the experimental conditions, such as the duration of treatment.

Cell Line Cancer Type IC50 Value (µg/mL) Exposure Time Citation
HCT-116 Colorectal Cancer 396 ± 23 µg/mL 24 hours [1]
HT-29 Colorectal Cancer 329 ± 17 µg/mL 24 hours [1]

Standard Protocol for IC50 Determination

The following workflow outlines the general method used to generate IC50 data, which you can adapt for your experiments with D3G on other cell lines.

Start Start IC50 Assay Plate Seed cells in 96-well plate (~1×10⁴ cells/well) Start->Plate Incubate Incubate for 24h (37°C, 5% CO₂) Plate->Incubate Treat Treat with D3G (Series of concentrations e.g., 50-600 µg/mL) Incubate->Treat Incubate2 Incubate with treatment for 24h Treat->Incubate2 Measure Measure cell viability (e.g., MTS assay) Incubate2->Measure Calculate Calculate IC50 (e.g., using GraphPad Prism) Measure->Calculate End IC50 Value Obtained Calculate->End

Key Experimental Details
  • Cell Viability Assay: The data in the table was obtained using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS assay) [1]. The absorbance was measured at 515 nm.
  • IC50 Calculation: The IC50 values were calculated using Prism software (GraphPad), which fits the dose-response data to a nonlinear regression model to determine the concentration that causes a 50% reduction in cell viability [1].
  • Solubility Considerations: Some related phenolic compounds require dissolution in DMSO, with a final concentration not exceeding 0.5% in the cell culture medium. An untreated control with the same percentage of DMSO should always be included for comparison [1].

Frequently Asked Questions

Q1: Why might I get different IC50 values for the same cell line? IC50 values can vary significantly based on several factors, including:

  • Cell Passage Number: Higher passage numbers can lead to genetic drift and altered drug response.
  • Assay Type: Different viability assays (e.g., MTT, MTS, LDH) may yield slightly different results.
  • Serum Concentration: The amount of fetal bovine serum (FBS) in the culture medium can affect compound bioavailability.
  • Treatment Duration: Longer exposure times typically result in lower IC50 values.

Q2: The IC50 for my cell line is not listed. What should I do? You will need to determine it empirically. Follow the standard protocol above, testing a wide range of D3G concentrations (for example, from 50 µg/mL to 600 µg/mL) on your specific cell line to generate a dose-response curve.

Q3: Are there strategies to improve the bioavailability of D3G in vitro? Yes, research suggests that the bioavailability and stability of anthocyanins like D3G can be enhanced using nano-delivery systems (e.g., nano-capsules) or by co-administration with compounds like α-casein [2].

References

Delphinidin 3-glucoside chloride EGFR inhibition compared to other anthocyanins

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Anthocyanin Effects on EGFR

Compound Name Reported IC₅₀ for EGFR Key Experimental Findings & Comparative Data Cell Lines / Model Used Citations
Delphinidin-3-O-glucoside (D3G) 2.37 µM [1] [2] [3] Potent inhibition of EGFR tyrosine kinase activity; induces apoptosis in chronic lymphocytic leukemia; inhibits tumor growth in mouse xenograft models [1]. A431 (vulva carcinoma), B-CLL, MDA-MB-231 (breast cancer) xenografts [1]
Delphinidin (aglycone) Not explicitly quantified (less than D3G) Inhibits EGFR tyrosine kinase; found to be a more potent inhibitor than Malvidin [3]. A431 (vulva carcinoma) [3]
Cyanidin (aglycone) Not explicitly quantified Inhibits EGFR tyrosine kinase; found to be a more potent inhibitor than Malvidin [3]. A431 (vulva carcinoma) [3]
Malvidin (aglycone) >100 µM Showed little to no inhibitory activity on EGFR tyrosine kinase up to 100 µM [3]. A431 (vulva carcinoma) [3]
Malvidin-3-glucoside >100 µM Showed no effect on tumor cell growth or EGFR tyrosine kinase activity up to 100 µM [3]. A431 (vulva carcinoma) [3]

Detailed Experimental Data and Methodologies

The comparative data is supported by several key studies that provide insights into the mechanisms and experimental protocols.

Direct EGFR Kinase Inhibition Assay

A foundational study directly compared the ability of different anthocyanidins (the aglycone forms) to inhibit EGFR isolated from A431 cells, which overexpress the receptor [3].

  • Key Finding: The study concluded that delphinidin and cyanidin were potent inhibitors of the EGFR tyrosine kinase, while malvidin was inactive at the same concentrations [3].
  • Protocol Outline:
    • EGFR Isolation: The EGFR was isolated from the A431 human vulva carcinoma cell line.
    • Kinase Activity Measurement: The tyrosine kinase activity of the isolated EGFR was measured in the presence of varying concentrations of the anthocyanidins.
    • ATP Competition: The inhibition was found to be competitive with ATP, meaning the compounds bind at the ATP-binding site of the kinase [4].
Cellular Efficacy and Downstream Signaling

Research on D3G has extended beyond isolated enzyme assays to demonstrate its effects in cellular and animal models.

  • In Vitro Anti-proliferative and Pro-apoptotic Effects: D3G (at concentrations of 30-100 μM) induced apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells. This was linked to redox-sensitive caspase-3 activation [1].
  • In Vivo Antitumor Activity: In a mouse model grafted with MDA-MB-231 breast cancer cells, administration of D3G (40 mg/kg/day for 25 days) significantly inhibited tumor growth. The proposed mechanism involves the inactivation of the pAKT/IRF1/HOTAIR signaling pathway [1] [2].
  • Immune Checkpoint Modulation: In human colorectal cancer cells (HCT-116), D3G was also shown to decrease the protein expression of the immune checkpoint PD-L1, suggesting a potential multi-faceted approach to activating an anti-tumor immune response [5].

Mechanism of Action and Signaling Pathways

The anticancer activity of D3G is linked to its ability to interact with multiple molecular targets and signaling pathways, as illustrated below.

This diagram illustrates the multi-targeted mechanism by which D3G exerts its anti-cancer effects, primarily through direct EGFR inhibition and downstream signaling disruption.

Conclusion for Researchers

  • Key Differentiator: The glycosylated form (D3G) shows potent, specific activity, while the activity of other anthocyanins like cyanidin and delphinidin aglycones can vary, and others like malvidin are largely inactive against EGFR [3].
  • Research Implications: D3G represents a promising natural scaffold for the development of novel anti-cancer agents, particularly for EGFR-driven cancers. Future research should focus on overcoming bioavailability challenges and exploring its potential in combination therapies.

References

Delphinidin 3-glucoside chloride antioxidant activity comparison other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Capacity Comparison

The table below summarizes the antioxidant performance of Delphinidin 3-glucoside chloride (Dp3g) and other common flavonoids from key assays.

Flavonoid Compound Assay Type Key Findings & Performance Structural Features
Delphinidin 3-glucoside chloride (Dp3g) ORAC, TEAC, Cellular Anti-inflammatory Potent antioxidant; reduces vascular inflammation (VCAM-1/ICAM-1) [1]. Higher activity in non-acylated fruit anthocyanins [1]. Aglycone: Delphinidin. Three OH groups on B-ring. Glycoside: 3-O-glucoside [2] [3] [4].
Cyanidin 3-glycosides (e.g., Cyanidin 3-glucoside) ORAC, TEAC, Cellular Anti-inflammatory Shows high, but generally lower, activity than delphinidin-based anthocyanins [1]. Aglycone: Cyanidin. Two OH groups on B-ring.
Quercetin (Aglycone) ABTS, Electrochemical (CV), Enzyme Inhibition Powerful antioxidant; high radical scavenging capacity and multifunctional bioactivity [5] [6]. Flavonol aglycone. Catechol group on B-ring, C2-C3 double bond with 3-OH [5].
Rutin (Quercetin-3-O-rutinoside) ABTS, DPPH, FRAP, Electrochemical, Enzyme Inhibition Good antioxidant activity, but often lower than its aglycone, quercetin [5] [6]. Glycosylated at C-3, which can modulate activity.
Dihydroquercetin ABTS Decolorization & Lag-time Exhibits additive/mildly subadditive effects when combined with α-tocopherol [5]. Lacks C2-C3 double bond, which can influence conjugation and reactivity.

Experimental Protocols for Key Data

To ensure your research is reproducible, here are the methodologies behind the critical findings mentioned above.

  • ABTS Radical Scavenging (Decolorization Assay) [5]: The ABTS radical cation (ABTS•+) is generated chemically. The antioxidant compound is mixed with the blue-green ABTS•+ solution, and the decrease in absorbance at a specific wavelength (e.g., 734 nm) is monitored over time (e.g., 30 minutes). The antioxidant capacity is calculated as Trolox Equivalents.
  • Oxygen Radical Absorbance Capacity (ORAC) [1]: This assay measures the ability of an antioxidant to protect a fluorescent probe from peroxyl radical damage. The area under the fluorescence decay curve is measured, and the antioxidant capacity is expressed as Trolox Equivalents.
  • Cellular Anti-inflammatory Activity [1]: Human endothelial cells are stimulated with a pro-inflammatory cytokine (e.g., TNF-α) in the presence or absence of the test anthocyanin. The cell surface expression of vascular adhesion molecules (VCAM-1 and ICAM-1) is then measured to quantify the anti-inflammatory effect.

Structure-Activity Relationship & Mechanisms

The antioxidant efficacy of a flavonoid is largely determined by its molecular structure. The diagram below illustrates key structural features and their impact on activity.

G A Flavonoid Core Structure B B-Ring Substituents A->B C C-Ring Configuration A->C D Glycosylation & Acylation A->D B1 High Activity with: • Catechol Group (ortho-dihydroxyl) • Additional OH groups B->B1 C1 High Activity with: • C2-C3 Double Bond • 3-OH Group C->C1 D1 Glycosylation: • Increases solubility/stability • Can slightly reduce activity Acylation (with cinnamic acids): • Increases stability • Can reduce antioxidant potency D->D1 B2 e.g., Delphinidin (3 OH) Quercetin (Catechol) B1->B2 C2 e.g., Quercetin (Dihydroquercetin lacks C2-C3 bond) C1->C2 D2 e.g., Dp3g (non-acylated) Black carrot anthocyanins (acylated) D1->D2

The primary mechanism through which these flavonoids exert antioxidant effects is by donating a hydrogen atom or an electron to stabilize free radicals. The presence of key structural features like the catechol group in the B-ring and a C2-C3 double bond in conjugation with a 4-carbonyl group enhances this electron-donating capacity and the stability of the resulting radical, making compounds like quercetin and delphinidin particularly potent [1] [4].

Biological Pathways and Anti-inflammatory Action

Beyond simple radical scavenging, Delphinidin 3-glucoside chloride exhibits beneficial biological activity by modulating specific cellular pathways, particularly in the context of cardiovascular inflammation.

G Start Inflammatory Stimulus (e.g., TNF-α) A Activation of Endothelial Cells Start->A B Expression of Adhesion Molecules (VCAM-1, ICAM-1) A->B C Monocyte Adhesion & Migration B->C D Atherosclerotic Plaque Development C->D Dp Delphinidin 3-glucoside chloride Intervention Effect Reduced Expression of VCAM-1 and ICAM-1 Dp->Effect Effect->B Outcome Inhibition of Atherosclerosis (Cardiovascular Protection) Effect->Outcome

Research shows that Delphinidin 3-glucoside chloride and other anthocyanins can reduce the expression of vascular adhesion molecules (VCAM-1 and ICAM-1) in human endothelial cells under inflamed conditions. This action helps inhibit the adhesion of monocytes to the endothelium, which is a pivotal early step in the development of atherosclerosis [1].

References

Delphinidin 3-glucoside chloride apoptosis induction vs chemotherapy drugs

Author: Smolecule Technical Support Team. Date: February 2026

Apoptosis Induction and Anticancer Mechanisms of Delphinidin 3-Glucoside

The following table summarizes the key experimental findings on the mechanisms and effects of Delphinidin 3-glucoside chloride (D3G) from in vitro and in vivo studies.

Aspect Experimental Findings for Delphinidin 3-Glucoside Model System References
General Cell Death Mechanisms Induces mitochondrial dysfunction; activates caspase cascades; modulates pro/anti-apoptotic proteins (e.g., ↑Bax, ↓Bcl-2). Preclinical models (in vitro, in vivo) [1] [2]
Targeted Signaling & Pathways Inhibits EGFR (IC50: 2.37 µM); modulates pAKT/IRF1/HOTAIR pathway; downregulates immune checkpoints PD-1/PD-L1. HUVECs, breast cancer cells, B-cell chronic lymphocytic leukemia (B CLL) [3] [4] [5]
Quantitative Cytotoxicity (IC50) HCT-116 (Colorectal Cancer): 396 µg/mL; HT-29 (Colorectal Cancer): 329 µg/mL; B CLL Cells: Induces apoptosis at 30-100 µM. Human cancer cell lines [3] [4] [5]
In Vivo Efficacy Dose of 40 mg/kg/day (oral gavage) for 25 days inhibited tumor growth in MDA-MB-231 breast cancer xenograft mouse models. Athymic BALB/c mice [4] [5]

Common Apoptosis Detection Protocols

To experimentally verify the induction of apoptosis, researchers use several standard laboratory protocols. The table below outlines two foundational methods.

Protocol Key Principle Key Reagents/Steps

| Annexin V / Propidium Iodide (PI) Staining | Detects phosphatidylserine (PS) exposure on the outer leaflet of the cell membrane (early apoptosis) and loss of membrane integrity (necrosis). | 1. Harvest and wash cells. 2. Incubate with Annexin V-FITC and PI in binding buffer for 15 min in the dark. 3. Analyze by flow cytometry within 1 hour. [6] [7] | | TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling strand breaks with fluorescent nucleotides. | 1. Fix cells with paraformaldehyde. 2. Permeabilize cells with detergent. 3. Incubate with TdT enzyme and labeled nucleotides to tag DNA breaks. 4. Analyze by flow cytometry or microscopy. [6] |

Molecular Pathways of Apoptosis Induction

The diagram below integrates findings from the search results to illustrate the multi-targeted approach through which Delphinidin 3-glucoside is reported to induce apoptosis in cancer cells.

G cluster_targets Key Molecular Targets cluster_effects Cellular Effects & Signaling D3G Delphinidin 3-Glucoside (D3G) EGFR EGFR Inhibition D3G->EGFR IC₅₀: 2.37 µM PD1_PDL1 PD-1/PD-L1 (Immune Checkpoint) D3G->PD1_PDL1 AKT pAKT/IRF1/HOTAIR Pathway D3G->AKT BCL2 Bcl-2/Bax Ratio D3G->BCL2 Decreases ROS Mitochondrial Dysfunction & ROS Generation D3G->ROS SGLT1-mediated Uptake [7] EGFR->ROS AKT->ROS BCL2->ROS CytoC Cytochrome C Release ROS->CytoC Caspases Caspase-3 Activation CytoC->Caspases Apoptosis Apoptosis Execution (DNA Fragmentation, PS Exposure) Caspases->Apoptosis

Interpretation and Current Research Status

  • Mechanistic Context: The diagram shows that D3G acts on multiple fronts, unlike some single-target chemotherapy drugs. Its reported ability to inhibit immune checkpoints like PD-L1 suggests a potential dual mechanism: directly killing cancer cells while potentially helping the immune system recognize the tumor [3].
  • Research Phase: It is crucial to note that the data presented here, including mechanism and efficacy, is from preclinical studies (in vitro and animal models). The concentrations and doses shown are experimental and their relevance to human treatment is not yet established [1] [2].
  • Comparison with Chemotherapy: A direct, quantitative side-by-side comparison with standard chemotherapy drugs in identical experimental models was not available in the search results. The provided data offers a foundational understanding of D3G's own profile, which is the first step for researchers considering such a comparison.

References

Delphinidin 3-glucoside chloride PD-L1 expression inhibition vs cyanidin-3-O-glucoside

Author: Smolecule Technical Support Team. Date: February 2026

D3G vs. C3G: Comparison of PD-L1/PD-1 Inhibition

Feature Delphinidin-3-O-glucoside (D3G) Cyanidin-3-O-glucoside (C3G)
PD-L1 Expression Inhibition Decreased PD-L1 protein in HCT-116 colorectal cancer cells [1] Decreased PD-L1 fluorescence intensity by 39% in HCT-116 cells [1]
PD-1 Expression Inhibition Decreased PD-1 expression in PBMCs co-cultured with HCT-116 and HT-29 cells by 50% and 51% [1] Decreased PD-1 expression in PBMCs co-cultured with HCT-116 and HT-29 cells by 39% and 26% [1]
Molecular Docking Potential Data not specifically highlighted for PD-1/PD-L1 in search results Showed highest potential to inhibit PD-1 (-6.8 kcal/mol) and PD-L1 (-9.6 kcal/mol) [1]

| Other Key Anticancer & Immunomodulatory Effects | - Modulates pathways like PI3K/Akt, ERK, and NF-κB [2] [3]

  • Induces apoptosis and cell cycle arrest [2] [3] | - Reduces proportion of immunosuppressive Regulatory T cells (Tregs) [4]
  • Inhibits tumor growth and metastasis in lung cancer models [5] | | Reported IC50 (Cell Viability)| HCT-116: 396 ± 23 µg/mL; HT-29: 329 ± 17 µg/mL [1] | Specific values for cell viability not provided in search results [1] |

Detailed Experimental Data & Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

Cell-Based Assays (from [1])
  • Cell Lines: Human colorectal cancer cells HCT-116 (microsatellite instable) and HT-29 (chromosomal instability).
  • Co-culture Model: Peripheral Blood Mononuclear Cells (PBMCs) were co-cultured with HCT-116 or HT-29 cells to simulate a more representative tumor microenvironment.
  • Treatment & Analysis: Cells were treated with pure phenolics (100–600 µg/mL). PD-L1 protein expression was measured via flow cytometry. PD-1 expression was measured in PBMCs from both monoculture and co-culture setups.
In Silico Molecular Docking (from [1])
  • Objective: To assess the potential of anthocyanins to bind to and inhibit the immune checkpoint proteins PD-1 and PD-L1.
  • Method: Molecular docking simulations were performed to predict the binding affinity between the compounds and the protein targets. The results are expressed as binding energy in kcal/mol, where a more negative value indicates a stronger binding affinity.
  • Key Finding: C3G showed the highest binding potential to both PD-1 and PD-L1 in these simulations [1].
In Vivo Model for C3G (from [4])
  • Model: A subcutaneous xenograft mouse model of multiple myeloma (MM).
  • Treatment: Mice were treated with C3G.
  • Analysis: Tumor volume and weight were measured. Flow cytometry was performed on peripheral blood to monitor changes in immune cell populations, specifically the proportion of Regulatory T cells (Tregs).
  • Key Finding: C3G treatment significantly reduced tumor growth and decreased the proportion of Tregs, thereby helping to restore anti-tumor immunity [4].

Mechanisms of Action and Signaling Pathways

The following diagram synthesizes the key mechanisms through which D3G and C3G are reported to exert their anticancer and immunomodulatory effects, based on the reviewed literature.

G D3G_C3G Anthocyanins (D3G & C3G) ImmuneCheckpoint Immune Checkpoint Inhibition D3G_C3G->ImmuneCheckpoint TME Modulation of Tumor Microenvironment (TME) D3G_C3G->TME DirectAnticancer Direct Anticancer Effects D3G_C3G->DirectAnticancer PD1_PDL1 Inhibits PD-1/PD-L1 interaction (Molecular Docking & Protein Expression) ImmuneCheckpoint->PD1_PDL1 Result Outcome: Enhanced Immune Response & Cancer Cell Death PD1_PDL1->Result Reactivates T-cells Tregs Reduces Immunosuppressive Regulatory T cells (Tregs) [C3G] TME->Tregs Tregs->Result Restores Anti-tumor Immunity Apoptosis Induces Apoptosis & Cell Cycle Arrest DirectAnticancer->Apoptosis Signaling Inhibits Key Signaling Pathways (PI3K/Akt, ERK, NF-κB) DirectAnticancer->Signaling Angiogenesis Inhibits Angiogenesis (e.g., downregulates VEGF) DirectAnticancer->Angiogenesis Apoptosis->Result Kills Cancer Cells Signaling->Result Blocks Survival Signals Angiogenesis->Result Starvestumor

The diagram above illustrates the multi-faceted mechanisms through which these anthocyanins act. Below is a brief explanation of the key pathways for further clarity.

  • Immune Checkpoint Inhibition: Both compounds, particularly C3G based on in silico data, can directly bind to the PD-1/PD-L1 proteins, blocking their interaction. This prevents the "off" signal from being sent to T-cells, allowing them to remain active and attack cancer cells [1].
  • Tumor Microenvironment (TME) Modulation: C3G has been shown to reduce the population of Regulatory T cells (Tregs), which are a key component of the immunosuppressive TME. By lowering Treg levels, C3G helps to shift the balance toward an immune-active state, facilitating an anti-tumor response [4].
  • Direct Anticancer Effects: Both D3G and C3G exert direct cytotoxic effects on cancer cells. These include:
    • Inducing Apoptosis: Triggering programmed cell death through the activation of caspases and modulation of Bcl-2 protein family [2] [3].
    • Inhibiting Pro-survival Pathways: Suppressing pathways like PI3K/Akt and MAPK that cancer cells rely on for growth and survival [2] [3].
    • Anti-angiogenesis: Inhibiting the formation of new blood vessels (angiogenesis) that tumors need to grow by downregulating factors like VEGF [2] [3].

Interpretation and Research Implications

  • D3G appears to have a broader documented effect on directly inducing cancer cell death through multiple intracellular pathways.
  • C3G shows a particularly strong profile in modulating the immune system, with high binding potential to checkpoint proteins and a proven ability to reduce immunosuppressive Tregs.
  • The co-culture experimental model used in these studies provides a more physiologically relevant context for evaluating immunomodulatory effects compared to cancer cell monocultures.

References

Delphinidin 3-glucoside chloride anti-inflammatory effects vs standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: A Multi-Targeted Approach

The anti-inflammatory action of Delphinidin-3-glucoside involves modulation of multiple key signaling pathways and targets, which differs from the more targeted mechanism of many standard drugs.

The table below outlines the primary anti-inflammatory mechanisms identified for D3G in preclinical studies.

Target/Pathway Mechanism of Action Experimental Evidence
TNF-α Signaling Inhibits TNF-α and its receptor interaction [1]. Computational docking showed binding to TNF-α receptor, potentially blocking signaling [1].
EGFR Directly inhibits EGFR activity [2]. In vitro assay showed inhibition with an IC50 of 2.37 µM [2].
pAKT/IRF1/HOTAIR Pathway Modulates this pathway to exert anti-tumor and anti-inflammatory effects [2]. Identified as a key mechanism in a product description for a commercial research sample [2].
Oxidative Stress Acts as a potent antioxidant, neutralizing free radicals [3]. Common property of anthocyanins; reduces oxidative stress that drives inflammation [4] [3].
Cellular Senescence & Lipid Metabolism Suppresses senescence-induced lipid accumulation in liver cells [5]. In vitro study on HepG2 cells; reversed expression of senescence- and fat oxidation-related genes [5].

For a visual summary of these multi-targeted mechanisms, see the following pathway diagram.

D3G Delphinidin-3-glucoside (D3G) TNFa TNF-α Receptor D3G->TNFa Inhibits Binding EGFR EGFR D3G->EGFR Inhibits (IC50: 2.37 µM) AKT pAKT/IRF1/HOTAIR Pathway D3G->AKT Modulates OxStress Oxidative Stress D3G->OxStress Reduces Senescence Cellular Senescence D3G->Senescence Suppresses Inflammation Reduced Inflammation TNFa->Inflammation EGFR->Inflammation AKT->Inflammation OxStress->Inflammation Lipid Reduced Lipid Accumulation Senescence->Lipid

Quantitative Comparison with Standard Drugs

The following table places D3G's known quantitative data alongside information for common anti-inflammatory drugs. This highlights where D3G shows promise and where data is lacking for a full comparison.

Compound / Drug Class / Category Key Molecular Targets Reported Potency (IC50) Primary Clinical Use
Delphinidin-3-glucoside Anthocyanin (Natural Flavonoid) TNF-α Receptor, EGFR, pAKT/IRF1 [2] [1] EGFR: 2.37 µM [2] Research compound; not a clinical drug [2].
Ibuprofen (Advil) Non-Steroidal Anti-inflammatory Drug (NSAID) [6] Cyclooxygenase-1 & 2 (COX-1/2) [6] Not specified in search results. Pain, Fever, Inflammation [6].
Hydroxychloroquine Disease-Modifying Antirheumatic Drug (DMARD) [6] Toll-like receptors, Autophagy; precise mechanism not fully elucidated [6] Not specified in search results. Rheumatoid Arthritis, Lupus, Malaria [6].
Infliximab Biologic / TNF-α Inhibitor [1] TNF-α [1] High affinity for TNF-α (in-silico data) [1] Autoimmune diseases (e.g., RA, IBD) [1].

Experimental Protocols from Cited Research

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies on D3G.

  • In Vitro Anti-inflammatory and Apoptosis Assay [2]: D3G was tested at concentrations of 30-100 μM for 24 hours to induce apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells, demonstrating its pro-apoptotic and potential anti-inflammatory effects.
  • In Vivo Tumor Growth Inhibition Model [2]: In a MDA-MB-231-Luc-GFP xenografted athymic BALB/c mice model, D3G was administered at 40 mg/kg/day via intragastric gavage (i.g.) for 25 days, leading to significant inhibition of tumor growth.
  • In Silico Molecular Docking [1]: The interaction between D3G and the TNF-α receptor (PDB ID: 1ncf) was investigated. Protein and ligand (D3G, CID 443650) structures were prepared and docked using Hex 8.0 software, with results visualized in Discovery Studio 4.1.
  • Hepatocyte Lipid Accumulation Study [5]: HepG2 cells were treated with 0.1 mM Palmitic Acid (PA) to induce senescence and lipid accumulation. Co-treatment with 10 μM D3G suppressed this effect. Key methods included:
    • Fluorescence SA-β-Gal Assay: To measure cellular senescence.
    • qRT-PCR: To analyze gene expression (e.g., SMARCD1, fatty acid oxidation genes).
    • BODIPY 493/503 Staining: To quantify intracellular lipid droplets.

Research Implications and Limitations

The data suggests that Delphinidin-3-glucoside operates through a multi-targeted, "network pharmacology" approach common to many natural flavonoids [4] [7]. This contrasts with standard drugs like ibuprofen or infliximab, which are designed for high specificity against a single target.

A significant limitation in the current literature is the lack of direct, side-by-side comparative studies in identical experimental systems. Furthermore, while standard drugs have extensive human clinical trial data, research on D3G is primarily confined to in vitro and animal models. Its low bioavailability, as noted for anthocyanins in general, remains a major challenge for therapeutic development [4].

References

Delphinidin 3-glucoside chloride specificity ERβ binding IC50 9.7 µM

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

Parameter Value Experimental Context
ERβ Binding (IC₅₀) 9.7 µM Phytoestrogen activity; binding to ERβ [1] [2] [3]
EGFR Inhibition (IC₅₀) 2.37 µM Inhibition of EGFR tyrosine kinase activity [1] [2] [3]
In Vivo Antitumor Efficacy 40 mg/kg/day Inhibited growth of xenografted breast tumors in mice [2]
In Vitro Apoptosis Induction 30-100 µM Induced apoptosis in B-cell chronic lymphocytic leukaemia (B CLL) cells [2]

Supporting Experimental Evidence

The biological activities of Delphinidin-3-glucoside chloride are supported by the following key experimental findings:

Activity Experimental Model/Assay Key Findings
ERβ Binding Not specified in available data [1] [3] Exerts phytoestrogen activity by binding to ERβ.
EGFR Inhibition Isolated EGFR from A431 cells [3] Potently inhibited tyrosine kinase activity of the EGFR.
Antitumor Effects MDA-MB-231 xenografted athymic mice [2] Inhibited tumor growth; downregulated HOTAIR via pAKT/IRF1 pathway.
Apoptosis Induction B CLL cells [2] Induced redox-sensitive caspase-3 activation.
Anti-inflammatory Atherosclerosis rabbit model [1] Down-regulated mRNA levels of IL-6, VCAM-1, and NF-κB.

Estrogen Receptor Signaling and Compound Binding

The following diagram illustrates the core estrogen signaling pathway and the specific role that a compound like Delphinidin-3-glucoside chloride plays upon binding to ERβ.

G Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) in cytoplasm Estrogen->ER DimerTransloc Receptor Dimerization & Translocation to Nucleus ER->DimerTransloc ERE Estrogen Response Element (ERE) on DNA DimerTransloc->ERE CoRegulators Recruitment of Co-Regulators ERE->CoRegulators Transcription Gene Transcription CoRegulators->Transcription CellularResponse Cellular Response (e.g., Proliferation, Differentiation) Transcription->CellularResponse Compound e.g., Delphinidin-3-glucoside chloride Compound->ER Binds ERβ (IC₅₀ 9.7 µM)

Key Experimental Protocols

For researchers looking to validate or build upon these findings, the core methodologies from the cited studies are outlined below.

  • EGFR Kinase Assay: The tyrosine kinase activity of the EGFR, isolated from A431 cells (a human vulva carcinoma line that overexpresses EGFR), was measured in the presence of the compound. Delphinidin aglycon potently inhibited this activity, while its glycosylated form (Delphinidin-3-glucoside) was inactive up to 100 µM [3].
  • In Vivo Antitumor Model: The compound's efficacy was tested in an MDA-MB-231-Luc-GFP xenograft model in athymic BALB/c mice. The compound was administered by intragastric gavage at a dose of 40 mg/kg daily for 25 days, which resulted in significant inhibition of tumor growth [2].
  • Apoptosis Assay (B-CLL cells): B cell chronic lymphocytic leukaemia (B CLL) cells were treated with 30-100 µM of Delphinidin-3-glucoside chloride for 24 hours. Apoptosis was confirmed, likely through methods like flow cytometry, and was linked to redox-sensitive caspase-3 activation [2].

Conclusion

Delphinidin-3-glucoside chloride is a naturally occurring anthocyanin with a defined binding profile, primarily targeting ERβ and EGFR. Its multifaceted experimental support, from isolated enzyme assays to in vivo models, makes it a compound of significant interest for research in cancer and metabolic diseases.

References

Delphinidin 3-glucoside chloride pAKT/IRF1/HOTAIR pathway validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Dp-Mediated Pathway Regulation

The following table consolidates key experimental data from a 2016 study that validates the effects of Delphinidin-3-glucoside on breast carcinogenesis [1].

Experimental Model Treatment Key Observations & Measurements Implied Pathway Validation
Chronic Breast Carcinogenesis (MCF10A cells) Carcinogens (NNK/B[a]P) vs. Carcinogens + Dp (co-treatment for 30 days) ↓ Cancer-associated properties (growth factor dependence, anchorage-independent growth, aberrant wound-healing) [1] Dp suppresses carcinogen-induced transformation
HOTAIR Expression (qRT-PCR) Dp treatment on carcinogen-exposed MCF10A and breast cancer cells ↓ HOTAIR level in a time-dependent manner during carcinogenesis; Dp downregulates HOTAIR [1] Dp directly reduces HOTAIR lncRNA
In vivo Tumor Growth (MDA-MB-231 xenograft mice) Dp administration (40 mg/kg/day, oral) ↓ Tumor growth and ↓ HOTAIR level in vivo [1] Dp's effect on HOTAIR and tumor growth is confirmed in a live model
Protein Analysis (Western Blot, ChIP-qPCR) Dp treatment on breast cancer cells ↓ pAkt (Akt inactivation); ↑ IRF1 expression; ↑ IRF1 binding to HOTAIR promoter [1] Dp inhibits Akt, leading to upregulation and promoter binding of IRF1
IRF1 Functional Validation (siRNA) IRF1 siRNA transfection + Dp treatment Significantly reduced Dp's cytotoxic effects and its impact on HOTAIR [1] IRF1 is essential for Dp's downregulation of HOTAIR and anti-cancer effect

Detailed Experimental Protocols

For researchers looking to replicate or compare these findings, here are the detailed methodologies used in the key study [1].

  • Chronic Cellular Carcinogenesis Model: Human breast epithelial cells (MCF10A) were chronically treated with carcinogens NNK and B[a]P (each at 100 pmol/L) alone or in co-treatment with different concentrations of Dp for 30 days. Cultures were subcultured every 3 days, and cancer-associated properties were evaluated [1].
  • Cancer-Associated Property Assays:
    • Reduced Dependence on Growth Factors (RDGF): 3x10³ treated cells were seeded in low-mitogen medium. Colonies >0.5 mm diameter growing after 10 days were counted.
    • Anchorage-Independent Growth (AIG): 5x10³ treated cells were mixed with soft agar and plated. Colonies >0.1 mm diameter growing after 20 days were counted.
    • Scratch/Wound Healing Assay: A cell-free zone was created in a confluent monolayer, and the area healed by cells was examined at 12h and 24h.
  • HOTAIR Level Detection: Total RNA was extracted with Trizol reagent. HOTAIR levels were quantified using qRT-PCR with specific primers (forward: 5′-ACGGAACCCATGGACTCATA-3′, reverse: 5′-TTGGGGAAGCATTTTCTGAC-3′) and normalized to β-actin [1].
  • IRF1-HOTAIR Promoter Binding Analysis: Chromatin Immunoprecipitation-quantitative PCR (ChIP-qPCR) was used to detect the binding of IRF1 to the HOTAIR promoter [1].
  • IRF1 Functional Knockdown: IRF1 expression was silenced by transfecting cells with IRF1-specific small interfering RNAs (siRNAs) to confirm its role in Dp's mechanism of action [1].

Pathway Visualization

The diagram below illustrates the signaling pathway validated by the experiments, showing how Delphinidin-3-glucoside leads to the suppression of HOTAIR.

G Dp Delphinidin-3-glucoside (Dp) Akt Akt Activation Dp->Akt Suppresses IRF1 IRF1 Protein Akt->IRF1 Inhibits IRF1_Binding IRF1 Binding to HOTAIR Promoter IRF1->IRF1_Binding Promotes HOTAIR HOTAIR lncRNA IRF1_Binding->HOTAIR Represses Carcinogenesis Breast Carcinogenesis (Cell transformation, Tumor growth) HOTAIR->Carcinogenesis Promotes

Interpretation and Further Research

The consolidated data strongly validates that Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating Akt, which leads to the upregulation and promoter binding of the transcription factor IRF1, resulting in the direct suppression of the oncogenic lncRNA HOTAIR [1].

  • The Role of pAKT: In this specific pathway, pAKT (phosphorylated, active Akt) acts as an upstream negative regulator. Dp's inhibition of Akt activation (dephosphorylation) is the critical first step that relieves the suppression of IRF1, allowing the pathway to proceed [1].
  • Research Context on pAKT: pAKT is a well-known central node in cellular survival signaling. While the provided data confirms its role in this Dp-driven pathway, other studies use pAKT as a general pharmacodynamic (PD) marker to monitor the activity of various kinase inhibitors in cancer cells [2]. This indicates that measuring pAKT levels can be a reliable method for confirming the biological activity of a compound like Dp that targets the Akt pathway.
  • Suggestions for Further Investigation: To fully complete the pathway validation for your comparison guide, you could:
    • Cite the established link between Akt inactivation and IRF1 upregulation from the primary study [1], using the provided experimental evidence.
    • Propose further experiments to strengthen the link, such as directly measuring pAKT levels (via Western blot or ELISA) in Dp-treated breast cancer models to quantitatively correlate Akt inhibition with the subsequent downstream events.

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

500.0721538 g/mol

Monoisotopic Mass

500.0721538 g/mol

Heavy Atom Count

34

UNII

474A9U89JS

Other CAS

26984-07-6

Wikipedia

Myrtillin
Org_27569

Dates

Last modified: 08-15-2023

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